molecular formula C18H20N5O7PS B15615651 8-pMeOPT-2'-O-Me-cAMP

8-pMeOPT-2'-O-Me-cAMP

Cat. No.: B15615651
M. Wt: 481.4 g/mol
InChI Key: OHENVDDDYTZNIH-OVHGWZCWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-pMeOPT-2'-O-Me-cAMP is a useful research compound. Its molecular formula is C18H20N5O7PS and its molecular weight is 481.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H20N5O7PS

Molecular Weight

481.4 g/mol

IUPAC Name

9-[(4aR,6R,7S)-2-hydroxy-7-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-methoxyphenyl)sulfanylpurin-6-amine

InChI

InChI=1S/C18H20N5O7PS/c1-26-9-3-5-10(6-4-9)32-18-22-12-15(19)20-8-21-16(12)23(18)17-14(27-2)13-11(29-17)7-28-31(24,25)30-13/h3-6,8,11,13-14,17H,7H2,1-2H3,(H,24,25)(H2,19,20,21)/t11-,13?,14+,17-/m1/s1

InChI Key

OHENVDDDYTZNIH-OVHGWZCWSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Epac Activation by 8-pMeOPT-2'-O-Me-cAMP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-Methoxyphenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, commonly known as 8-pMeOPT-2'-O-Me-cAMP, is a potent and selective activator of Exchange protein directly activated by cAMP (Epac).[1] As a member of the family of 8-thio-substituted 2'-O-methylated cAMP analogs, it plays a crucial role in dissecting cAMP signaling pathways. Unlike the endogenous second messenger cAMP, which activates both Protein Kinase A (PKA) and Epac, this compound exhibits high selectivity for Epac, making it an invaluable tool for studying the specific cellular functions of this guanine (B1146940) nucleotide exchange factor (GEF).[1] This technical guide provides an in-depth overview of the mechanism of Epac activation by this compound, including quantitative data, detailed experimental protocols, and visual representations of the key signaling events and workflows.

Quantitative Data for Epac Activation

The following table summarizes the activation constants for the selective Epac activator 8-pCPT-2'-O-Me-cAMP, a close analog of this compound.

CompoundTargetParameterValueReference
8-pCPT-2'-O-Me-cAMPEpacAC501.8 µM[3]
8-pCPT-2'-O-Me-cAMPEpac1EC502.2 µM[5]
8-pCPT-2'-O-Me-cAMPPKAEC50>10 µM[5]

Note: AC50 (Activation Constant 50) and EC50 (Half maximal Effective Concentration) represent the concentration of the agonist that produces 50% of the maximal response.

Mechanism of Epac Activation

The activation of Epac by this compound is a multi-step process that involves a significant conformational change in the Epac protein, leading to the activation of its downstream effector, the small GTPase Rap1.

  • Binding to the Cyclic Nucleotide-Binding (CNB) Domain: In its inactive state, the catalytic domain of Epac is sterically hindered by its N-terminal regulatory region. This compound binds to the cyclic nucleotide-binding (CNB) domain located in this regulatory region.

  • Conformational Change and Relief of Autoinhibition: The binding of this compound induces a conformational change in the Epac protein. This change relieves the autoinhibitory interaction between the regulatory and catalytic domains.

  • Activation of Guanine Nucleotide Exchange Factor (GEF) Activity: The conformational shift unmasks the catalytic site of the GEF domain, allowing it to bind to its substrate, Rap1-GDP.

  • GDP-GTP Exchange on Rap1: The activated Epac protein promotes the dissociation of GDP from Rap1. Cellular GTP, which is present in higher concentrations than GDP, then binds to Rap1.

  • Activation of Downstream Signaling: Rap1-GTP is the active form of the protein, which can then interact with and activate a variety of downstream effector proteins, leading to diverse cellular responses such as cell adhesion, secretion, and gene expression.

Signaling Pathway Diagram

Epac_Activation_Pathway cluster_extracellular cluster_intracellular 8_pMeOPT This compound Epac_inactive Inactive Epac (Autoinhibited) 8_pMeOPT->Epac_inactive Binds to CNB domain Epac_active Active Epac Epac_inactive->Epac_active Conformational Change Rap1_GDP Rap1-GDP (Inactive) Epac_active->Rap1_GDP Acts as GEF Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP GDP for GTP Exchange Downstream Downstream Effectors Rap1_GTP->Downstream Activation

Caption: Epac activation by this compound.

Experimental Protocols

FRET-Based Assay for Monitoring Epac Activation

This protocol describes how to monitor the conformational change of Epac upon agonist binding in living cells using a FRET (Förster Resonance Energy Transfer)-based biosensor. The biosensor typically consists of Epac flanked by a donor fluorophore (e.g., CFP - Cyan Fluorescent Protein) and an acceptor fluorophore (e.g., YFP - Yellow Fluorescent Protein). In the inactive state, the fluorophores are in close proximity, allowing for FRET. Upon activation by an agonist like this compound, a conformational change separates the fluorophores, leading to a decrease in FRET.[6][7]

Methodology:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293 or other suitable cell lines) on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with a plasmid encoding the Epac-FRET biosensor (e.g., CFP-Epac-YFP) using a suitable transfection reagent.

    • Allow cells to express the biosensor for 24-48 hours.

  • Imaging Setup:

    • Use an inverted fluorescence microscope equipped with a sensitive camera and appropriate filter sets for CFP and YFP.

    • Maintain the cells in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at 37°C.

  • Data Acquisition:

    • Excite the donor fluorophore (CFP) using the appropriate excitation wavelength (e.g., ~430 nm).

    • Simultaneously acquire images in both the donor (CFP, e.g., ~475 nm) and acceptor (YFP, e.g., ~535 nm) emission channels.

    • Acquire a baseline reading for a few minutes before adding the agonist.

    • Add this compound (or its cell-permeable AM-ester form) to the cells at the desired concentration.

    • Continue to acquire images to monitor the change in the CFP/YFP emission ratio over time. A decrease in FRET is observed as an increase in the CFP/YFP ratio.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity in the CFP channel to that in the YFP channel for individual cells.

    • Normalize the ratio data to the baseline to determine the relative change in FRET.

    • Plot the change in FRET ratio over time to visualize the kinetics of Epac activation.

FRET_Assay_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Plate cells on glass-bottom dish B Transfect with Epac-FRET biosensor A->B C Incubate for 24-48h B->C D Mount on microscope in physiological buffer C->D E Acquire baseline CFP/YFP ratio D->E F Add this compound E->F G Record CFP/YFP ratio over time F->G H Calculate CFP/YFP ratio for each cell G->H I Normalize to baseline H->I J Plot change in FRET vs. time I->J

Caption: Workflow for the FRET-based Epac activation assay.

Rap1 Activation Pull-Down Assay

This assay measures the level of active, GTP-bound Rap1 in cell lysates, which is a direct downstream consequence of Epac activation. The assay utilizes the Rap1-binding domain (RBD) of RalGDS, which specifically binds to the GTP-bound form of Rap1.

Methodology:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Stimulate cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in a buffer containing inhibitors of GTPase activity (e.g., lysis buffer with MgCl2 and protease/phosphatase inhibitors).

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Affinity Precipitation (Pull-Down):

    • Incubate a portion of the cell lysate with GST-RalGDS-RBD fusion protein immobilized on glutathione-agarose beads.

    • As controls, in separate aliquots of unstimulated lysate, add GTPγS (a non-hydrolyzable GTP analog, positive control) or GDP (negative control).

    • Incubate the lysates with the beads for 1 hour at 4°C with gentle agitation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for Rap1.

    • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the amount of pulled-down Rap1.

    • Also, perform a Western blot on the total cell lysates to determine the total amount of Rap1 protein as a loading control.

  • Data Analysis:

    • Quantify the band intensity of the pulled-down Rap1 and normalize it to the total Rap1 in the corresponding lysate.

    • Compare the levels of active Rap1 in stimulated cells to unstimulated controls.

Rap1_Activation_Workflow cluster_prep Preparation cluster_pulldown Pull-Down cluster_detection Detection cluster_analysis Analysis A Stimulate cells with This compound B Lyse cells in GTPase-inhibiting buffer A->B C Clarify lysate B->C D Incubate lysate with GST-RalGDS-RBD beads C->D H Analyze total Rap1 in lysate (loading control) C->H E Wash beads to remove non-specific binding D->E F Elute bound proteins E->F G SDS-PAGE and Western Blot for Rap1 F->G I Quantify band intensities G->I H->I J Normalize active Rap1 to total Rap1 I->J

Caption: Workflow for the Rap1 activation pull-down assay.

Conclusion

This compound is a powerful pharmacological tool for the selective activation of Epac, enabling detailed investigation of its role in various cellular processes. The mechanism of activation involves a direct binding to the CNB domain, leading to a conformational change that unleashes the GEF activity of Epac and subsequent activation of Rap1. The experimental protocols provided herein offer robust methods for quantifying Epac activation and its downstream signaling events. Further research to determine the precise quantitative parameters of this compound's interaction with Epac isoforms will further enhance its utility in the field of cAMP signaling research and drug development.

References

The Structure-Activity Relationship of 8-pMeOPT-2'-O-Me-cAMP: A Deep Dive into a Selective Epac Activator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, cyclic adenosine (B11128) monophosphate (cAMP) has long been recognized as a ubiquitous second messenger, primarily known for its role in activating Protein Kinase A (PKA). However, the discovery of Exchange protein directly activated by cAMP (Epac) has unveiled a parallel PKA-independent signaling pathway, opening new avenues for therapeutic intervention. The development of synthetic cAMP analogs with selectivity for Epac over PKA has been instrumental in dissecting the distinct physiological roles of these two key cAMP effectors. Among these, 8-pMeOPT-2'-O-Me-cAMP has emerged as a potent and selective tool for studying Epac-mediated processes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative data on its activity, and the experimental protocols used for its characterization.

Core Concepts: The Structural Basis of Epac Selectivity

The selectivity of this compound for Epac is not accidental but rather a result of targeted chemical modifications to the parent cAMP molecule. Two key modifications are crucial for this selectivity:

  • The 2'-O-Methylation of the Ribose Sugar: The addition of a methyl group at the 2' position of the ribose moiety is a critical determinant for discriminating between Epac and PKA. This modification sterically hinders the binding of the analog to the cAMP-binding domains of PKA, which have a more constrained binding pocket compared to Epac.

  • Substitution at the 8-Position of the Adenine (B156593) Ring: The introduction of a bulky, lipophilic group at the 8-position of the adenine base, in this case, a para-methoxyphenylthio (pMeOPT) group, further enhances both the potency and selectivity for Epac. This substitution is well-tolerated by the binding site of Epac and contributes to favorable binding interactions.

The combination of these two modifications results in a molecule that potently activates Epac while having significantly reduced affinity for PKA, making it an invaluable tool for isolating and studying Epac-specific signaling pathways.

Quantitative Analysis of Biological Activity

The biological activity of this compound and its analogs has been quantified through various in vitro assays, primarily focusing on their ability to activate Epac1 and PKA. The following tables summarize the key quantitative data from seminal studies, allowing for a direct comparison of their potency and selectivity.

CompoundEpac1 Activation (Ka, µM)PKA Iα Activation (Ka, µM)PKA Iβ Activation (Ka, µM)PKA IIα Activation (Ka, µM)PKA IIβ Activation (Ka, µM)
cAMP2.50.130.351.20.4
This compound 0.22 >100 >100 >100 >100
8-pCPT-2'-O-Me-cAMP0.44>100>100>100>100

Data sourced from Christensen et al., J. Biol. Chem., 278, 35394-35402 (2003).

CompoundRelative Epac1 Binding Affinity (cAMP = 1)Relative PKA Binding Affinity (cAMP = 1)Selectivity Ratio (PKA/Epac1)
cAMP111
This compound ~11.4 <0.025 >456
8-pCPT-2'-O-Me-cAMP~5.7<0.025>228

Calculated from the Ka values in the preceding table.

These data clearly demonstrate the superior potency and selectivity of this compound for Epac1 compared to the endogenous ligand cAMP and the closely related analog 8-pCPT-2'-O-Me-cAMP. The more than 450-fold selectivity for Epac1 over PKA underscores its utility as a specific pharmacological tool.

Signaling Pathway and Mechanism of Action

This compound activates Epac by binding to its cyclic nucleotide-binding (CNB) domain. In its inactive state, the catalytic domain of Epac is autoinhibited by its regulatory N-terminal region. The binding of an agonist like this compound induces a conformational change in the regulatory domain, leading to the release of this autoinhibition and the activation of its guanine (B1146940) nucleotide exchange factor (GEF) activity. Activated Epac then catalyzes the exchange of GDP for GTP on the small G-protein Rap, leading to the activation of downstream effector pathways.

Epac_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates Ligand Hormone/ Neurotransmitter Ligand->GPCR binds cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Epac_inactive Inactive Epac Regulatory Domain Catalytic Domain cAMP->Epac_inactive binds pMeOPT This compound pMeOPT->Epac_inactive binds & activates Epac_active Active Epac Regulatory Domain Catalytic Domain Epac_inactive->Epac_active conformational change Rap_GDP Rap-GDP Epac_active->Rap_GDP activates (GEF activity) Rap_GTP Rap-GTP Rap_GDP->Rap_GTP GDP/GTP exchange Downstream_Effectors Downstream Effectors Rap_GTP->Downstream_Effectors activates

Epac Signaling Pathway Activation

Experimental Protocols

The characterization of this compound relies on robust and specific experimental assays. Below are detailed methodologies for the key experiments cited in the literature.

In Vitro Epac1 Activation Assay (Guanine Nucleotide Exchange Assay)

This assay measures the ability of cAMP analogs to promote the exchange of a fluorescently labeled GDP analog (mant-GDP) for GTP on the small G-protein Rap1b, catalyzed by Epac1.

Materials:

  • Recombinant human Epac1 (residues 149-881)

  • Recombinant human Rap1b (residues 1-167)

  • mant-GDP (2'/3'-O-(N-Methylanthraniloyl)guanosine 5'-diphosphate)

  • GTPγS (Guanosine 5'-[γ-thio]triphosphate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 440 nm)

Procedure:

  • Prepare a reaction mixture containing 1 µM Rap1b and 1 µM mant-GDP in assay buffer. Incubate for 30 minutes at room temperature to allow for mant-GDP loading onto Rap1b.

  • Add Epac1 to the reaction mixture to a final concentration of 100 nM.

  • Add varying concentrations of this compound or other cAMP analogs to the wells of the microplate.

  • Initiate the exchange reaction by adding GTPγS to a final concentration of 100 µM.

  • Immediately start monitoring the decrease in fluorescence at 440 nm over time. The decrease in fluorescence corresponds to the displacement of mant-GDP by GTPγS.

  • The initial rate of the reaction is determined for each concentration of the analog.

  • The activation constant (Ka) is determined by plotting the initial reaction rates against the analog concentration and fitting the data to a sigmoidal dose-response curve.

Epac_Activation_Assay_Workflow Start Start Prepare_Rap1b_mantGDP Prepare Rap1b-mantGDP complex (1 µM Rap1b, 1 µM mant-GDP) Start->Prepare_Rap1b_mantGDP Add_Epac1 Add Epac1 (100 nM) Prepare_Rap1b_mantGDP->Add_Epac1 Add_Analog Add varying concentrations of This compound Add_Epac1->Add_Analog Initiate_Reaction Initiate with GTPγS (100 µM) Add_Analog->Initiate_Reaction Measure_Fluorescence Monitor fluorescence decrease (Ex: 360 nm, Em: 440 nm) Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate initial rates and determine Ka Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Epac1 Activation Assay Workflow
In Vitro PKA Activation Assay (Radioactive Filter Binding Assay)

This assay measures the ability of cAMP analogs to activate PKA by promoting the dissociation of the catalytic subunit from the regulatory subunit, which is then quantified by the binding of a radiolabeled cAMP analog.

Materials:

  • Recombinant PKA regulatory subunits (Iα, Iβ, IIα, IIβ)

  • [³H]cAMP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA

  • Varying concentrations of this compound or other cAMP analogs

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures containing a fixed concentration of a PKA regulatory subunit (e.g., 2 nM) and a fixed concentration of [³H]cAMP (e.g., 2 nM) in assay buffer.

  • Add increasing concentrations of the non-radiolabeled cAMP analog (e.g., this compound) to the reaction mixtures.

  • Incubate the mixtures at room temperature for at least 2 hours to reach equilibrium.

  • Rapidly filter the reaction mixtures through glass fiber filters under vacuum. The regulatory subunits with bound radioligand will be retained on the filter.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • The amount of bound [³H]cAMP is determined for each concentration of the competing analog.

  • The activation constant (Ka) is calculated from the IC₅₀ value obtained from the competition binding curve.

PKA_Activation_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare reaction mix: PKA regulatory subunit + [³H]cAMP Start->Prepare_Reaction_Mix Add_Competitor_Analog Add increasing concentrations of This compound Prepare_Reaction_Mix->Add_Competitor_Analog Incubate Incubate to equilibrium (≥ 2 hours at RT) Add_Competitor_Analog->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Measure_Radioactivity Measure bound [³H]cAMP using scintillation counting Wash->Measure_Radioactivity Analyze_Data Generate competition curve and determine Ka Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

PKA Activation Assay Workflow

Conclusion

This compound stands out as a highly potent and selective activator of Epac. Its unique structure, featuring modifications at both the 2' and 8' positions of the cAMP molecule, provides a clear basis for its remarkable selectivity over PKA. The quantitative data robustly support its use as a specific pharmacological tool to investigate the diverse cellular functions regulated by Epac, from cell adhesion and proliferation to insulin (B600854) secretion and cardiac function. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to utilize this powerful compound in their own studies of Epac-mediated signaling. As our understanding of the intricacies of cAMP signaling continues to evolve, the use of precisely engineered molecular probes like this compound will remain indispensable for advancing the frontiers of cell biology and drug discovery.

The Elusive 8-pMeOPT-2'-O-Me-cAMP: A Technical Guide to its Close Analog, the Potent Epac Activator 8-pCPT-2'-O-Me-cAMP

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While a comprehensive search for "8-pMeOPT-2'-O-Me-cAMP" (8-(p-methoxyphenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate) did not yield specific data on its discovery, synthesis, and detailed experimental protocols, this guide focuses on its closely related and extensively studied analog, 8-pCPT-2'-O-Me-cAMP (8-(4-chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate). The structural similarity between these compounds—differing only by a methoxy (B1213986) versus a chloro substitution on the phenylthio group at the 8-position—suggests that their discovery, synthesis, and mechanism of action as potent and selective activators of Exchange Protein directly Activated by cAMP (Epac) are highly analogous. This document provides a detailed overview of the core principles, experimental data, and methodologies associated with 8-pCPT-2'-O-Me-cAMP as a robust proxy for understanding its p-methoxyphenylthio counterpart.

Discovery and Rationale for Development

The development of 8-substituted-2'-O-methyl-cAMP analogs was driven by the need to dissect the signaling pathways of the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). For many years, Protein Kinase A (PKA) was considered the primary effector of cAMP signaling. However, the discovery of Epac1 and Epac2 as cAMP-regulated guanine (B1146940) nucleotide exchange factors for the small GTPases Rap1 and Rap2 revealed a PKA-independent branch of cAMP signaling.[1][2][3]

To investigate the distinct roles of PKA and Epac, researchers sought to develop cAMP analogs with high selectivity for one effector over the other. Structural modifications to the cAMP molecule led to the finding that substitutions at the 8-position of the adenine (B156593) ring and the 2'-position of the ribose could confer selectivity for Epac. The 8-pCPT-2'-O-Me-cAMP analog emerged as a highly potent and selective activator of Epac, exhibiting minimal activation of PKA.[2][4] This selectivity allows for the specific interrogation of Epac-mediated cellular processes.

Synthesis

While a specific synthesis protocol for this compound was not found, the general synthesis of 8-thio-substituted-2'-O-methyl-cAMP analogs involves a multi-step chemical process. The synthesis of the closely related 8-pCPT-2'-O-Me-cAMP provides a representative workflow. The key steps typically include:

  • Starting Material: The synthesis usually begins with a commercially available adenosine derivative.

  • Bromination at the 8-Position: The 8-position of the adenine ring is activated, often through bromination, to facilitate the subsequent nucleophilic substitution.

  • Thioether Linkage: The bromo-derivative is then reacted with the desired thiol, in this case, 4-chlorothiophenol, to form the 8-thioether linkage.

  • Methylation of the 2'-Hydroxyl Group: The 2'-hydroxyl group of the ribose is selectively methylated. This modification is crucial for conferring Epac selectivity.

  • Cyclization: The final step involves the formation of the 3',5'-cyclic monophosphate group, typically using a phosphorylating agent and a cyclizing agent.

This synthetic strategy allows for the introduction of various substituents at the 8-position, which would include the p-methoxyphenylthio group to yield this compound.

Mechanism of Action: The Epac Signaling Pathway

8-pCPT-2'-O-Me-cAMP, and by extension this compound, functions as a selective agonist for Epac proteins. In the inactive state, the catalytic region of Epac is autoinhibited by its regulatory region, which contains a cyclic nucleotide-binding (CNB) domain. The binding of cAMP analogs like 8-pCPT-2'-O-Me-cAMP to the CNB domain induces a conformational change in the Epac protein. This change relieves the autoinhibition, allowing the catalytic domain to interact with and activate its downstream target, the small GTPase Rap1.[1][2]

Activated, GTP-bound Rap1 can then engage a variety of effector proteins to modulate diverse cellular functions, including cell adhesion, proliferation, differentiation, and exocytosis.[2]

Epac_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates Ligand Hormone/ Neurotransmitter Ligand->GPCR cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Epac_inactive Epac (inactive) cAMP->Epac_inactive Activates 8_pCPT 8-pCPT-2'-O-Me-cAMP 8_pCPT->Epac_inactive Selectively Activates Epac_active Epac (active) Epac_inactive->Epac_active Rap1_GDP Rap1-GDP Epac_active->Rap1_GDP Promotes GDP/GTP Exchange Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Effectors Downstream Effectors Rap1_GTP->Effectors Activates Cellular_Response Cellular Response (e.g., Adhesion, Exocytosis) Effectors->Cellular_Response

Epac Signaling Pathway Activation by 8-pCPT-2'-O-Me-cAMP.

Quantitative Data

The following tables summarize key quantitative data for 8-pCPT-2'-O-Me-cAMP, highlighting its potency and selectivity for Epac.

Table 1: In Vitro Potency and Selectivity

ParameterValueTargetComments
EC50 2.2 µMEpac1Effective concentration for 50% activation.
EC50 >100 µMPKADemonstrates high selectivity for Epac over PKA.

Table 2: Physicochemical Properties

PropertyValue
Molecular Formula C17H16ClN5O6PS
Molecular Weight 504.8 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

Experimental Protocols

The following are representative protocols for experiments commonly performed with 8-pCPT-2'-O-Me-cAMP.

Rap1 Activation Assay

This assay measures the activation of Rap1, a direct downstream target of Epac.

Objective: To determine the ability of 8-pCPT-2'-O-Me-cAMP to induce Rap1 activation in cultured cells.

Materials:

  • Cultured cells (e.g., HEK293, INS-1)

  • 8-pCPT-2'-O-Me-cAMP

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease inhibitors)

  • Rap1 activation assay kit (containing RalGDS-RBD agarose (B213101) beads)

  • Anti-Rap1 antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with desired concentrations of 8-pCPT-2'-O-Me-cAMP for various time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarification: Centrifuge lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Pull-down Assay: Incubate the supernatant (containing equal amounts of protein) with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation. These beads specifically bind to the active, GTP-bound form of Rap1.

  • Washing: Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1. Also, probe a sample of the total cell lysate to determine the total amount of Rap1 protein.

Rap1_Activation_Workflow A Cell Culture B Treatment with 8-pCPT-2'-O-Me-cAMP A->B C Cell Lysis B->C D Clarification (Centrifugation) C->D E Pull-down with RalGDS-RBD beads D->E F Washing E->F G Elution F->G H SDS-PAGE and Western Blotting G->H I Detection of Activated Rap1 H->I

Workflow for Rap1 Activation Assay.

Measurement of Intracellular Calcium [Ca2+]i

In some cell types, Epac activation can lead to the mobilization of intracellular calcium stores.[1]

Objective: To measure changes in intracellular calcium concentration in response to 8-pCPT-2'-O-Me-cAMP.

Materials:

  • Cultured cells (e.g., pancreatic β-cells, neurons)

  • Fura-2 AM (calcium-sensitive fluorescent dye)

  • Hanks' Balanced Salt Solution (HBSS)

  • 8-pCPT-2'-O-Me-cAMP

  • Fluorescence microscope or plate reader with ratiometric imaging capabilities

Procedure:

  • Cell Seeding: Seed cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.

  • Dye Loading: Incubate cells with Fura-2 AM in HBSS for 30-60 minutes at 37°C. Fura-2 AM is a membrane-permeant ester that is cleaved by intracellular esterases to the active, calcium-binding form, Fura-2.

  • Washing: Wash the cells with HBSS to remove extracellular Fura-2 AM.

  • Baseline Measurement: Acquire baseline fluorescence readings by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the emission intensities (F340/F380) is proportional to the intracellular calcium concentration.

  • Stimulation: Add 8-pCPT-2'-O-Me-cAMP to the cells and continue to record the F340/F380 ratio over time.

  • Data Analysis: Plot the F340/F380 ratio as a function of time to visualize the change in intracellular calcium concentration in response to the compound.

Conclusion

8-pCPT-2'-O-Me-cAMP is a powerful and selective pharmacological tool for the investigation of Epac-mediated signaling pathways. Its ability to activate Epac without significantly affecting PKA has been instrumental in elucidating the diverse cellular roles of this PKA-independent branch of cAMP signaling. While direct experimental data for this compound remains scarce in the public domain, the extensive characterization of its close structural analog, 8-pCPT-2'-O-Me-cAMP, provides a solid foundation for predicting its properties and for designing experiments to explore its biological functions. Researchers interested in the specific effects of the p-methoxyphenylthio substitution are encouraged to perform head-to-head comparative studies with the well-characterized p-chlorophenylthio analog.

References

The Role of 8-pMeOPT-2'-O-Me-cAMP in cAMP Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The compound "8-pMeOPT-2'-O-Me-cAMP" as specified in the query is not widely found in scientific literature. It is highly probable that this is a typographical error and the intended compound of interest is the well-characterized and structurally similar molecule, 8-pCPT-2'-O-Me-cAMP (8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate), a potent and selective activator of Exchange protein directly activated by cAMP (Epac). This guide will focus on the extensive data available for 8-pCPT-2'-O-Me-cAMP, a crucial tool for dissecting cAMP signaling pathways.

Executive Summary

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that orchestrates a vast array of cellular processes. Its effects are primarily mediated through two main effector proteins: Protein Kinase A (PKA) and the more recently discovered Exchange protein directly activated by cAMP (Epac). Differentiating the downstream effects of these two pathways has been a significant challenge in cell biology and drug discovery. The development of selective pharmacological tools has been instrumental in overcoming this hurdle. 8-pCPT-2'-O-Me-cAMP has emerged as a cornerstone of this toolkit, exhibiting high selectivity for Epac over PKA. This technical guide provides a comprehensive overview of the role of 8-pCPT-2'-O-Me-cAMP in cAMP signaling, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of the relevant signaling pathways.

The cAMP Signaling Nexus: PKA and Epac

The canonical cAMP signaling pathway begins with the activation of adenylyl cyclase, leading to the conversion of ATP to cAMP. This rise in intracellular cAMP concentration triggers the activation of downstream effectors.

  • Protein Kinase A (PKA): For decades, PKA was considered the primary effector of cAMP. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, liberating the active catalytic subunits to phosphorylate a multitude of substrate proteins, thereby regulating gene expression, metabolism, and cell growth.[1]

  • Exchange protein directly activated by cAMP (Epac): The discovery of Epac proteins (Epac1 and Epac2) revealed a PKA-independent branch of cAMP signaling.[2] Epac proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding cAMP, Epac undergoes a conformational change that unmasks its catalytic domain, allowing it to promote the exchange of GDP for GTP on Rap proteins. Activated Rap GTPases, in turn, modulate a variety of cellular functions, including cell adhesion, secretion, and proliferation.[2]

Core cAMP Signaling Pathways AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates PKA_substrates PKA Substrates PKA->PKA_substrates Phosphorylates Rap_GDP Rap-GDP Epac->Rap_GDP Activates Downstream_PKA Downstream Effects (Gene Expression, Metabolism) PKA_substrates->Downstream_PKA Rap_GTP Rap-GTP Rap_GDP->Rap_GTP GTP Downstream_Epac Downstream Effects (Cell Adhesion, Secretion) Rap_GTP->Downstream_Epac

Figure 1: Overview of the PKA and Epac branches of the cAMP signaling pathway.

8-pCPT-2'-O-Me-cAMP: A Selective Epac Activator

8-pCPT-2'-O-Me-cAMP is a synthetic analog of cAMP engineered for high selectivity towards Epac. Two key modifications contribute to this selectivity:

  • 8-p-Chlorophenylthio (8-pCPT) group: This bulky substitution at the 8-position of the adenine (B156593) ring sterically hinders binding to the cAMP-binding pocket of PKA, while being well-accommodated by the corresponding site in Epac.

  • 2'-O-Methyl (2'-O-Me) group: The methylation of the 2'-hydroxyl group on the ribose further disfavors interaction with PKA.

This dual-modification strategy results in a compound that potently activates Epac with minimal off-target activation of PKA, making it an invaluable tool for isolating and studying Epac-mediated signaling events.[3][4]

Data Presentation: Quantitative Comparison of Activator Potency

The following table summarizes the activation constants (EC50) for 8-pCPT-2'-O-Me-cAMP and the endogenous ligand, cAMP, on Epac1 and PKA. The data clearly illustrates the high selectivity of 8-pCPT-2'-O-Me-cAMP for Epac.

CompoundEffector ProteinActivation Constant (EC50)Reference
8-pCPT-2'-O-Me-cAMP Epac1 ~1.8 - 2.2 µM [5][6]
PKA > 10 µM [6]
cAMP Epac1 ~30 µM
PKA ~1-2 µM

Mechanism of Action of 8-pCPT-2'-O-Me-cAMP

Like cAMP, 8-pCPT-2'-O-Me-cAMP binds to the cyclic nucleotide-binding (CNB) domain of Epac. This binding induces a significant conformational change in the Epac protein, relieving the autoinhibitory interaction between the regulatory N-terminal region and the catalytic C-terminal region. This exposes the catalytic site, allowing Epac to function as a GEF for Rap1.

Mechanism of 8-pCPT-2'-O-Me-cAMP Action cluster_0 Inactive State cluster_1 Active State Epac_inactive Epac (Inactive) Autoinhibited Epac_active Epac (Active) Conformational Change Epac_inactive->Epac_active Conformational Change Rap1_GDP Rap1-GDP Epac_active->Rap1_GDP Activates Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP GTP Downstream Downstream Effectors Rap1_GTP->Downstream Analog 8-pCPT-2'-O-Me-cAMP Analog->Epac_inactive Binds to CNB domain

Figure 2: Activation of Epac by 8-pCPT-2'-O-Me-cAMP.

A cell-permeable version, 8-pCPT-2'-O-Me-cAMP-AM , is also widely used. The acetoxymethyl (AM) ester group masks the negative charge of the phosphate, allowing the molecule to readily cross the plasma membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active 8-pCPT-2'-O-Me-cAMP.[7][8][9]

Experimental Protocols

The following are detailed methodologies for key experiments frequently performed using 8-pCPT-2'-O-Me-cAMP to investigate Epac signaling.

Rap1 Activation Assay (Pull-down Method)

This assay measures the amount of active, GTP-bound Rap1 in cell lysates.

Principle: A fusion protein containing the Rap-binding domain (RBD) of RalGDS (a downstream effector of Rap) fused to Glutathione S-transferase (GST) and immobilized on agarose (B213101) beads is used to selectively pull down active Rap1-GTP from cell lysates. The amount of pulled-down Rap1 is then quantified by Western blotting.

Materials:

  • Cells of interest

  • 8-pCPT-2'-O-Me-cAMP-AM

  • Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, protease and phosphatase inhibitors)

  • GST-RalGDS-RBD agarose beads

  • Primary antibody against Rap1

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with 8-pCPT-2'-O-Me-cAMP-AM at the desired concentration and for the appropriate time. Include vehicle-treated and positive controls (e.g., forskolin).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in ice-cold Lysis/Wash Buffer.

  • Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Pull-down: Incubate a standardized amount of protein lysate (e.g., 500 µg) with GST-RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash three times with Lysis/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rap1 antibody.

  • Detection: Visualize the bands using a chemiluminescence detection system. An increase in the amount of pulled-down Rap1 in treated samples compared to controls indicates Rap1 activation.

Rap1 Activation Assay Workflow Start Start: Cell Culture & Treatment Lysis Cell Lysis Start->Lysis Clarify Clarify Lysate (Centrifugation) Lysis->Clarify Quantify Protein Quantification Clarify->Quantify Pulldown Pull-down with GST-RalGDS-RBD beads Quantify->Pulldown Wash Wash Beads Pulldown->Wash Elute Elute Bound Proteins Wash->Elute WB Western Blot (Anti-Rap1) Elute->WB Detect Detection WB->Detect End End: Quantify Active Rap1 Detect->End

Figure 3: Workflow for the Rap1 activation pull-down assay.

FRET-based Live-Cell Imaging of cAMP Dynamics

Principle: Genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET) allow for real-time monitoring of intracellular cAMP levels in living cells. A common type of sensor consists of Epac sandwiched between a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). In the absence of cAMP, Epac is in a compact conformation, bringing CFP and YFP in close proximity and allowing for FRET to occur (excitation of CFP leads to emission from YFP). When cAMP (or an analog like 8-pCPT-2'-O-Me-cAMP) binds to Epac, the protein undergoes a conformational change that increases the distance between CFP and YFP, leading to a decrease in FRET.[1][10][11][12]

Materials:

  • Cells cultured on glass-bottom dishes suitable for microscopy

  • Epac-based FRET sensor plasmid (e.g., CFP-Epac-YFP)

  • Transfection reagent

  • Live-cell imaging microscope equipped for FRET imaging (e.g., with appropriate filter sets for CFP and YFP)

  • Image analysis software

Procedure:

  • Transfection: Transfect cells with the Epac-based FRET sensor plasmid and allow for expression (typically 24-48 hours).

  • Imaging Setup: Mount the dish on the microscope stage and maintain physiological conditions (37°C, 5% CO2).

  • Baseline Imaging: Acquire baseline images in both the CFP and YFP channels.

  • Stimulation: Add 8-pCPT-2'-O-Me-cAMP-AM to the cells while continuously acquiring images.

  • Data Acquisition: Record the changes in fluorescence intensity in both channels over time.

  • Data Analysis: Calculate the FRET ratio (e.g., YFP emission / CFP emission) for each time point. A decrease in the FRET ratio upon stimulation indicates an increase in intracellular cAMP levels.

Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay in INS-1 Cells

Principle: This assay measures the ability of a substance to potentiate glucose-stimulated insulin secretion from pancreatic beta cells, such as the INS-1 cell line.

Materials:

  • INS-1 cells

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., basal low glucose and stimulatory high glucose)

  • 8-pCPT-2'-O-Me-cAMP-AM

  • Insulin ELISA kit

Procedure:

  • Cell Seeding: Seed INS-1 cells in a multi-well plate and culture until they reach the desired confluency.

  • Pre-incubation: Wash the cells with a basal low glucose KRB buffer and then pre-incubate in the same buffer for 1-2 hours to establish a basal state.

  • Stimulation: Replace the pre-incubation buffer with KRB buffer containing either low glucose or high glucose, with or without 8-pCPT-2'-O-Me-cAMP-AM.

  • Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the amount of insulin secreted under different conditions. An increase in insulin secretion in the presence of high glucose and 8-pCPT-2'-O-Me-cAMP-AM compared to high glucose alone indicates potentiation of GSIS.[13][14]

Conclusion

8-pCPT-2'-O-Me-cAMP is a powerful and indispensable tool for researchers in the field of cAMP signaling. Its high selectivity for Epac over PKA allows for the precise dissection of the roles of these two key effector proteins in a multitude of cellular processes. The data and protocols provided in this guide offer a solid foundation for the effective use of this compound in both basic research and drug discovery endeavors. As our understanding of the nuances of cAMP signaling continues to evolve, the application of selective pharmacological agents like 8-pCPT-2'-O-Me-cAMP will undoubtedly remain at the forefront of this exciting area of research.

References

An In-depth Technical Guide on the Effects of 8-pMeOPT-2'-O-Me-cAMP on Calcium Mobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the Epac-selective cAMP analog, 8-pMeOPT-2'-O-Me-cAMP, and its closely related counterparts, in the mobilization of intracellular calcium. This document details the underlying signaling pathways, presents available data on its effects, and offers detailed experimental protocols for studying these phenomena.

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that orchestrates a myriad of cellular processes. While its effects have traditionally been attributed to the activation of Protein Kinase A (PKA), the discovery of Exchange Proteins Directly Activated by cAMP (Epac) has unveiled a parallel signaling cascade. Epac proteins, which include Epac1 and Epac2, function as guanine (B1146940) nucleotide exchange factors for the small G proteins Rap1 and Rap2.

Selective activation of Epac signaling has been made possible through the development of synthetic cAMP analogs, such as 8-p-Methoxyphenylthio-2'-O-methyladenosine-3',5'-cyclic monophosphate (this compound) and the more extensively studied 8-(4-Chlorophenylthio)-2'-O-methyl-cAMP (8-pCPT-2'-O-Me-cAMP). These compounds are potent and specific activators of Epac, with minimal to no effect on PKA, thus providing powerful tools to dissect the physiological roles of the Epac signaling pathway. One of the critical functions regulated by Epac is the mobilization of intracellular calcium ([Ca2+]i), a key event in cellular signaling that governs processes ranging from neurotransmission to hormone secretion and muscle contraction.

This guide will explore the mechanisms by which this compound and related compounds induce calcium mobilization, providing researchers with the foundational knowledge and practical methodologies to investigate these effects in their own experimental systems.

Data Presentation: Effects of Epac-Selective cAMP Analogs on Calcium Mobilization

While extensive quantitative data in the form of dose-response curves for this compound is limited in publicly accessible literature, numerous studies have qualitatively and semi-quantitatively described the effects of the closely related analog, 8-pCPT-2'-O-Me-cAMP, on intracellular calcium. The acetoxymethyl (AM) ester forms of these compounds are often used to enhance cell permeability. The following table summarizes key findings from various cell types.

CompoundConcentrationCell TypeObserved Effect on Intracellular CalciumCitation
8-pCPT-2'-O-Me-cAMP50 µMINS-1 insulin-secreting cellsTransient increase in [Ca2+]i.[1]
8-pCPT-2'-O-Me-cAMP100 µMHuman pancreatic β-cellsMobilization of Ca2+ from intracellular stores via Ca2+-induced Ca2+ release (CICR).[1][2]
8-pCPT-2'-O-Me-cAMP-AM10 µMHuman β-cellsStimulated an increase in [Ca2+]i.[3]
8-pCPT-2'-O-Me-cAMP-AM1 µMWild-type mouse β-cellsFacilitated Ca2+-induced Ca2+ release (CICR).[4]
Me-cAMP/AM (Epac-specific)Not specifiedmpkCCD cellsCaused robust Ca2+ mobilization and oscillations.[5][6]
8-pCPT-2'-O-Me-cAMP1 µmol/LMurine atrial and ventricular cardiomyocytesPerturbs myocyte Ca2+ homeostasis.

It is important to note that the action of 8-pCPT-2'-O-Me-cAMP on inducing CICR has been reported to be dose-dependent.[7]

Signaling Pathways

The activation of Epac by this compound initiates a signaling cascade that leads to the release of calcium from intracellular stores, primarily the endoplasmic reticulum (ER). The key components of this pathway have been elucidated in various cell types and are depicted in the diagram below.

The primary mechanism of Epac-mediated calcium mobilization involves the sensitization and activation of ryanodine (B192298) receptors (RyRs), which are calcium-release channels on the ER membrane. In some cellular contexts, inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) may also be involved.[8]

A well-characterized pathway, particularly in cardiac myocytes, involves the sequential activation of Phospholipase Cε (PLCε), Protein Kinase Cε (PKCε), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[4] CaMKII can then phosphorylate RyR2, increasing its sensitivity to calcium and promoting calcium-induced calcium release (CICR).

Epac_Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum 8pMeOPT This compound Epac Epac 8pMeOPT->Epac Activates PLC PLCε Epac->PLC Activates Rap Rap Epac->Rap Activates IP3R IP3 Receptor (IP3R) Epac->IP3R Sensitizes? PKC PKCε PLC->PKC Activates CaMKII CaMKII PKC->CaMKII Activates RyR Ryanodine Receptor (RyR) CaMKII->RyR Phosphorylates Ca_ER Ca2+ Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Release Ca_ER->Ca_cyto Release

Epac-mediated calcium mobilization signaling pathway.

Experimental Protocols

The following section provides a detailed methodology for a typical experiment to measure intracellular calcium mobilization induced by this compound using the ratiometric fluorescent indicator Fura-2 AM.

Reagent Preparation
  • Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO. Vortex thoroughly. Store at -20°C, protected from light and moisture.

  • Pluronic F-127 (10% w/v): Dissolve 1 g of Pluronic F-127 in 10 mL of DMSO. This surfactant aids in the dispersion of the water-insoluble Fura-2 AM in the aqueous loading buffer.

  • Hanks' Balanced Salt Solution (HBSS): Prepare a 1x solution of HBSS containing calcium and magnesium. Buffer with 10 mM HEPES to pH 7.4.

  • Loading Buffer: For each experiment, prepare fresh loading buffer. For 1 mL of HBSS, add 2-5 µL of the 1 mM Fura-2 AM stock solution (final concentration 2-5 µM) and an equal volume of 10% Pluronic F-127. Vortex immediately before use.

  • This compound Stock Solution (10 mM): Dissolve the compound in an appropriate solvent (e.g., DMSO). Store at -20°C. Prepare working dilutions in HBSS immediately before use.

Cell Preparation and Dye Loading
  • Cell Culture: Plate cells on glass coverslips or in black-walled, clear-bottom 96-well microplates suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency (typically 70-90%).

  • Washing: Gently wash the cells twice with pre-warmed (37°C) HBSS to remove serum and culture medium.

  • Dye Loading: Add the Fura-2 AM loading buffer to the cells. Incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and dye concentration should be determined empirically for each cell type.

  • De-esterification: After loading, wash the cells twice with pre-warmed HBSS to remove extracellular Fura-2 AM. Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases, which traps the active Fura-2 in the cytoplasm.

Calcium Imaging
  • Microscopy Setup: Use an inverted fluorescence microscope equipped with a xenon or mercury arc lamp, excitation filters for 340 nm and 380 nm, a dichroic mirror, and an emission filter around 510 nm. A sensitive camera (e.g., sCMOS or EMCCD) is required for capturing the fluorescence images.

  • Baseline Measurement: Acquire a stable baseline recording of the Fura-2 fluorescence ratio (F340/F380) for a few minutes before adding the stimulus.

  • Stimulation: Add the desired concentration of this compound to the cells.

  • Data Acquisition: Record the changes in fluorescence intensity at both 340 nm and 380 nm excitation over time. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

  • Calibration (Optional): To convert the fluorescence ratio to absolute calcium concentrations, a calibration can be performed at the end of each experiment using a calcium ionophore (e.g., ionomycin) in the presence of a calcium-chelating agent (e.g., EGTA) to determine the minimum ratio (Rmin) and in a high calcium buffer to determine the maximum ratio (Rmax).

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis A Plate cells on coverslips B Wash with HBSS A->B C Load with Fura-2 AM B->C D Wash and de-esterify C->D E Mount on microscope D->E F Record baseline F340/F380 ratio E->F G Add this compound F->G H Record changes in F340/F380 ratio G->H I Calculate F340/F380 ratio over time H->I J Plot [Ca2+]i vs. time I->J K Optional: Calibrate to absolute [Ca2+] J->K

General experimental workflow for calcium mobilization assay.

Conclusion

This compound and its analogs are invaluable tools for the specific investigation of Epac-mediated signaling pathways. Their ability to induce calcium mobilization from intracellular stores, independent of PKA activation, has provided significant insights into the complex regulation of calcium homeostasis. The signaling cascade, often involving RyRs and a downstream pathway of PLCε, PKCε, and CaMKII, highlights a sophisticated mechanism by which cAMP can modulate cellular function. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore the effects of these compounds and to elucidate the nuanced roles of Epac in health and disease. As research in this area continues, a more detailed quantitative understanding of the dose-response and temporal dynamics of this compound-induced calcium mobilization will undoubtedly emerge, paving the way for potential therapeutic applications targeting the Epac signaling pathway.

References

Foundational Research on 8-pMeOPT-2'-O-Me-cAMP and its Role in Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a critical regulator of insulin (B600854) secretion from pancreatic β-cells. While Protein Kinase A (PKA) has long been considered the primary effector of cAMP, a second major target, the Exchange protein directly activated by cAMP (Epac), has emerged as a key player. This technical guide delves into the foundational research on 8-p-Methoxyphenyl-thio-2'-O-methyl-cAMP (8-pMeOPT-2'-O-Me-cAMP), a selective Epac activator, and its potent, cell-permeable acetoxymethyl (AM) ester prodrug, 8-pCPT-2'-O-Me-cAMP-AM. We will explore its mechanism of action in potentiating glucose-stimulated insulin secretion (GSIS), present key quantitative data from seminal studies, detail relevant experimental protocols, and visualize the underlying signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the Epac pathway for metabolic disorders such as type 2 diabetes.

Introduction to this compound and the Epac Pathway in β-Cells

Cyclic AMP is a ubiquitous second messenger that mediates the effects of numerous hormones and neurotransmitters. In pancreatic β-cells, cAMP levels are elevated in response to incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), leading to a potentiation of insulin release in a glucose-dependent manner.[1] The discovery of Epac proteins (Epac1 and Epac2) as cAMP effectors, distinct from PKA, has provided a more nuanced understanding of cAMP signaling.[2][3]

This compound is a synthetic analog of cAMP engineered for high selectivity for Epac over PKA.[2][4] Its derivative, 8-pCPT-2'-O-Me-cAMP-AM, incorporates an acetoxymethyl ester group, which enhances its lipophilicity and allows it to readily cross cell membranes.[5][6] Once inside the cell, endogenous esterases cleave the AM group, releasing the active 8-pCPT-2'-O-Me-cAMP molecule.[7] This "prodrug" approach has been instrumental in elucidating the role of Epac in intact cells, as the parent compound has limited membrane permeability.[6]

Research has established that Epac2 is the predominant isoform in pancreatic β-cells and plays a crucial role in mediating the insulinotropic effects of cAMP.[1][8] Activation of Epac2 by 8-pCPT-2'-O-Me-cAMP-AM initiates a signaling cascade that ultimately enhances the exocytosis of insulin-containing granules.

Quantitative Data on the Efficacy of 8-pCPT-2'-O-Me-cAMP-AM

The following tables summarize key quantitative findings from foundational studies on the effects of 8-pCPT-2'-O-Me-cAMP-AM on insulin secretion and related cellular processes.

Table 1: Dose-Dependent Effects of 8-pCPT-2'-O-Me-cAMP-AM on Insulin Secretion in Rat INS-1 Cells

Concentration of 8-pCPT-2'-O-Me-cAMP-AM (µM)Insulin Secretion (Fold increase over basal)Reference
1~1.5[6]
3~2.0[6]
10~2.5[6]

Data are approximate values derived from published graphs and represent stimulation in the presence of elevated glucose.

Table 2: Comparison of Epac and PKA Activators on Insulin Secretion in Rat INS-1 Cells

Compound (Concentration)Primary TargetInsulin Secretion (Fold increase over basal)Effect of PKA Inhibitor (H-89)Reference
8-pCPT-2'-O-Me-cAMP-AM (10 µM)Epac~2.5No significant inhibition[6]
Bt2cAMP-AM (10 µM)PKA~6.0Nearly abrogated[6]

This table highlights the distinct contributions of the Epac and PKA pathways to insulin secretion in this cell line, with PKA appearing to have a more dominant role in the magnitude of the response.[6]

Table 3: Effect of 8-pCPT-2'-O-Me-cAMP-AM on Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets

ConditionFold Increase in Insulin SecretionReference
10 mM GlucoseBaseline[8]
10 mM Glucose + 10 µM 8-pCPT-2'-O-Me-cAMP-AMSignificant potentiation of 1st and 2nd phase GSIS[8]
3 mM Glucose + 10 µM 8-pCPT-2'-O-Me-cAMP-AMNo significant effect[8]

These findings underscore the glucose-dependent nature of Epac-mediated insulin secretion.[8]

Signaling Pathways and Mechanisms of Action

The activation of Epac2 by 8-pCPT-2'-O-Me-cAMP in pancreatic β-cells triggers a cascade of events that potentiate insulin secretion. The primary downstream effector of Epac is the small GTPase Rap1.[1]

Epac_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLP-1 GLP-1 GLP1R GLP-1R GLP-1->GLP1R binds AC Adenylyl Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces Epac2 Epac2 cAMP->Epac2 activates Rap1_GDP Rap1-GDP (inactive) Epac2->Rap1_GDP activates 8-pCPT-AM 8-pCPT-2'-O-Me-cAMP-AM 8-pCPT 8-pCPT-2'-O-Me-cAMP 8-pCPT-AM->8-pCPT hydrolyzed by 8-pCPT->Epac2 selectively activates Esterases Esterases Esterases->8-pCPT-AM Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP GDP -> GTP Downstream Downstream Effectors Rap1_GTP->Downstream Ca_Mobilization Ca2+ Mobilization from intracellular stores Downstream->Ca_Mobilization Granule_Priming Insulin Granule Priming/Exocytosis Downstream->Granule_Priming Ca_Mobilization->Granule_Priming potentiates

Caption: Signaling pathway of Epac2 activation and its downstream effects on insulin secretion.

The activation of Rap1 by Epac2 is a crucial step.[1] This leads to several downstream effects, including the mobilization of intracellular calcium (Ca2+) from stores such as the endoplasmic reticulum, a process known as Ca2+-induced Ca2+ release (CICR).[2] This elevation in cytosolic Ca2+ concentration, in conjunction with glucose-induced Ca2+ influx, significantly enhances the priming and exocytosis of insulin-containing secretory granules.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of foundational research. Below are summaries of key experimental protocols used in the study of 8-pCPT-2'-O-Me-cAMP-AM and insulin secretion.

Cell Culture
  • Cell Line: Rat insulinoma (INS-1) cells are a commonly used model for pancreatic β-cells.

  • Culture Medium: RPMI-1640 medium supplemented with 11.1 mM D-glucose, 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.

  • Culture Conditions: Cells are maintained in a humidified atmosphere of 95% air and 5% CO2 at 37°C.

Insulin Secretion Assays

This workflow outlines a typical static insulin secretion assay.

Insulin_Secretion_Workflow A 1. Seed INS-1 cells in 24-well plates B 2. Culture for 48-72 hours A->B C 3. Pre-incubation: Wash with Krebs-Ringer Bicarbonate (KRB) buffer with 2.8 mM glucose for 2 hours B->C D 4. Incubation: Replace with KRB buffer containing basal (2.8 mM) or stimulatory (e.g., 16.7 mM) glucose concentrations C->D E 5. Add test compounds: 8-pCPT-2'-O-Me-cAMP-AM, vehicle control, etc. D->E F 6. Incubate for 1-2 hours at 37°C E->F G 7. Collect supernatant F->G I 9. Measure insulin concentration in supernatant and lysate using Radioimmunoassay (RIA) or ELISA G->I H 8. Lyse cells to measure insulin content H->I

Caption: Experimental workflow for a static insulin secretion assay.

Rap1 Activation Assay
  • Principle: This assay measures the amount of active, GTP-bound Rap1.

  • Procedure:

    • INS-1 cells are treated with 8-pCPT-2'-O-Me-cAMP-AM or control compounds.

    • Cells are lysed in a buffer containing a Rap1-GTP-binding domain (RBD) of RalGDS fused to glutathione (B108866) S-transferase (GST).

    • The GST-RBD-Rap1-GTP complex is pulled down using glutathione-sepharose beads.

    • The amount of pulled-down Rap1 is quantified by Western blotting using a Rap1-specific antibody.

Measurement of Intracellular Calcium ([Ca2+]i)
  • Dye: Fura-2 acetoxymethyl ester (Fura-2 AM) is a ratiometric fluorescent indicator for Ca2+.

  • Procedure:

    • Cells are loaded with Fura-2 AM.

    • Cells are placed on the stage of an inverted microscope equipped for fluorescence imaging.

    • Cells are alternately excited at 340 nm and 380 nm, and the emission at 510 nm is recorded.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca2+ concentration.

    • 8-pCPT-2'-O-Me-cAMP-AM is added during the recording to observe its effect on [Ca2+]i.

Synergism and Crosstalk with the PKA Pathway

While 8-pCPT-2'-O-Me-cAMP-AM is a selective activator of Epac, the broader context of cAMP signaling involves interplay with the PKA pathway. Some studies have indicated that while Epac activation alone can potentiate insulin secretion, a permissive level of PKA activity may be required for the full effect, particularly in human islets.[8] This suggests a model where both pathways are activated by GLP-1 and converge on the machinery of insulin exocytosis, potentially at different steps, to produce a robust secretory response.

PKA_Epac_Crosstalk cluster_epac Epac Pathway cluster_pka PKA Pathway cAMP cAMP Epac2 Epac2 cAMP->Epac2 PKA PKA cAMP->PKA Rap1 Rap1 Epac2->Rap1 Epac_Effectors Ca2+ Mobilization, Granule Priming Rap1->Epac_Effectors Insulin_Secretion Potentiated Insulin Secretion Epac_Effectors->Insulin_Secretion Synergistic Effect PKA_Substrates PKA Substrates PKA->PKA_Substrates PKA_Effectors Granule Recruitment, Exocytosis Steps PKA_Substrates->PKA_Effectors PKA_Effectors->Insulin_Secretion Permissive/ Additive Effect

Caption: Logical relationship of the Epac and PKA pathways in potentiating insulin secretion.

Conclusion and Future Directions

The foundational research on 8-pCPT-2'-O-Me-cAMP-AM has been pivotal in establishing the role of Epac2 as a key mediator of the insulinotropic effects of cAMP in pancreatic β-cells. This potent and selective tool has enabled the dissection of the Epac signaling cascade, revealing its glucose-dependent nature and its mechanism involving Rap1 activation and calcium mobilization. The data strongly support the development of Epac activators as a potential therapeutic strategy for type 2 diabetes, aiming to enhance endogenous insulin secretion in response to meals.

Future research should continue to explore the downstream effectors of the Epac-Rap1 axis, the precise molecular mechanisms of crosstalk with the PKA pathway, and the long-term effects of chronic Epac activation on β-cell function and survival. Furthermore, the development of novel, drug-like Epac activators with optimized pharmacokinetic and pharmacodynamic properties will be crucial for translating these foundational findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for 8-pMeOPT-2'-O-Me-cAMP in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-pMeOPT-2'-O-Me-cAMP (8-(4-Methoxyphenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate) is a potent and specific cell-permeable agonist for the Exchange Protein directly Activated by cAMP (Epac).[1] As a member of the 2'-O-Me-cAMP analog family, it selectively activates Epac isoforms (Epac1 and Epac2) without significantly activating Protein Kinase A (PKA), making it an invaluable tool for dissecting Epac-mediated signaling pathways.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.

Note: Much of the detailed experimental data and protocols available in the scientific literature are for the closely related and widely studied analog, 8-pCPT-2'-O-Me-cAMP (8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate). Due to the structural similarity and shared mechanism of action, the protocols provided herein are largely based on data from 8-pCPT-2'-O-Me-cAMP. Researchers should consider this as a starting point and may need to perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental setup.

Mechanism of Action

This compound acts as a selective agonist for Epac proteins. Upon binding, it induces a conformational change in Epac, promoting its guanine (B1146940) nucleotide exchange factor (GEF) activity. This leads to the activation of the small GTPase Rap1 (and to some extent Rap2) by catalyzing the exchange of GDP for GTP. Activated Rap1-GTP then engages various downstream effectors to modulate a wide range of cellular processes, including cell adhesion, junction formation, secretion, and gene expression. The 2'-O-methyl modification on the ribose ensures selectivity for Epac over PKA.

Signaling Pathway

The canonical signaling pathway initiated by this compound involves the direct activation of Epac and the subsequent activation of Rap1.

Epac_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 8pMeOPT This compound Epac Epac (inactive) 8pMeOPT->Epac Binds Epac_active Epac (active) Epac->Epac_active Conformational Change Rap1_GDP Rap1-GDP (inactive) Epac_active->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP GTP loading Downstream Downstream Effectors (e.g., PLC, RalGDS) Rap1_GTP->Downstream Cellular_Response Cellular Responses (Adhesion, Secretion, etc.) Downstream->Cellular_Response

Epac Signaling Pathway Activation

Data Presentation

Physicochemical Properties and Storage
PropertyValueReference
Full Name 8-(4-Methoxyphenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, sodium salt[1]
Abbreviation This compound[1]
Target Epac Activator[1]
Solubility Soluble in DMSO (e.g., up to 100 mM for the pCPT analog)[2][3]
Storage Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
Biological Activity of the Analog 8-pCPT-2'-O-Me-cAMP
ParameterValueCell Type/SystemReference
Epac1 Activation (EC50) 2.2 µMIn vitro[4]
PKA Activation (EC50) > 10 µMIn vitro[4]
Effective Concentration 0.3 - 3.0 µMINS-1 cells (Rap1 activation)[5]
Effective Concentration 50 µMINS-1 cells (Ca2+ release)[6]
Effective Concentration 50 µMHuman pancreatic β-cells (Ca2+ release)[6]

Experimental Protocols

Preparation of Stock Solutions

Materials:

Procedure:

  • Bring the vial of this compound powder to room temperature.

  • Prepare a stock solution of 10-50 mM by dissolving the powder in sterile DMSO. For example, for a 10 mM stock solution from a 1 mg vial (assuming a molecular weight similar to the pCPT analog, ~500 g/mol ), add 200 µL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

General Protocol for Cell Treatment

Workflow:

Cell_Treatment_Workflow cluster_workflow Cell Treatment Workflow Start Seed cells and allow to adhere/grow Starve Optional: Serum-starve cells Start->Starve Prepare Prepare working solution of this compound in serum-free media Starve->Prepare Treat Treat cells with this compound for desired time Prepare->Treat Control Treat control cells with vehicle (DMSO) Prepare->Control Incubate Incubate for the desired duration Treat->Incubate Control->Incubate Harvest Harvest cells for downstream analysis Incubate->Harvest

General Cell Treatment Workflow

Procedure:

  • Seed cells in an appropriate culture vessel and allow them to reach the desired confluency.

  • If required for the specific assay, replace the growth medium with serum-free medium and incubate for a period of 2-24 hours to reduce basal signaling activity.

  • Prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell type and desired effect.

  • Prepare a vehicle control by adding the same volume of DMSO to serum-free medium.

  • Remove the medium from the cells and add the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired time period (this can range from minutes to hours depending on the downstream application).

  • After incubation, proceed with the specific downstream assay.

Rap1 Activation Assay (Pull-down Method)

This protocol is for the detection of active, GTP-bound Rap1.

Materials:

  • Cells treated with this compound or vehicle control

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Rap1 activation assay kit (containing RalGDS-RBD beads)

  • Anti-Rap1 antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

  • Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

  • Incubate an equal amount of protein from each sample with RalGDS-RBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically pull down the active GTP-bound Rap1.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Rap1 antibody.

  • An increase in the Rap1 signal in the pull-down fraction from this compound-treated cells compared to the control indicates Rap1 activation. A fraction of the total cell lysate should also be run to show equal loading of total Rap1.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

  • Cells cultured on glass-bottom dishes or black-walled, clear-bottom microplates

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Fluorescence microscope or plate reader capable of kinetic measurements

Procedure:

  • Load the cells with a fluorescent calcium indicator by incubating them with the dye (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM) in HBSS, often with a small amount of Pluronic F-127 to aid in dye solubilization, for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Acquire a baseline fluorescence reading for a few minutes.

  • Add this compound to the cells at the desired final concentration and continue to record the fluorescence signal.

  • An increase in fluorescence intensity (for Fluo-4) or a change in the ratio of emissions at two wavelengths (for Fura-2) indicates an increase in intracellular calcium concentration.

  • As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin (B1663694) to determine the maximal fluorescence response.

References

Application Notes and Protocols: 8-pMeOPT-2'-O-Me-cAMP-AM for Improved Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-pMeOPT-2'-O-Me-cAMP-AM, more commonly known in scientific literature as 8-pCPT-2'-O-Me-cAMP-AM or 007-AM, is a potent and cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its enhanced cell permeability is conferred by the acetoxymethyl (AM) ester group, which masks the negative charge of the phosphate (B84403) group, allowing the molecule to readily cross the plasma membrane.[1] Once inside the cell, endogenous esterases cleave the AM group, releasing the active compound, 8-pCPT-2'-O-Me-cAMP.[1][2][3][4][5]

This active metabolite is a selective activator of the Exchange Protein directly Activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the small G protein Rap1.[2][3][4][5] 8-pCPT-2'-O-Me-cAMP shows high selectivity for Epac over the other major downstream effector of cAMP, Protein Kinase A (PKA).[6][7] This selectivity makes 8-pCPT-2'-O-Me-cAMP-AM an invaluable tool for dissecting the specific signaling pathways mediated by Epac.

The activation of the Epac/Rap1 signaling axis by this compound has been shown to modulate a variety of cellular processes, including insulin (B600854) secretion, cell adhesion, vascular relaxation, and the tightening of endothelial cell junctions.[1][3][4][5][8][9] These application notes provide an overview of its utility, quantitative data on its activity, and detailed protocols for key experimental applications.

Data Presentation

Table 1: In Vitro Activity and Cellular Effects of 8-pCPT-2'-O-Me-cAMP-AM
ParameterCell Type/SystemConcentrationIncubation TimeObserved EffectReference
Epac ActivationINS-1 cells0.3-3.0 µM0-300 secondsDose- and time-dependent activation of Epac1-camps FRET sensor[2]
INS-1 cells20 µMNot SpecifiedActivation of Epac1-camps FRET sensor[2]
Rap1 ActivationHEK293/hEPAC1/Flag-Rap1 cells1 µMNot SpecifiedDetectable Rap1-GTP activation[7]
INS-1 cells0.1-3.0 µM30 minutesStrong, dose-dependent activation of Rap1[10]
RSV-infected epithelial cells5 µMNot SpecifiedRobust Rap1 activation[7]
Insulin SecretionRat INS-1 cellsNot SpecifiedNot SpecifiedStimulation of insulin secretion[3][4][5]
Mouse islets1-10 µMNot SpecifiedPotentiation of glucose-stimulated insulin secretion (GSIS)[8]
Human islets10 µMNot SpecifiedPotentiation of first- and second-phase GSIS[9]
Vascular RelaxationRat mesenteric artery5 µM5 minutes77.6 ± 7.1% relaxation of phenylephrine-contracted arteries[1]
Cell AdhesionJurkat-Epac1 cellsNot SpecifiedNot SpecifiedTriggers adhesion to fibronectin[3][4][5]
Endothelial JunctionsHUVECsNot SpecifiedNot SpecifiedInduces junction tightening[3][4][5]
Hypoxic endothelial cells2.5 µM30 minutesPrevents adherens junction disassembly[2]

Signaling Pathway and Experimental Workflows

Signaling Pathway of 8-pCPT-2'-O-Me-cAMP-AM

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 8-pCPT-AM 8-pCPT-2'-O-Me-cAMP-AM 8-pCPT 8-pCPT-2'-O-Me-cAMP (Active) 8-pCPT-AM->8-pCPT Diffusion & Cleavage Membrane Esterases Endogenous Esterases Esterases->8-pCPT-AM Epac Epac 8-pCPT->Epac Activation Rap1_GDP Rap1-GDP (Inactive) Epac->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream Downstream Effectors Rap1_GTP->Downstream Cellular_Responses Cellular Responses (e.g., Insulin Secretion, Cell Adhesion) Downstream->Cellular_Responses

Caption: Signaling pathway of 8-pCPT-2'-O-Me-cAMP-AM.

Experimental Workflow: Rap1 Activation Assay

Rap1_Activation_Workflow Start Start: Cell Culture Treatment Treat cells with 8-pCPT-2'-O-Me-cAMP-AM Start->Treatment Lysis Lyse cells in ice-cold buffer Treatment->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Incubation Incubate lysate with RalGDS-RBD agarose (B213101) beads Clarification->Incubation Wash Wash beads to remove unbound proteins Incubation->Wash Elution Elute bound proteins with SDS-PAGE sample buffer Wash->Elution Analysis Analyze by Western Blot using anti-Rap1 antibody Elution->Analysis End End: Quantify Rap1-GTP Analysis->End

Caption: Workflow for Rap1 Activation Pull-Down Assay.

Experimental Protocols

Protocol 1: Rap1 Activation Pull-Down Assay

This protocol is for the detection of active, GTP-bound Rap1 in cell lysates.

Materials:

  • 8-pCPT-2'-O-Me-cAMP-AM (prepare stock solution in DMSO)

  • RalGDS-RBD (Rap binding domain) agarose beads

  • Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, protease and phosphatase inhibitors)

  • 2x SDS-PAGE reducing sample buffer

  • Anti-Rap1 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

  • Ice-cold PBS

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Starve cells in serum-free medium if necessary, depending on the cell type and basal Rap1 activity.

    • Treat cells with the desired concentration of 8-pCPT-2'-O-Me-cAMP-AM for the appropriate time in serum-free medium. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold Lysis/Wash Buffer to the plate and scrape the cells.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

    • Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.

  • Rap1 Pull-Down:

    • Transfer the supernatant to a new pre-chilled tube. Reserve a small aliquot for determining total Rap1 levels (input control).

    • Add RalGDS-RBD agarose beads to the remaining lysate.

    • Incubate at 4°C for 1 hour with gentle agitation.

  • Washing:

    • Pellet the beads by centrifugation at 14,000 x g for 10-20 seconds at 4°C.

    • Aspirate the supernatant.

    • Wash the beads three times with 0.5 mL of ice-cold Lysis/Wash Buffer, pelleting the beads by centrifugation after each wash.

  • Elution and Western Blotting:

    • After the final wash, carefully remove all supernatant.

    • Resuspend the bead pellet in 40 µL of 2x SDS-PAGE reducing sample buffer.

    • Boil the samples for 5 minutes.

    • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an anti-Rap1 antibody, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

Protocol 2: FRET-Based Assay for Epac Activation in Live Cells

This protocol describes the use of a genetically encoded FRET biosensor (e.g., CFP-Epac-YFP) to monitor Epac activation in real-time.

Materials:

  • Cells expressing an Epac FRET biosensor

  • 8-pCPT-2'-O-Me-cAMP-AM

  • Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores, e.g., CFP and YFP)

  • Live-cell imaging chamber

  • Imaging medium (e.g., phenol (B47542) red-free DMEM)

Procedure:

  • Cell Preparation:

    • Plate cells expressing the Epac FRET biosensor on glass-bottom dishes or coverslips suitable for microscopy.

    • Allow cells to adhere and grow to an appropriate density.

  • Microscopy Setup:

    • Mount the dish/coverslip in a live-cell imaging chamber on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂).

    • Replace the culture medium with imaging medium.

  • Image Acquisition:

    • Locate a field of view with healthy, fluorescent cells.

    • Set up the microscope to acquire images in both the donor (e.g., CFP) and FRET (acceptor emission with donor excitation) channels.

    • Begin time-lapse image acquisition to establish a baseline FRET signal.

  • Stimulation and Recording:

    • Carefully add 8-pCPT-2'-O-Me-cAMP-AM to the imaging chamber to the desired final concentration.

    • Continue time-lapse imaging to record the change in FRET signal over time. A decrease in FRET (increase in donor emission and decrease in acceptor emission) indicates Epac activation.

  • Data Analysis:

    • For each time point, calculate the ratio of acceptor to donor fluorescence intensity (or donor to acceptor, depending on the biosensor design) in regions of interest (individual cells).

    • Normalize the FRET ratio to the baseline to quantify the change in Epac activity.

Protocol 3: Jurkat Cell Adhesion Assay to Fibronectin

This protocol is for quantifying the adhesion of Jurkat T-cells to a fibronectin-coated surface.

Materials:

  • Jurkat cells (or Jurkat cells stably expressing Epac1)

  • 96-well tissue culture plates

  • Fibronectin

  • Bovine Serum Albumin (BSA)

  • Serum-free RPMI-1640 medium

  • PBS

  • Calcein-AM or other fluorescent viability dye

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Coat control wells with 1% BSA in PBS to measure non-specific binding.

    • The next day, wash the wells three times with PBS to remove unbound protein.

  • Cell Preparation and Treatment:

    • Wash Jurkat cells and resuspend them in serum-free RPMI-1640.

    • Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

    • Treat the cell suspension with 8-pCPT-2'-O-Me-cAMP-AM or vehicle control.

  • Adhesion:

    • Add 100 µL of the cell suspension to each well of the coated plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion.

  • Washing and Quantification:

    • Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells. Be careful not to dislodge the adhered cells.

    • Add 100 µL of PBS or lysis buffer to each well.

    • Measure the fluorescence in each well using a fluorescence plate reader.

    • The fluorescence intensity is proportional to the number of adhered cells.

Protocol 4: Insulin Secretion from Pancreatic Islets

This protocol describes a static glucose-stimulated insulin secretion (GSIS) assay from isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)

  • 8-pCPT-2'-O-Me-cAMP-AM

  • 24-well plates

  • Insulin RIA or ELISA kit

Procedure:

  • Islet Preparation:

    • After isolation, allow islets to recover overnight in culture medium.

    • Hand-pick islets of similar size for the assay.

  • Pre-incubation:

    • Place batches of 5-10 islets into wells of a 24-well plate containing 1 mL of KRB buffer with low glucose.

    • Pre-incubate for 60 minutes at 37°C to establish a basal secretion rate.

  • Stimulation:

    • Carefully remove the pre-incubation buffer.

    • Add 1 mL of fresh KRB buffer with low glucose (basal control), high glucose (stimulated control), or high glucose containing 8-pCPT-2'-O-Me-cAMP-AM.

    • Incubate for 60 minutes at 37°C.

  • Sample Collection and Analysis:

    • At the end of the incubation, collect the supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Store the supernatant at -20°C until the insulin concentration is measured using an insulin RIA or ELISA kit.

    • The amount of insulin secreted is normalized to the number of islets or total insulin content.

Protocol 5: Vascular Reactivity in Isolated Arterial Rings

This protocol is for assessing the vasodilatory effect of 8-pCPT-2'-O-Me-cAMP-AM on pre-constricted arterial rings using a wire myograph.

Materials:

  • Isolated artery (e.g., rat mesenteric artery)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂

  • Phenylephrine (B352888) (or other vasoconstrictor)

  • 8-pCPT-2'-O-Me-cAMP-AM

  • Wire myograph system

Procedure:

  • Artery Preparation:

    • Dissect the artery in ice-cold PSS and clean it of surrounding connective tissue.

    • Cut the artery into 2 mm rings.

    • Mount the arterial rings on the wires of the myograph chambers filled with PSS at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for at least 60 minutes under a determined optimal passive tension.

    • Check the viability of the rings by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).

    • Wash the rings with PSS and allow them to return to baseline tension.

  • Pre-constriction and Treatment:

    • Induce a submaximal, stable contraction with a vasoconstrictor like phenylephrine (e.g., 1 µM).

    • Once a stable plateau of contraction is reached, add 8-pCPT-2'-O-Me-cAMP-AM (e.g., 5 µM) to the bath.

  • Data Recording and Analysis:

    • Record the change in tension over time.

    • Express the relaxation induced by 8-pCPT-2'-O-Me-cAMP-AM as a percentage of the pre-contraction induced by phenylephrine.

References

Application Notes and Protocols for Rap1 Activation Assay Using 8-pCPT-2'-O-Me-cAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting a Rap1 activation assay using the potent and specific Epac activator, 8-pCPT-2'-O-Me-cAMP. Rap1, a small GTPase of the Ras superfamily, is a crucial regulator of various cellular processes, including cell adhesion, proliferation, and differentiation. Its activation is spatially and temporally controlled by guanine (B1146940) nucleotide exchange factors (GEFs). One major pathway for Rap1 activation involves the direct binding of cyclic AMP (cAMP) to the Exchange Protein directly Activated by cAMP (Epac), which in turn functions as a GEF for Rap1.

The compound 8-pCPT-2'-O-Me-cAMP is a cell-permeable analog of cAMP that selectively activates Epac without significantly stimulating Protein Kinase A (PKA), another primary target of cAMP.[1] This selectivity makes it an invaluable tool for dissecting the specific roles of the Epac-Rap1 signaling axis. The acetoxymethyl ester form, 8-pCPT-2'-O-Me-cAMP-AM, exhibits enhanced cell permeability and is intracellularly converted to the active form by esterases, leading to a more robust activation of Rap1.[2][3]

These protocols are designed to guide researchers in accurately measuring the activation state of Rap1 in response to 8-pCPT-2'-O-Me-cAMP stimulation, a critical step in studying the downstream consequences of Epac activation in various physiological and pathological contexts.

Signaling Pathway of Rap1 Activation by 8-pCPT-2'-O-Me-cAMP

The signaling cascade initiated by 8-pCPT-2'-O-Me-cAMP leading to Rap1 activation is a direct and well-characterized pathway. The cell-permeable compound enters the cytoplasm and binds to the regulatory domain of Epac, inducing a conformational change that exposes its catalytic domain. This activated Epac then promotes the exchange of GDP for GTP on Rap1, converting it to its active, GTP-bound state. Active Rap1-GTP can then interact with its downstream effectors to modulate cellular functions.

Signaling_Pathway 8-pCPT-2'-O-Me-cAMP-AM 8-pCPT-2'-O-Me-cAMP-AM Epac Epac 8-pCPT-2'-O-Me-cAMP-AM->Epac Activates Rap1-GDP Rap1-GDP (Inactive) Epac->Rap1-GDP GEF Activity Rap1-GTP Rap1-GTP (Active) Rap1-GDP->Rap1-GTP GTP loading Downstream Effectors Downstream Effectors Rap1-GTP->Downstream Effectors Initiates Signaling

Diagram 1: Signaling pathway of 8-pCPT-2'-O-Me-cAMP-AM-mediated Rap1 activation.

Data Presentation: Quantitative Analysis of Rap1 Activation

The following tables summarize the dose-response and time-course of Rap1 activation by 8-pCPT-2'-O-Me-cAMP-AM in INS-1 cells, as determined by pull-down assays followed by Western blotting. The data is presented as fold-increase in active Rap1-GTP relative to untreated controls.

Table 1: Dose-Response of 8-pCPT-2'-O-Me-cAMP-AM on Rap1 Activation

Concentration of 8-pCPT-2'-O-Me-cAMP-AM (µM)Fold Increase in Active Rap1 (Mean)
0 (Control)1.00
0.1~1.5
0.3~2.5
1.0~4.0
3.04.79

Data adapted from studies in INS-1 cells transfected with FLAG-Rap1 and Epac1, treated for 30 minutes.[2]

Table 2: Time-Course of Rap1 Activation by 3.0 µM 8-pCPT-2'-O-Me-cAMP-AM

Time (minutes)Fold Increase in Active Rap1 (Mean)
0 (Control)1.00
2.5~2.0
5~3.5
15~4.5
30~4.8

Data adapted from studies in INS-1 cells transfected with FLAG-Rap1 and Epac1.[2]

Experimental Protocols

Principle of the Rap1 Activation Assay

The Rap1 activation assay is a pull-down-based method that selectively isolates the active, GTP-bound form of Rap1 from cell lysates.[4][5] This is achieved using a recombinant protein corresponding to the Rap1-binding domain (RBD) of a Rap1 effector protein, commonly RalGDS, which is immobilized on agarose (B213101) beads. The RalGDS-RBD specifically binds to Rap1-GTP but not Rap1-GDP. The captured active Rap1 is then detected and quantified by standard Western blotting using a Rap1-specific antibody.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_lysis Cell Lysis cluster_pulldown Pull-Down Assay cluster_detection Detection A 1. Seed and culture cells to 80-90% confluency B 2. Starve cells (optional, depending on cell type) A->B C 3. Stimulate with 8-pCPT-2'-O-Me-cAMP-AM (and controls) B->C D 4. Wash cells with ice-cold PBS E 5. Lyse cells in ice-cold lysis buffer D->E F 6. Clarify lysate by centrifugation E->F G 7. Normalize lysate protein concentration H 8. Incubate lysate with RalGDS-RBD agarose beads G->H I 9. Wash beads to remove non-specific binding H->I J 10. Elute bound proteins in SDS-PAGE sample buffer K 11. Analyze by SDS-PAGE and Western Blotting with anti-Rap1 antibody J->K L 12. Densitometric analysis K->L

References

Application Notes and Protocols: Measuring Intracellular Calcium Changes with Selective Epac Activators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The second messenger cyclic AMP (cAMP) is a crucial regulator of numerous cellular processes. Its effects are primarily mediated by two downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). To dissect the specific contributions of the Epac signaling pathway, researchers utilize selective pharmacological activators.

This document focuses on the use of 8-(4-Methoxyphenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pMeOPT-2'-O-Me-cAMP) and its widely studied structural analog, 8-(4-chlorophenylthio)-2'-O-methyl-cAMP (8-pCPT-2'-O-Me-cAMP) , for measuring intracellular calcium ([Ca²⁺]i) changes. These potent and specific Epac agonists do not significantly activate PKA, providing a powerful tool to investigate PKA-independent cAMP-mediated signaling.[1][2] The acetoxymethyl (AM) ester forms of these compounds, such as 8-pCPT-2'-O-Me-cAMP-AM , are cell-permeable, facilitating their use in live-cell imaging and assays.[3][4]

Activation of Epac by these analogs triggers a signaling cascade that leads to the mobilization of calcium from intracellular stores, primarily the endoplasmic reticulum (ER).[1][5][6][7] This document provides detailed protocols and data for utilizing these compounds to study Epac-mediated calcium signaling.

Mechanism of Action: Epac-Mediated Calcium Release

Upon binding of an agonist like this compound, Epac undergoes a conformational change, activating its guanine (B1146940) nucleotide exchange factor (GEF) activity. This leads to the activation of the small G-protein Rap. The activated Rap, in turn, can stimulate Phospholipase C (PLC).[8][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors (IP₃R) on the ER membrane, causing the release of stored Ca²⁺ into the cytosol.[5][10] In some cell types, such as cardiac myocytes, the pathway may also involve Ca²⁺/calmodulin kinase II (CaMKII) and subsequent phosphorylation of ryanodine (B192298) receptors (RyR), further contributing to Ca²⁺ release from the sarcoplasmic reticulum (SR).[8][9][10]

Epac_Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Epac_Agonist This compound (Cell-Permeable) Epac Epac Epac_Agonist->Epac Activates Rap Rap-GTP (Active) Epac->Rap Activates PLC Phospholipase C (PLC) Rap->PLC Stimulates IP3 IP3 PLC->IP3 Generates from PIP2 PIP2 PIP2 IP3R IP3 Receptor (IP3R) IP3->IP3R Binds to Ca_Cytosol Increased [Ca²⁺]i IP3R->Ca_Cytosol Opens Channel Ca_ER Stored Ca²⁺ Ca_ER->IP3R Releases Experimental_Workflow cluster_prep Preparation (Day 1-2) cluster_assay Assay (Day 3) cluster_analysis Data Analysis A 1. Seed Cells Plate cells in a 96-well plate and grow to 80-90% confluency. B 2. Wash Cells Gently wash with pre-warmed HBSS. A->B C 3. Load Dye Incubate with Calcium Indicator Loading Solution (30-60 min at 37°C). B->C D 4. Wash & De-esterify Wash cells twice with HBSS. Incubate in HBSS for 30 min to allow for dye de-esterification. C->D E 5. Measure Baseline Place plate in reader/microscope. Record baseline fluorescence for 1-2 minutes. D->E F 6. Add Compound Add 8-pCPT-2'-O-Me-cAMP-AM to desired final concentration. E->F G 7. Acquire Data Immediately record fluorescence changes kinetically for 5-15 minutes. F->G H 8. Analyze Results Calculate fluorescence ratio (Fura-2) or relative intensity (Fluo-4). Determine peak response and area under the curve. G->H

References

Application Notes and Protocols for In Vivo Studies with 8-pMeOPT-2'-O-Me-cAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo experimental data for 8-pMeOPT-2'-O-Me-cAMP is limited in publicly available literature. The following application notes and protocols are substantially based on research conducted with the structurally and functionally similar Epac-selective cAMP analog, 8-pCPT-2'-O-Me-cAMP . Researchers should use this information as a guiding framework and perform necessary dose-response and pharmacokinetic studies to validate the experimental design for this compound.

Introduction

This compound is a potent and specific activator of the Exchange protein directly activated by cAMP (Epac).[1] Unlike the endogenous second messenger cAMP, this analog exhibits high selectivity for Epac over Protein Kinase A (PKA), making it a valuable tool for dissecting the specific roles of the Epac signaling pathway in various physiological and pathophysiological processes.[2][3] Its high lipophilicity and membrane permeability suggest its potential for effective use in in vivo studies. These application notes provide a comprehensive guide for the design and execution of in vivo experiments utilizing this compound.

Mechanism of Action: The Epac-Rap1 Signaling Pathway

This compound functions by binding to the cyclic nucleotide-binding domain of Epac, inducing a conformational change that relieves its autoinhibitory constraint. This activation of Epac's guanine (B1146940) nucleotide exchange factor (GEF) activity primarily targets the small GTPase Rap1.[2][3] Activated, GTP-bound Rap1 can then engage a multitude of downstream effectors, leading to diverse cellular responses such as regulation of cell adhesion, junctional integrity, exocytosis, and gene expression.[4][5][6]

Epac_Signaling cluster_extracellular cluster_intracellular 8_pMeOPT This compound Epac Epac (inactive) 8_pMeOPT->Epac Binds to Epac_active Epac (active) Epac->Epac_active Activates Rap1_GDP Rap1-GDP (inactive) Epac_active->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP GTP Rap1_GTP->Rap1_GDP GAP Activity Downstream Downstream Effectors Rap1_GTP->Downstream Activates Response Cellular Responses (e.g., Adhesion, Exocytosis) Downstream->Response Leads to

Caption: The Epac-Rap1 signaling pathway activated by this compound.

Quantitative Data from In Vivo Studies (with 8-pCPT-2'-O-Me-cAMP)

The following table summarizes quantitative data from representative in vivo studies that utilized the closely related Epac activator, 8-pCPT-2'-O-Me-cAMP. These data can serve as a starting point for designing experiments with this compound.

Study FocusAnimal ModelCompound UsedAdministration RouteDosageKey Quantitative FindingReference
Cerebral Ischemia/ReperfusionMouse8-pCPT-2'-O-Me-cAMPInjectionNot specified in abstractAmeliorated neurobehavioral disorders, cerebral edema, and cerebral infarction volume.[5]
Diabetic NephropathyMouse (db/db)8-pCPT-2'-O-Me-cAMPNot specifiedNot specifiedInhibited tubulointerstitial inflammation, characterized by reduced macrophage infiltration and inflammatory cytokine release.[7]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Note: The solubility and stability of this compound in various vehicles should be empirically determined. The following is a general protocol based on common practices for similar small molecules.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Saline (0.9% NaCl), sterile

  • Polyethylene glycol 400 (PEG400) (optional)

  • Tween 80 (optional)

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

Protocol:

  • Solubilization:

    • Accurately weigh the desired amount of this compound in a sterile vial.

    • Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution. Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Vehicle Preparation (Example for Intraperitoneal Injection):

    • A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

    • Important: The final concentration of DMSO should be kept as low as possible (ideally below 10%) to minimize potential toxicity.

  • Final Formulation:

    • Slowly add the vehicle to the DMSO stock solution while vortexing to prevent precipitation.

    • Ensure the final solution is clear and free of particulates.

    • The final concentration of this compound should be calculated based on the desired dosage and the injection volume appropriate for the animal model.

  • Control Group:

    • Prepare a vehicle-only solution (containing the same percentages of DMSO, PEG400, Tween 80, and saline) to be administered to the control group.

In Vivo Administration

The choice of administration route will depend on the specific research question, the target organ, and the desired pharmacokinetic profile.

Common Routes of Administration:

  • Intraperitoneal (IP) Injection: A common route for systemic delivery in small rodents.

  • Intravenous (IV) Injection: For rapid systemic distribution and precise control over blood concentrations.

  • Subcutaneous (SC) Injection: Results in slower, more sustained absorption compared to IP or IV routes.

  • Oral Gavage (PO): To assess oral bioavailability and effects after gastrointestinal absorption.

  • Direct Tissue Injection: For localized effects in a specific organ or tissue.[5]

General Procedure (Example: IP Injection in Mice):

  • Animal Handling: Properly restrain the mouse.

  • Injection Site: Locate the lower right or left quadrant of the abdomen.

  • Injection: Insert the needle at a 15-30 degree angle to avoid puncturing internal organs.

  • Dosage: Administer the calculated volume of the this compound solution or vehicle control.

  • Monitoring: Observe the animal for any adverse reactions following the injection.

Assessment of In Vivo Efficacy

The primary downstream effect of this compound is the activation of Rap1. Therefore, assessing Rap1 activation in the target tissue is a key measure of its in vivo efficacy.

Protocol: Rap1 Activation Pull-Down Assay

  • Tissue Collection: At the desired time point after administration, euthanize the animal and harvest the target tissue.

  • Tissue Lysis: Immediately homogenize the tissue in a lysis buffer containing a Rap1 activation assay reagent (e.g., a GST-fusion protein of the RalGDS-Rap binding domain).

  • Pull-Down: Incubate the tissue lysate with the affinity reagent to specifically pull down the active, GTP-bound form of Rap1.

  • Western Blotting:

    • Separate the pulled-down proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Rap1.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensity of the pulled-down active Rap1 and normalize it to the total Rap1 expression in the tissue lysate.

Experimental Workflow and Logical Relationships

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis prep_compound Prepare this compound and Vehicle Control animal_groups Randomize Animals into Treatment and Control Groups prep_compound->animal_groups administration Administer Compound/Vehicle (e.g., IP Injection) animal_groups->administration monitoring Monitor Animal Health and Behavior administration->monitoring tissue_collection Collect Target Tissues at Pre-determined Time Points monitoring->tissue_collection rap1_assay Perform Rap1 Activation Assay tissue_collection->rap1_assay other_assays Conduct Other Relevant Assays (e.g., Histology, Gene Expression) tissue_collection->other_assays data_analysis Analyze and Interpret Data rap1_assay->data_analysis other_assays->data_analysis

Caption: General experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols for 8-pMeOPT-2'-O-Me-cAMP and its Analogue 8-pCPT-2'-O-Me-cAMP in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a critical role in a myriad of neuronal processes, including synaptic plasticity, gene expression, and neuronal survival. The effects of cAMP are primarily mediated by two downstream effector families: Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac). To dissect the specific contributions of these pathways, researchers rely on selective pharmacological tools. This document provides detailed application notes and protocols for the Epac-selective activator 8-(4-Methoxyphenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pMeOPT-2'-O-Me-cAMP), and its more extensively studied analogue, 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP). Due to the extensive characterization of 8-pCPT-2'-O-Me-cAMP and its cell-permeable acetoxymethyl (AM) ester in neuroscience research, this document will focus predominantly on this analogue while providing available information for this compound.

Compound Profiles

This compound

This compound is a potent and specific activator of Epac.[1] The substitution at the 8-position with a p-methoxyphenylthio group and the 2'-O-methylation of the ribose confer high selectivity for Epac over PKA.[1] This compound is noted for its high lipophilicity, which enhances membrane permeability and stability against phosphodiesterases (PDEs).[1]

8-pCPT-2'-O-Me-cAMP and 8-pCPT-2'-O-Me-cAMP-AM

8-pCPT-2'-O-Me-cAMP (also known as "007") is a widely used selective activator of Epac.[2] It demonstrates significantly higher affinity for Epac than for PKA.[3] The primary limitation of 8-pCPT-2'-O-Me-cAMP is its poor cell membrane permeability due to the negatively charged phosphate (B84403) group. To overcome this, the acetoxymethyl (AM) ester prodrug, 8-pCPT-2'-O-Me-cAMP-AM ("007-AM"), was developed.[4][5][6] This cell-permeable version readily crosses the plasma membrane and is subsequently cleaved by intracellular esterases to release the active 8-pCPT-2'-O-Me-cAMP.[4][7][8] This leads to an accumulation of the active compound within the cell, making it significantly more potent in cellular assays.[4]

Quantitative Data

The following tables summarize key quantitative data for the activation of Epac and PKA by these cAMP analogues.

CompoundTargetParameterValueCell/SystemReference
8-pCPT-2'-O-Me-cAMP Epac1EC502.2 µMIn vitro Rap1 activation[3][9]
PKAEC50>10 µMIn vitro[3]
cAMP Epac1EC5030 µMIn vitro Rap1 activation[9]

EC50: Half-maximal effective concentration.

Applications in Neuroscience Research

The primary application of these compounds in neuroscience is to specifically probe the functional roles of the Epac signaling pathway, independent of PKA activation. Key research areas include:

  • Neurite Outgrowth and Neuronal Differentiation: Studies have shown that Epac activation can act synergistically with PKA to promote neurite extension in PC-12 cells.[10]

  • Synaptic Plasticity: Epac signaling is implicated in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).

  • Neurotransmitter Release: Epac can modulate exocytosis and neurotransmitter release in various neuronal and neuroendocrine cell types.

  • Ion Channel Regulation: Epac has been shown to regulate the activity of various ion channels, thereby influencing neuronal excitability.[11]

  • Microglial Activation: Epac signaling pathways are involved in regulating the classical activation of microglia.[10]

  • Sensorimotor Gating: The cAMP signaling pathway in the nucleus accumbens, which can be modulated by these compounds, is involved in the recovery of prepulse inhibition, a measure of sensorimotor gating.[12]

Experimental Protocols

General Handling and Storage
  • Storage: Store both the parent compounds and their AM esters at -20°C, desiccated.[8] For long-term storage, -80°C is recommended for the AM ester.[13]

  • Stock Solutions: Prepare stock solutions of 8-pCPT-2'-O-Me-cAMP-AM in anhydrous DMSO at concentrations up to 100 mM.[7] Store stock solutions at -20°C for up to one month.[8]

  • Working Solutions: When preparing working solutions, it is crucial to predilute the DMSO stock in a serum-free medium or buffer immediately before application to the cells.[5][8] This is because esterases present in serum can cleave the AM group extracellularly, preventing the compound from entering the cells.[8]

Protocol for In Vitro Neuronal Culture Treatment

This protocol provides a general guideline for treating primary neurons or neuronal cell lines with 8-pCPT-2'-O-Me-cAMP-AM.

Materials:

  • Neuronal cell culture (e.g., primary hippocampal neurons, SH-SY5Y cells)

  • Serum-free culture medium (e.g., Neurobasal medium with B27 supplement)

  • 8-pCPT-2'-O-Me-cAMP-AM stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Plate neurons at the desired density and allow them to adhere and differentiate for the appropriate time.

  • Preparation of Working Solution:

    • Thaw the 8-pCPT-2'-O-Me-cAMP-AM stock solution.

    • Immediately before use, dilute the stock solution to the final desired concentration in a serum-free culture medium. A typical final concentration range is 1-50 µM. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

    • Note: The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment:

    • Carefully remove the existing culture medium from the cells.

    • Gently wash the cells once with warm PBS.

    • Add the freshly prepared medium containing 8-pCPT-2'-O-Me-cAMP-AM or the vehicle control to the cells.

    • Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the biological process being investigated.

  • Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as:

    • Immunocytochemistry for markers of neuronal differentiation or protein phosphorylation.

    • Western blotting to analyze protein expression or phosphorylation (e.g., Rap1 activation, CREB phosphorylation).

    • Calcium imaging to assess changes in intracellular calcium dynamics.[11]

    • Electrophysiological recordings to measure changes in neuronal activity.

Rap1 Activation Assay (GTP-Pull-down)

This assay measures the activation of the small GTPase Rap1, a direct downstream effector of Epac.

Materials:

  • Treated and untreated neuronal cell lysates

  • Rap1 activation assay kit (containing RalGDS-RBD beads)

  • Lysis/Wash Buffer

  • SDS-PAGE reagents

  • Anti-Rap1 antibody

Procedure:

  • Cell Lysis: After treatment with 8-pCPT-2'-O-Me-cAMP-AM, lyse the cells in a suitable lysis buffer on ice.

  • Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • GTP-Rap1 Pull-down:

    • Incubate a portion of the cell lysate with RalGDS-RBD beads (which specifically bind to GTP-bound, active Rap1) for 1 hour at 4°C with gentle rotation.

  • Washing: Wash the beads several times with lysis/wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Resolve the eluted proteins and a sample of the total cell lysate (input control) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1 (in the pull-down sample) and the total Rap1 (in the input sample).

  • Analysis: Quantify the band intensities and express the results as the ratio of active Rap1 to total Rap1. An increase in this ratio in treated cells compared to control cells indicates Epac activation.

Visualizations

Signaling Pathways

Caption: Epac signaling pathway activated by 8-pCPT-2'-O-Me-cAMP.

Experimental Workflow for Cell Permeation

AM_Ester_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) AM_Prodrug 8-pCPT-2'-O-Me-cAMP-AM (Cell-Permeable Prodrug) AM_Prodrug_inside 8-pCPT-2'-O-Me-cAMP-AM AM_Prodrug->AM_Prodrug_inside Passive Diffusion Active_Drug 8-pCPT-2'-O-Me-cAMP (Active Drug) AM_Prodrug_inside->Active_Drug Epac_Target Epac Activation Active_Drug->Epac_Target Esterases Intracellular Esterases Esterases->Active_Drug Cleavage of AM group

Caption: Mechanism of action for the cell-permeable 8-pCPT-2'-O-Me-cAMP-AM.

Logic Diagram for Pathway Dissection

Pathway_Dissection_Logic cluster_tools Selective Activators Start Investigate cAMP-Mediated Neuronal Process Stimulate Stimulate cAMP Production (e.g., Forskolin) Start->Stimulate Observe Observe Cellular Response Stimulate->Observe PKA_Activator PKA-Selective Activator Observe->PKA_Activator Test Epac_Activator Epac-Selective Activator (8-pCPT-2'-O-Me-cAMP) Observe->Epac_Activator Test Response_PKA Response Mediated by PKA PKA_Activator->Response_PKA If response is mimicked Response_Both Response Mediated by Both/Synergy PKA_Activator->Response_Both If partial response Response_Epac Response Mediated by Epac Epac_Activator->Response_Epac If response is mimicked Epac_Activator->Response_Both If partial response

Caption: Logic for dissecting PKA vs. Epac pathways in cAMP signaling.

References

Application Notes and Protocols for Studying Cardiac Function with 8-pMeOPT-2'-O-Me-cAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-Methoxyphenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pMeOPT-2'-O-Me-cAMP) is a potent and specific activator of the Exchange Protein Directly Activated by cAMP (Epac).[1] Unlike the canonical cyclic AMP (cAMP) effector, Protein Kinase A (PKA), Epac activation provides a distinct signaling pathway for cAMP in cardiomyocytes. This analogue of cAMP exhibits high lipophilicity and membrane permeability, allowing for effective loading into cells and tissues.[1] Its resistance to phosphodiesterases (PDEs) ensures sustained intracellular concentrations, making it an invaluable tool for elucidating the specific roles of Epac in cardiac function and pathophysiology, independent of PKA-mediated effects.

These application notes provide a comprehensive guide for utilizing this compound to investigate Epac-mediated signaling in the heart, with detailed protocols for experiments on isolated cardiomyocytes and ex vivo perfused hearts.

Mechanism of Action

In the heart, cAMP is a crucial second messenger that regulates cardiac function. While PKA has long been considered the primary effector of cAMP, the discovery of Epac has unveiled a parallel signaling cascade. This compound selectively binds to and activates Epac, which in turn acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1.[2] Activated Rap1-GTP initiates a downstream signaling cascade that can modulate various cellular processes in cardiomyocytes, including calcium handling, myofilament sensitivity, and gene expression, ultimately impacting cardiac contractility and rhythm.[3][4][5]

Data Presentation

The following tables summarize quantitative data for Epac activators, including the closely related and well-characterized compound 8-pCPT-2'-O-Me-cAMP, which serves as a reference for the expected potency of this compound.

Table 1: In Vitro Efficacy of Epac Activators

CompoundTargetEC50Assay System
8-pCPT-2'-O-Me-cAMPEpac12.2 µMIn vitro Rap1 activation assay
cAMPEpac130 µMIn vitro Rap1 activation assay

Note: Data for 8-pCPT-2'-O-Me-cAMP is provided as a reference for the potency of this class of Epac activators.

Table 2: Effects of Epac Activation on Cardiomyocyte Function (Qualitative Summary)

ParameterEffect of Epac ActivationKey Downstream Effectors
Cardiac Contractility EnhancedPLC, PKC, CaMKII
Sarcoplasmic Reticulum (SR) Ca2+ Release IncreasedCaMKII-mediated RyR phosphorylation
Myofilament Ca2+ Sensitivity EnhancedPKC and CaMKII-mediated phosphorylation of cTnI and cMyBP-C
Calcium Transient Amplitude IncreasedRap-PLCε-PKCε-CaMKII signaling

Table 3: Representative Data from Langendorff Perfused Heart Experiments

ParameterBaselineAfter this compound (1 µM)
Left Ventricular Developed Pressure (LVDP) 100 ± 5 mmHg125 ± 7 mmHg
Heart Rate (HR) 300 ± 10 bpm310 ± 12 bpm
+dP/dtmax (Rate of Contraction) 2500 ± 150 mmHg/s3200 ± 200 mmHg/s
-dP/dtmax (Rate of Relaxation) -2000 ± 120 mmHg/s-2400 ± 150 mmHg/s

Note: The values in this table are illustrative and may vary depending on the experimental conditions and animal model.

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol describes the isolation of viable, calcium-tolerant cardiomyocytes from adult rats or mice, suitable for subsequent functional studies with this compound.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit (KH) buffer

  • Collagenase Type II

  • Bovine Serum Albumin (BSA)

  • Calcium Chloride (CaCl2)

  • Standard surgical instruments

Procedure:

  • Anesthesia and Heart Excision: Anesthetize the animal with an appropriate anesthetic (e.g., pentobarbital). Administer heparin to prevent blood clotting. Perform a thoracotomy to expose the heart, quickly excise it, and place it in ice-cold KH buffer.

  • Aortic Cannulation: Cannulate the aorta onto the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated (95% O2 / 5% CO2) KH buffer to wash out the blood.

  • Enzymatic Digestion: Switch the perfusion to a calcium-free KH buffer containing collagenase II and BSA. Perfuse for 15-20 minutes, or until the heart becomes flaccid.

  • Cell Dissociation: Remove the heart from the cannula, trim away the atria, and gently mince the ventricular tissue in a fresh solution of collagenase-containing buffer.

  • Cell Filtration and Calcium Reintroduction: Gently triturate the minced tissue with a pipette to release individual cardiomyocytes. Filter the cell suspension through a nylon mesh to remove undigested tissue. Gradually reintroduce calcium to the cell suspension in a stepwise manner to a final concentration of 1.8 mM.

  • Cell Pelleting and Resuspension: Allow the viable, rod-shaped cardiomyocytes to settle by gravity or gentle centrifugation. Resuspend the cell pellet in an appropriate culture or experimental medium.

Protocol 2: Measurement of Cardiomyocyte Contractility and Calcium Transients

This protocol details the assessment of cardiomyocyte contractile function and intracellular calcium dynamics in response to this compound.

Materials:

  • Isolated cardiomyocytes (from Protocol 1)

  • IonOptix or similar contractility and calcium imaging system

  • Fura-2 AM or other suitable calcium indicator dye

  • This compound stock solution (in DMSO)

  • Field stimulation chamber

Procedure:

  • Cell Loading: Incubate the isolated cardiomyocytes with Fura-2 AM for 15-20 minutes at room temperature to load the calcium indicator.

  • Experimental Setup: Place a coverslip with the loaded cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging and contractility measurements. Perfuse the cells with Tyrode's solution.

  • Baseline Recordings: Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) and record baseline sarcomere length and intracellular calcium transients.

  • Application of this compound: Introduce this compound into the perfusion solution at the desired concentration (e.g., 1 µM).

  • Data Acquisition: After a brief equilibration period, record changes in sarcomere shortening (as an index of contractility) and the amplitude and kinetics of the calcium transients.

  • Data Analysis: Analyze the recorded data to determine parameters such as peak shortening, time to peak shortening, time to 90% relaxation, calcium transient amplitude, and calcium decay kinetics.

Protocol 3: Ex Vivo Perfused Heart (Langendorff) Preparation

This protocol describes the use of an isolated, retrogradely perfused heart model to study the effects of this compound on global cardiac function.

Materials:

  • Langendorff perfusion system with a pressure transducer and data acquisition system

  • Krebs-Henseleit (KH) buffer

  • This compound stock solution (in DMSO)

  • Latex balloon for intraventricular pressure measurement

Procedure:

  • Heart Preparation: Excise the heart and cannulate the aorta as described in Protocol 1.

  • Stabilization: Perfuse the heart with warm, oxygenated KH buffer at a constant pressure (e.g., 80 mmHg) for a 20-30 minute stabilization period.

  • Intraventricular Balloon Insertion: Insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

  • Baseline Measurements: Record baseline cardiac parameters, including left ventricular developed pressure (LVDP), heart rate (HR), and the maximum rates of pressure development (+dP/dtmax) and relaxation (-dP/dtmax).

  • Drug Perfusion: Introduce this compound into the perfusate at the desired concentration.

  • Data Recording and Analysis: Continuously record the hemodynamic parameters and analyze the changes from baseline to determine the effect of the compound on cardiac function.

Mandatory Visualizations

Epac_Signaling_Pathway cluster_membrane Cardiomyocyte Sarcolemma cluster_cytosol Cytosol & Sarcoplasmic Reticulum GPCR GPCR (e.g., β-AR) AC Adenylyl Cyclase GPCR->AC Gsα cAMP cAMP AC->cAMP ATP Epac Epac cAMP->Epac Rap1_GDP Rap1-GDP Epac->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP PLC PLC Rap1_GTP->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (SR) IP3->IP3R PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3R->Ca_release Ca_release->PKC CaMKII CaMKII Ca_release->CaMKII Myofilaments Myofilaments (cTnI, cMyBP-C) PKC->Myofilaments Phosphorylation CaMKII->Myofilaments Phosphorylation RyR Ryanodine Receptor (SR) CaMKII->RyR Phosphorylation Contraction Increased Contractility Myofilaments->Contraction RyR->Ca_release 8_pMeOPT_cAMP This compound 8_pMeOPT_cAMP->Epac Experimental_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies isolate_cells Isolate Adult Cardiomyocytes load_dye Load with Fura-2 AM isolate_cells->load_dye record_baseline_invitro Record Baseline (Sarcomere Length & Ca²⁺ Transients) load_dye->record_baseline_invitro add_compound_invitro Apply this compound record_baseline_invitro->add_compound_invitro record_effect_invitro Record Changes in Contractility & Ca²⁺ Transients add_compound_invitro->record_effect_invitro analyze_invitro Analyze Data record_effect_invitro->analyze_invitro prepare_heart Prepare Langendorff Perfused Heart stabilize Stabilize Heart prepare_heart->stabilize record_baseline_exvivo Record Baseline (LVDP, HR, ±dP/dt) stabilize->record_baseline_exvivo add_compound_exvivo Perfuse with this compound record_baseline_exvivo->add_compound_exvivo record_effect_exvivo Record Hemodynamic Changes add_compound_exvivo->record_effect_exvivo analyze_exvivo Analyze Data record_effect_exvivo->analyze_exvivo

References

Application Notes and Protocols for 8-pMeOPT-2'-O-Me-cAMP in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-Methoxyphenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, sodium salt (8-pMeOPT-2'-O-Me-cAMP), is a potent and highly selective cell-permeable activator of the Exchange Protein Directly Activated by cAMP (EPAC).[1] EPAC proteins (EPAC1 and EPAC2) are crucial intracellular sensors for the second messenger cyclic adenosine (B11128) monophosphate (cAMP), functioning as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Unlike the other major cAMP effector, Protein Kinase A (PKA), EPAC provides a distinct signaling pathway for cAMP-mediated cellular processes. The selectivity of this compound for EPAC over PKA makes it an invaluable tool for dissecting EPAC-specific signaling events and for developing novel therapeutics targeting this pathway.[1][2][3]

These application notes provide an overview of the use of this compound and its widely used, cell-permeable acetoxymethyl (AM) ester analog, 8-pCPT-2'-O-Me-cAMP-AM, in high-throughput screening (HTS) assays designed to identify and characterize modulators of the EPAC signaling pathway.

Signaling Pathway

Upon binding of an agonist to a Gs-coupled G protein-coupled receptor (GPCR), adenylyl cyclase (AC) is activated, leading to the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP concentration leads to the activation of EPAC. This compound bypasses the GPCR and directly activates EPAC, inducing a conformational change that promotes the exchange of GDP for GTP on the small G-protein Rap1. Activated, GTP-bound Rap1 can then interact with its downstream effectors to modulate various cellular functions, including cell adhesion, proliferation, and differentiation.

EPAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR Gs-Coupled GPCR Agonist->GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP EPAC_inactive Inactive EPAC cAMP->EPAC_inactive Binds EPAC_active Active EPAC EPAC_inactive->EPAC_active Activates Rap1_GDP Rap1-GDP EPAC_active->Rap1_GDP Promotes GTP/GDP Exchange Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Downstream Downstream Effectors Rap1_GTP->Downstream Activates Response Cellular Response Downstream->Response Compound This compound (Cell-Permeable) Compound->EPAC_inactive Directly Activates

Caption: EPAC Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative parameters for EPAC activators in HTS assays. Note that 8-pCPT-2'-O-Me-cAMP and its AM ester are structurally similar and functionally analogous to this compound and are frequently used in the literature.

CompoundAssay TypeParameterValueReference Cell Line
8-pCPT-2'-O-Me-cAMPEPAC ActivationAC501.8 µMN/A (Biochemical)
8-pCPT-2'-O-Me-cAMP-AMEPAC Activation (FRET)Effective Concentration0.3 - 3.0 µMINS-1
8-pCPT-2'-O-Me-cAMP-AMRap1 ActivationECmax0.1 µMHUVECs
Assay TypeBiosensorParameterValueNotes
FRET-based cAMP AssayH188Z'-score0.77Using forskolin (B1673556) as activator.[4]
FRET-based cAMP AssayEpac1-campsΔFRET (max)~12%Lower dynamic range.[4]
FRET-based cAMP AssayH188ΔFRET (max)~100%High dynamic range.[4]

Experimental Protocols

FRET-Based HTS Assay for EPAC Agonists

This protocol describes a cell-based HTS assay to identify EPAC agonists using a genetically encoded FRET biosensor for cAMP, such as H188 (mTurquoise2delta-Epac1-cp173Venus-Venus).[5] Binding of cAMP (or an analog like this compound) to the Epac1 domain of the biosensor induces a conformational change, leading to a decrease in FRET.

FRET_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Seed cells expressing EPAC FRET biosensor in 384-well plates p2 Incubate overnight p1->p2 a1 Wash cells and replace with assay buffer p2->a1 a2 Add test compounds and This compound (as positive control) a1->a2 a3 Incubate at room temperature a2->a3 d1 Measure FRET signal on a plate reader (e.g., Ex: 430nm, Em: 485nm & 535nm) a3->d1 d2 Calculate FRET ratio (e.g., 535nm/485nm) d1->d2 d3 Normalize data and determine hits d2->d3

Caption: FRET-Based HTS Workflow.

Materials:

  • HEK293 cells stably expressing an EPAC FRET biosensor (e.g., HEK293-H188).[5]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • This compound or 8-pCPT-2'-O-Me-cAMP-AM (positive control).

  • Test compound library.

  • 384-well black, clear-bottom microplates.

  • Plate reader with FRET capabilities.

Protocol:

  • Cell Plating: Seed HEK293-H188 cells in 384-well plates at a density of 20,000-40,000 cells/well in 40 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a dose-response curve for the positive control (e.g., 8-pCPT-2'-O-Me-cAMP-AM from 10 nM to 30 µM). Prepare test compounds at the desired screening concentration.

  • Assay Procedure: a. Gently wash the cells once with 40 µL of assay buffer. b. Add 20 µL of assay buffer to each well. c. Using a liquid handler, add 10 µL of test compounds or positive control to the appropriate wells. d. Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Data Acquisition: a. Set the plate reader to measure fluorescence at the appropriate wavelengths for the FRET pair (e.g., for mTurquoise2/Venus, excitation at 430 nm and emission at 485 nm for the donor and 535 nm for the acceptor). b. Record the fluorescence intensities from each well.

  • Data Analysis: a. Calculate the FRET ratio (Acceptor Emission / Donor Emission). b. Normalize the data to the positive and negative controls (vehicle). c. Identify hits based on a predefined threshold (e.g., >3 standard deviations from the negative control). d. Calculate EC50 values for active compounds.

GloSensor™ cAMP Luminescence HTS Assay

This protocol utilizes the Promega GloSensor™ cAMP Assay, a bioluminescence-based method to measure changes in intracellular cAMP levels in real-time.[1][6][7] This assay is suitable for screening compounds that modulate GPCRs upstream of EPAC or adenylyl cyclase itself.

GloSensor_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Transfect cells with GloSensor™ cAMP plasmid p2 Seed transfected cells in 384-well plates p1->p2 p3 Prepare GloSensor™ cAMP Reagent a1 Equilibrate cells with GloSensor™ Reagent (2 hours) p3->a1 a2 Add test compounds or positive control a1->a2 d1 Measure luminescence (kinetic or endpoint) a2->d1 d2 Normalize data to controls d1->d2 d3 Identify hits and determine EC50/IC50 values d2->d3

Caption: GloSensor™ cAMP HTS Workflow.

Materials:

  • Host cell line (e.g., HEK293).

  • GloSensor™-22F cAMP Plasmid.

  • Transfection reagent.

  • GloSensor™ cAMP Reagent.

  • CO2-independent medium.

  • Test compounds and positive control (e.g., Forskolin or a GPCR agonist).

  • Solid white 384-well microplates.

  • Luminometer.

Protocol:

  • Cell Transfection and Plating: a. Transfect HEK293 cells with the GloSensor™-22F cAMP Plasmid according to the manufacturer's protocol. b. 24 hours post-transfection, plate the cells in solid white 384-well plates at a suitable density. c. Incubate for an additional 18-24 hours.

  • Reagent Preparation: Prepare the GloSensor™ cAMP Reagent by dissolving it in CO2-independent medium.

  • Assay Procedure: a. Remove the culture medium from the cells. b. Add the GloSensor™ cAMP Reagent-containing medium to the wells. c. Incubate at room temperature for 2 hours, protected from light. d. Add test compounds or controls to the wells.

  • Data Acquisition: a. Measure luminescence using a plate-reading luminometer. Readings can be taken kinetically over a period of time (e.g., 30 minutes) or as an endpoint measurement.[1]

  • Data Analysis: a. Plot the luminescence signal over time or as an endpoint value. b. Normalize the data to controls. c. Identify compounds that significantly increase or decrease the luminescence signal.

Rap1 Activation Pull-Down Assay (for Hit Validation)

This is a lower-throughput assay used to validate hits from a primary screen by measuring the activation of Rap1, the direct downstream target of EPAC. This assay is based on the specific pull-down of active, GTP-bound Rap1.[2][8][9]

Materials:

  • Cells of interest grown in 6-well plates.

  • This compound or a confirmed hit compound.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, protease inhibitors).

  • GST-RalGDS-RBD (Ras-binding domain) fusion protein coupled to glutathione-Sepharose beads.[8][9]

  • Anti-Rap1 antibody.

  • SDS-PAGE and Western blotting reagents.

Protocol:

  • Cell Treatment: Treat cells with the test compound or this compound for a short period (e.g., 5-10 minutes).

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in ice-cold lysis buffer. c. Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Pull-Down of Active Rap1: a. Incubate a portion of the cell lysate with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation.[2] b. Collect the beads by centrifugation and wash them three times with lysis buffer.

  • Western Blot Analysis: a. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1. d. Analyze a portion of the total cell lysate to determine the total Rap1 levels as a loading control.

  • Data Analysis: Quantify the band intensities to determine the relative increase in Rap1-GTP levels upon treatment.

Conclusion

This compound and its analogs are indispensable tools for studying EPAC signaling. The high-throughput screening assays detailed here, including FRET and luminescence-based methods, provide robust platforms for the discovery of novel EPAC modulators. Downstream validation assays, such as the Rap1 activation assay, are essential for confirming the mechanism of action of identified hits. These methodologies are critical for advancing our understanding of EPAC biology and for the development of new therapeutic agents targeting this important signaling pathway.

References

Troubleshooting & Optimization

optimizing 8-pMeOPT-2'-O-Me-cAMP concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-pMeOPT-2'-O-Me-cAMP. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective Epac activator in their experiments. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific cell-permeable activator of Exchange protein directly activated by cAMP (Epac).[1] Unlike the endogenous second messenger cAMP, this analog is designed to selectively activate Epac without significantly stimulating Protein Kinase A (PKA).[1][2] Its high lipophilicity allows it to readily cross cell membranes.[1] The primary mechanism of action involves the activation of the Rap GTPase signaling pathway downstream of Epac. A closely related and widely studied analog, 8-pCPT-2'-O-Me-cAMP, also functions as a selective Epac activator.[2][3]

Q2: What is the difference between this compound and 8-pCPT-2'-O-Me-cAMP?

A2: Both compounds are potent and selective activators of Epac. The key difference lies in the substituent at the 8-position of the adenine (B156593) ring: "pMeOPT" refers to a 4-methoxyphenylthio group, while "pCPT" refers to a 4-chlorophenylthio group. While both confer high affinity for Epac, their potencies and kinetic properties may vary slightly between different experimental systems. Much of the published literature has utilized the 8-pCPT analog.

Q3: What is the "-AM" version of these compounds (e.g., 8-pCPT-2'-O-Me-cAMP-AM)?

A3: The "-AM" designation stands for acetoxymethyl ester. This modification renders the compound more cell-permeable.[4] Once inside the cell, endogenous esterases cleave the AM group, releasing the active form of the compound.[4] It is crucial to perform experiments with AM-esters in serum-free media, as esterases present in serum can cleave the AM group extracellularly, reducing its cell permeability and efficacy.[4]

Q4: How should I dissolve and store this compound?

A4: Based on data for the closely related 8-pCPT-2'-O-Me-cAMP, it is recommended to dissolve the compound in high-quality, anhydrous DMSO to prepare a concentrated stock solution.[3][4] For long-term storage, the solid compound should be stored at -20°C.[3][4] Stock solutions in DMSO can also be stored at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.

Q5: What is a typical working concentration for this compound in cell-based assays?

A5: The optimal concentration is highly dependent on the cell type, experimental endpoint, and incubation time. Based on published data for the 8-pCPT analog, concentrations can range from the low micromolar (e.g., 2.5 µM) to higher micromolar (e.g., 100 µM) range.[5][6] An EC50 of approximately 2.2 µM has been reported for Epac1 activation by 8-pCPT-2'-O-Me-cAMP.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Data Presentation

Table 1: Physicochemical Properties of Epac Activators

PropertyThis compound8-pCPT-2'-O-Me-cAMP8-pCPT-2'-O-Me-cAMP-AM
Molecular Formula C₁₈H₁₉N₅O₇PS · NaC₁₇H₁₆N₅O₆ClPS · NaC₂₀H₂₁ClN₅O₈PS
Molecular Weight 503.4 g/mol 507.8 g/mol 557.9 g/mol
Purity > 98% HPLC>97%>97%
Appearance Crystalline solidCrystalline solidWhite lyophilized solid
Storage -20°C-20°C-20°C

Table 2: Solubility of 8-pCPT-2'-O-Me-cAMP Analogs

Solvent8-pCPT-2'-O-Me-cAMP8-pCPT-2'-O-Me-cAMP-AM
DMSO 25 mg/mL100 mM (55.79 mg/mL)
DMF 30 mg/mLNot specified
Ethanol 0.5 mg/mLNot specified
PBS (pH 7.2) 10 mg/mLPoorly soluble

Table 3: Reported Effective Concentrations of 8-pCPT-2'-O-Me-cAMP in Cellular Assays

Cell TypeConcentrationEffectReference
Human Pancreatic β-cellsNot specifiedMobilization of intracellular Ca²⁺[2]
INS-1 Insulin-secreting cells50 µMTransient increase in intracellular Ca²⁺[6]
Retinal Pigment Epithelium cells250 µMRap1 activation and enhanced junctional proteins[7]
HUVECs50 µMIncreased endothelial electrical resistance[8]
HMVECs0.2 mMRap1 activation[9]
INS-1 cells20 µMActivation of cAMP reporter Epac1-camps[10]

Signaling Pathway

Epac_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 8_pMeOPT This compound Epac Epac 8_pMeOPT->Epac Activates Rap1_GDP Rap1-GDP (Inactive) Epac->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP GDP -> GTP Downstream Downstream Effectors Rap1_GTP->Downstream Response Cellular Response (e.g., Adhesion, Exocytosis, Ca²⁺ mobilization) Downstream->Response

Caption: Signaling pathway of this compound.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound

This protocol outlines a general workflow for determining the optimal working concentration of this compound for a cell-based assay.

1. Preparation of Stock Solution: a. Bring the vial of this compound to room temperature before opening. b. Prepare a 10 mM stock solution in anhydrous DMSO. For example, for a 1 mg vial of 8-pCPT-2'-O-Me-cAMP (MW ~508 g/mol ), add 197 µL of DMSO. Adjust the volume based on the exact molecular weight of your compound. c. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

2. Cell Seeding: a. Seed your cells of interest in an appropriate multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. b. Allow the cells to adhere and grow overnight under standard culture conditions.

3. Dose-Response Experiment: a. The day of the experiment, replace the culture medium with fresh, serum-free medium (especially important if using an AM-ester version). b. Prepare a series of dilutions of the this compound stock solution in serum-free medium. A common starting range is 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. c. Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution. d. Add the different concentrations of the compound to the respective wells. e. Incubate the cells for the desired period (e.g., 30 minutes, 1 hour, 4 hours, 24 hours), depending on the expected kinetics of the response.

4. Assay and Data Analysis: a. After the incubation period, perform your specific assay to measure the desired endpoint (e.g., Rap1 activation assay, calcium imaging, gene expression analysis, cell adhesion assay). b. Analyze the data and plot the response as a function of the compound concentration. c. Determine the EC50 (half-maximal effective concentration) and the concentration that gives the maximal desired effect with minimal off-target or toxic effects.

Experimental_Workflow Start Start Stock Prepare 10 mM Stock in DMSO Start->Stock Seed Seed Cells in Multi-well Plate Stock->Seed Dose Prepare Serial Dilutions (e.g., 0.1 - 100 µM) Seed->Dose Treat Treat Cells with Compound and Vehicle Control Dose->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Specific Assay Incubate->Assay Analyze Analyze Data and Plot Dose-Response Curve Assay->Analyze End Determine Optimal Concentration Analyze->End

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Guide

Q: I am not observing any effect of the compound. What could be the reason?

A:

  • Suboptimal Concentration: You may be using a concentration that is too low. Perform a dose-response experiment with a wider range of concentrations.

  • Compound Degradation: Ensure the compound has been stored correctly and that the stock solution is not too old. Avoid repeated freeze-thaw cycles.

  • Cell Type: The expression level of Epac can vary between cell types. Confirm that your cells express Epac.

  • AM-Ester Hydrolysis (if applicable): If using an AM-ester, ensure you are using serum-free medium during the treatment. Serum esterases can inactivate the compound before it enters the cells.[4]

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the change. Consider using a more direct and sensitive readout of Epac activation, such as a Rap1-GTP pulldown assay.

Q: I am observing high variability between my replicates. What can I do?

A:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.

  • Cell Health and Confluency: Use healthy, low-passage number cells and ensure consistent cell seeding density and confluency across all wells.

  • Edge Effects: In multi-well plates, "edge effects" can lead to variability. Avoid using the outer wells or ensure they are filled with media to maintain humidity.

  • Mixing: Ensure the compound is thoroughly mixed in the medium before adding it to the cells.

Q: The compound appears to be causing cell death or toxicity. How can I address this?

A:

  • Concentration Too High: You are likely using a concentration that is too high. Reduce the concentration and perform a viability assay (e.g., MTT or trypan blue exclusion) in parallel with your main experiment to determine the toxic concentration range.

  • DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and that your vehicle control shows no toxicity.

  • Incubation Time: A shorter incubation time may be sufficient to elicit the desired response without causing toxicity.

Troubleshooting_Guide cluster_solutions Potential Solutions Problem Problem No_Effect No Effect Problem->No_Effect Variability High Variability Problem->Variability Toxicity Cell Toxicity Problem->Toxicity Sol_Conc Check Concentration (Dose-Response) No_Effect->Sol_Conc Sol_Storage Verify Compound Storage/Stability No_Effect->Sol_Storage Sol_Serum Use Serum-Free Media (for AM-esters) No_Effect->Sol_Serum Sol_Pipette Ensure Pipetting Accuracy Variability->Sol_Pipette Sol_Cells Check Cell Health and Confluency Variability->Sol_Cells Toxicity->Sol_Conc Sol_Time Optimize Incubation Time Toxicity->Sol_Time Sol_DMSO Check DMSO Concentration Toxicity->Sol_DMSO

Caption: Troubleshooting logic for experiments with this compound.

References

troubleshooting off-target effects of 8-pMeOPT-2'-O-Me-cAMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 8-pMeOPT-2'-O-Me-cAMP, a potent and selective activator of Exchange protein directly activated by cAMP (Epac).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable and phosphodiesterase-resistant analog of cyclic AMP (cAMP).[1] Its primary mechanism of action is the specific activation of Epac1 and Epac2, which are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2.[1][2] Upon binding of this compound, Epac undergoes a conformational change, leading to the activation of Rap GTPases, which are involved in various cellular processes, including cell adhesion, junction formation, and exocytosis.

Q2: What makes this compound selective for Epac over Protein Kinase A (PKA)?

A2: The selectivity of this compound for Epac is conferred by the 2'-O-methyl modification on the ribose moiety of the cAMP molecule. This modification sterically hinders the binding of the analog to the cAMP-binding sites of PKA, while still allowing for high-affinity binding to the corresponding sites on Epac.

Q3: What are the known and potential off-target effects of this compound?

A3: The most well-documented off-target effect is the activation of Protein Kinase A (PKA), especially at higher concentrations of the compound. Additionally, a structurally similar compound, 8-pCPT-2'-O-Me-cAMP, has been reported to have off-target effects on P2Y12 receptors in blood platelets, suggesting that this compound may have similar uncharacterized activities.[3]

Q4: What is the recommended working concentration for this compound?

A4: The optimal working concentration can vary depending on the cell type and the specific biological question being addressed. It is recommended to perform a dose-response curve to determine the minimal effective concentration that elicits the desired Epac-mediated response while minimizing potential off-target effects. As a starting point, concentrations in the low micromolar range (e.g., 1-10 µM) are often effective for Epac activation.

Q5: How should this compound be stored?

A5: For long-term storage, the compound should be stored as a solid at -20°C. For short-term use, stock solutions can be prepared in a suitable solvent such as DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpected or inconsistent cellular responses.

  • Possible Cause 1: Off-target activation of PKA.

    • Troubleshooting Steps:

      • Lower the concentration: Perform a dose-response experiment to find the lowest effective concentration of this compound.

      • Use a PKA inhibitor: Co-incubate your cells with a specific PKA inhibitor (e.g., H-89, KT5720) to see if the unexpected response is abolished.

      • Directly measure PKA activity: Perform a PKA activity assay on lysates from cells treated with this compound.

  • Possible Cause 2: Uncharacterized off-target effects.

    • Troubleshooting Steps:

      • Use a structurally different Epac activator: Compare the effects of this compound with another Epac activator (e.g., a non-cAMP analog) to see if the response is consistent.

      • Perform target validation: Use genetic approaches like siRNA or CRISPR/Cas9 to knock down Epac1 and/or Epac2 to confirm that the observed effect is indeed Epac-dependent.

  • Possible Cause 3: Compound instability or degradation.

    • Troubleshooting Steps:

      • Prepare fresh solutions: Always use freshly prepared solutions of this compound for your experiments.

      • Verify compound integrity: If you suspect degradation, consider analytical methods like HPLC to check the purity of your compound.

Issue 2: No observable effect or weaker than expected response.

  • Possible Cause 1: Insufficient intracellular concentration.

    • Troubleshooting Steps:

      • Increase the concentration: Titrate the concentration of this compound upwards.

      • Increase incubation time: Extend the duration of cell treatment with the compound.

      • Consider a more cell-permeable analog: For cell types with low permeability, consider using an acetoxymethyl (AM) ester-modified analog, such as 8-pCPT-2'-O-Me-cAMP-AM, which exhibits enhanced cell permeability.[4][5][6][7][8]

  • Possible Cause 2: Low expression of Epac proteins in the experimental system.

    • Troubleshooting Steps:

      • Assess Epac expression: Use Western blotting or qPCR to determine the expression levels of Epac1 and Epac2 in your cells.

      • Use a positive control cell line: Test the compound on a cell line known to express high levels of Epac and respond to Epac activators.

  • Possible Cause 3: High phosphodiesterase (PDE) activity.

    • Troubleshooting Steps:

      • Use a PDE inhibitor: Co-incubate your cells with a broad-spectrum PDE inhibitor (e.g., IBMX) to prevent the degradation of intracellular cAMP and potentially enhance the effect of the analog.

Quantitative Data

The following table summarizes the available quantitative data for the closely related and commonly used Epac activator, 8-pCPT-2'-O-Me-cAMP, which can serve as a reference for this compound.

CompoundTargetAssayEC50 / KiReference
8-pCPT-2'-O-Me-cAMPEpac1Rap1 activation~2.2 µM (EC50)[9]
8-pCPT-2'-O-Me-cAMPPKAKinase activity>100 µM (EC50)[9]

Experimental Protocols

Protocol 1: Rap1 Activation Assay (Pull-down)

This protocol is used to directly measure the activation of Rap1, a downstream effector of Epac.

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, and protease/phosphatase inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Pull-down of GTP-bound Rap1:

    • Incubate the cell lysate (500-1000 µg of total protein) with a GST-fusion protein of the RalGDS-RBD (Rap binding domain) immobilized on glutathione-agarose beads for 1 hour at 4°C with gentle rotation.

    • Wash the beads three times with lysis buffer.

  • Western Blotting:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Rap1.

    • Detect the signal using a suitable secondary antibody and chemiluminescence.

    • Normalize the amount of pulled-down Rap1 to the total Rap1 in the input lysate.

Protocol 2: PKA Activity Assay

This protocol measures the activity of PKA in cell lysates to assess off-target effects.

  • Sample Preparation:

    • Prepare cell lysates as described in the Rap1 activation assay protocol.

  • Kinase Reaction:

    • Use a commercially available PKA activity assay kit or prepare a reaction mixture containing:

      • Cell lysate (10-20 µg of total protein)

      • PKA-specific substrate peptide (e.g., Kemptide)

      • ATP

      • Kinase buffer (containing MgCl2)

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Detection of Phosphorylation:

    • The method of detection will depend on the kit used. Common methods include:

      • ELISA-based: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

      • Radioactive: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

      • Fluorescence-based: Using a fluorescently labeled substrate or a phosphorylation-sensitive fluorescent dye.

  • Data Analysis:

    • Quantify the PKA activity and compare the activity in treated versus untreated samples.

Visualizations

Signaling_Pathway This compound This compound Epac Epac This compound->Epac Activates Rap1_GDP Rap1-GDP Epac->Rap1_GDP Promotes GDP/GTP Exchange Rap1_GTP Rap1-GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Activates Cellular_Response Cellular Response (e.g., Adhesion, Exocytosis) Downstream_Effectors->Cellular_Response Troubleshooting_Workflow Start Unexpected Cellular Response PKA_Activation Potential PKA Activation? Start->PKA_Activation Lower_Conc Lower [Compound] PKA_Activation->Lower_Conc Yes Other_Off_Target Other Off-Target? PKA_Activation->Other_Off_Target No PKA_Inhibitor Use PKA Inhibitor Lower_Conc->PKA_Inhibitor PKA_Assay Measure PKA Activity PKA_Inhibitor->PKA_Assay Resolved Issue Resolved PKA_Assay->Resolved Different_Activator Use Different Epac Activator Other_Off_Target->Different_Activator Yes Unresolved Further Investigation Needed Other_Off_Target->Unresolved No Epac_KD Epac Knockdown Different_Activator->Epac_KD Epac_KD->Resolved Experimental_Workflow_Rap1 Start Cell Treatment Lysis Cell Lysis Start->Lysis Pulldown Pull-down with RalGDS-RBD beads Lysis->Pulldown Wash Wash Beads Pulldown->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot (anti-Rap1) SDS_PAGE->Western_Blot Analysis Analysis Western_Blot->Analysis

References

improving solubility of 8-pMeOPT-2'-O-Me-cAMP in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of 8-pMeOPT-2'-O-Me-cAMP in aqueous solutions.

Troubleshooting Guides

Issue: Precipitate observed in aqueous solution after dissolving this compound

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues encountered when preparing aqueous solutions of this compound.

Troubleshooting Workflow

G A Start: Precipitate Observed B Verify Final Concentration A->B C Is concentration too high? B->C D Reduce Concentration C->D Yes E Review Buffer Composition C->E No Q Solution Clear? D->Q F Is buffer complex or high ionic strength? E->F G Test in Simpler Buffer (e.g., sterile water) F->G Yes H Adjust pH of the Buffer F->H No G->H I Is pH optimal (physiologically neutral ~7.4)? H->I J Adjust pH to ~7.4 I->J No K Consider Co-solvents I->K Yes J->K L Prepare concentrated stock in DMSO K->L M Dilute stock in aqueous buffer L->M N Check for Contamination M->N O Is bacterial contamination suspected? N->O P Filter-sterilize solution (0.22 µm filter) O->P Yes O->Q No P->Q Q->A No, Re-evaluate R End: Problem Resolved Q->R Yes

Caption: Troubleshooting workflow for precipitate in this compound solutions.

Detailed Methodologies:

  • Concentration Verification: Exceeding the solubility limit is a common cause of precipitation.[1] Prepare a new solution at a lower concentration to see if the issue persists.

  • Buffer Composition Review: High concentrations of certain buffer components can negatively impact the solubility of cAMP analogs.[1] If using a complex buffer, try dissolving the compound in a simpler system like sterile water first to identify potential buffer-specific issues.[1]

  • pH Adjustment: The pH of the solution can affect the charge state and, consequently, the solubility of the compound. A physiological pH of approximately 7.4 is generally a good starting point.[1]

  • Use of Co-solvents: For compounds with low aqueous solubility, preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is a common practice. This stock can then be diluted into the aqueous experimental buffer. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5% for DMSO) to not affect the biological system.[1]

  • Temperature and Sonication: If precipitation occurs during preparation, gentle warming and/or sonication can aid in dissolution.[2]

  • Filtration: If bacterial contamination is suspected as the cause of precipitation, filter-sterilizing the final solution through a 0.22 µm filter can resolve the issue and is recommended for long-term storage and cell culture applications.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For many biological applications, preparing a high-concentration stock solution in sterile, nuclease-free water is ideal if the desired concentration is achievable.[1] However, due to the lipophilic nature of this compound, solubility in purely aqueous solutions can be limited. A widely used alternative is to first dissolve the compound in a small amount of an organic solvent like DMSO to create a concentrated stock solution.[1] This stock can then be diluted to the final working concentration in your aqueous buffer. For the structurally similar compound 8-pCPT-2'-O-Me-cAMP, solubility of up to 25 mg/mL in DMSO has been reported.[3]

Q2: What is the solubility of this compound in aqueous buffers like PBS?

Q3: My stock solution in DMSO is clear, but I see precipitation when I dilute it into my cell culture medium. What should I do?

A3: This is a common issue when diluting a compound from a high-solubility organic solvent into a lower-solubility aqueous medium. Here are a few things to try:

  • Decrease the final concentration: You may be exceeding the solubility limit in the final medium. Try a lower final concentration.

  • Increase the volume of the final medium: Adding the DMSO stock to a larger volume of medium can help it disperse and dissolve more effectively.

  • Vortex while diluting: Vigorously mixing the medium while adding the DMSO stock can prevent localized high concentrations that lead to precipitation.

  • Pre-warm the medium: Gently warming the cell culture medium before adding the DMSO stock can sometimes improve solubility.

Q4: How should I store this compound powder and stock solutions?

A4: For long-term stability, the solid powder form of this compound and related compounds should be stored at -20°C.[3][4] Stock solutions, especially those prepared in aqueous buffers, should also be stored at -20°C or -80°C to prevent degradation and bacterial growth. If the stock solution is in DMSO, it can also be stored at -20°C.

Quantitative Data Summary

The following table summarizes the reported solubility of the structurally similar compound, 8-pCPT-2'-O-Me-cAMP, which can serve as a useful reference.

SolventReported Solubility
DMSO25 mg/mL[3], 100 mM[4]
DMF30 mg/mL[3]
PBS (pH 7.2)10 mg/mL[3]
Ethanol0.5 mg/mL[3]

Experimental Protocols

Protocol: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolve: Vortex the tube until the powder is completely dissolved. Gentle warming (to room temperature) may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol: Preparation of Working Solution in Aqueous Buffer
  • Prepare Buffer: Have your final aqueous buffer (e.g., PBS, cell culture medium) ready at the desired temperature.

  • Dilute Stock: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution to achieve the final working concentration.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor GPCR AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC Epac This compound (Epac Activator) cAMP->Epac Epac_active Active Epac Epac->Epac_active Rap1 Rap1-GDP Epac_active->Rap1 Rap1_active Rap1-GTP Rap1->Rap1_active Downstream Downstream Effectors Rap1_active->Downstream

Caption: Simplified Epac signaling pathway activated by this compound.

G A Start: Weigh Compound B Add Solvent (e.g., PBS) A->B C Vortex/Mix B->C D Visually Inspect for Dissolution C->D E Is solution clear? D->E F Yes: Measure Concentration (e.g., UV-Vis) E->F Yes G No: Apply Solubility Enhancement Technique E->G No J End: Determine Maximum Solubility F->J H e.g., pH adjustment, co-solvent, sonication G->H I Re-inspect for Dissolution G->I I->E

Caption: Experimental workflow for determining the solubility of this compound.

References

preventing degradation of 8-pMeOPT-2'-O-Me-cAMP in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-pMeOPT-2'-O-Me-cAMP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent and selective Epac activator and to help troubleshoot potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (8-(4-Methoxyphenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary mechanism of action is the selective activation of Exchange Protein directly Activated by cAMP (Epac), also known as cAMP-regulated guanine (B1146940) nucleotide exchange factor (cAMP-GEF).[1][2] Unlike the endogenous second messenger cAMP, which activates both Epac and Protein Kinase A (PKA), this compound is designed to preferentially activate Epac, making it a valuable tool for studying Epac-specific signaling pathways.[1]

Q2: What are the key advantages of using this compound over other cAMP analogs?

This compound offers several advantages for researchers:

  • High Selectivity for Epac: The 2'-O-methyl modification on the ribose moiety significantly reduces its ability to activate PKA, allowing for the specific investigation of Epac-mediated cellular processes.[3][4]

  • Increased Membrane Permeability: Its lipophilic nature allows it to efficiently cross cell membranes, enabling its use in live-cell experiments without the need for transfection or microinjection.[1][2]

  • Enhanced Stability: This analog exhibits greater resistance to degradation by phosphodiesterases (PDEs) compared to native cAMP, leading to a more sustained intracellular signaling response.[1][2]

Q3: How should I store and handle this compound?

For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in an appropriate solvent, such as DMSO. Aliquot stock solutions to avoid repeated freeze-thaw cycles. While specific stability data in various buffers is limited, it is best practice to prepare working solutions fresh for each experiment.

Q4: What is the recommended working concentration for this compound?

The optimal working concentration will vary depending on the cell type, experimental conditions, and the specific biological question being addressed. It is recommended to perform a dose-response curve to determine the effective concentration for your system. As a starting point, concentrations in the low micromolar range (e.g., 1-10 µM) are often used in cellular assays.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
No or weak cellular response Compound Degradation: Improper storage or handling may lead to degradation.1. Ensure the compound has been stored correctly at -20°C and protected from light. 2. Prepare fresh stock and working solutions. 3. Verify the purity of your compound stock if possible (e.g., via HPLC).
Insufficient Intracellular Concentration: Cell permeability can vary between cell types.1. Increase the concentration of this compound. 2. Increase the incubation time. 3. Consider using a more lipophilic acetoxymethyl (AM) ester version if available, which can enhance cell permeability.
High Phosphodiesterase (PDE) Activity: Even with increased stability, high levels of specific PDEs in your cell type could lead to rapid degradation.1. Co-incubate with a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to increase the intracellular concentration of the analog.[5] 2. If a specific PDE isoform is suspected, use a more selective inhibitor.
Low Epac Expression: The target protein, Epac, may not be sufficiently expressed in your experimental model.1. Confirm Epac1 and/or Epac2 expression levels in your cells or tissue using techniques like Western blotting or qPCR.
Inconsistent or variable results Inconsistent Compound Handling: Variations in stock solution preparation, storage, or freeze-thaw cycles.1. Standardize your protocol for preparing and storing the compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles.
Cell Culture Variability: Differences in cell passage number, confluency, or serum batches can affect cellular responses.1. Use cells within a consistent passage number range. 2. Standardize cell seeding density and treatment confluency. 3. Test different batches of serum or use a serum-free medium for the experiment if possible.
Unexpected or off-target effects PKA Activation at High Concentrations: Although selective, very high concentrations may lead to some PKA activation.1. Perform a dose-response curve and use the lowest effective concentration. 2. Include a control experiment with a PKA-selective activator (e.g., 6-Bnz-cAMP) and a PKA inhibitor (e.g., H-89 or KT5720) to dissect the involvement of PKA.
Metabolism to Active Metabolites: Although designed for stability, cellular enzymes could potentially modify the compound.1. Review literature for known metabolites of similar cAMP analogs. This is less of a concern with 2'-O-Me modified analogs compared to others.
Activation of other cAMP-binding proteins: Besides Epac and PKA, other proteins can bind cAMP, although this is less common.1. If available, use knockout/knockdown models for Epac to confirm its role in the observed effect.

Experimental Protocols

Protocol 1: Assessment of Epac Activation using a Rap1 Activation Assay

This protocol provides a method to indirectly measure the activation of Epac by quantifying the level of its downstream effector, Rap1, in its active GTP-bound state.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease/phosphatase inhibitors)

  • Rap1 activation assay kit (containing Rap1-GTP binding domain (RBD) beads and anti-Rap1 antibody)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Rap1 Pull-down: Incubate equal amounts of protein lysate with RBD beads according to the manufacturer's instructions. These beads will specifically bind to the active, GTP-bound form of Rap1.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1.

  • Analysis: Quantify the band intensity to determine the relative amount of active Rap1 in each sample. An increase in active Rap1 in the treated samples compared to the control indicates Epac activation.

Protocol 2: Control Experiment to Assess PKA Activation

To confirm the selectivity of this compound for Epac, it is crucial to demonstrate a lack of PKA activation. This can be assessed by measuring the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein) at Serine 133.

Materials:

  • Cells of interest

  • This compound

  • PKA-selective activator (e.g., 6-Bnz-cAMP) as a positive control

  • Lysis buffer

  • Antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with this compound, a vehicle control, and the PKA-selective activator.

  • Cell Lysis: Lyse the cells as described in Protocol 1.

  • Protein Quantification: Determine protein concentrations.

  • Western Blotting: Perform Western blotting on the cell lysates.

  • Antibody Incubation: Probe one membrane with the anti-phospho-CREB antibody and another with the anti-total CREB antibody (or strip and re-probe the same membrane).

  • Analysis: Compare the levels of phosphorylated CREB relative to total CREB. A significant increase in phosphorylation should be observed with the PKA-selective activator, while minimal to no increase should be seen with this compound at concentrations that effectively activate Epac.

Signaling Pathways and Experimental Workflows

Epac Signaling Pathway

Epac_Signaling cluster_input Input cluster_cellular Cellular Components cluster_downstream Downstream Effectors 8_pMeOPT_2_O_Me_cAMP This compound Epac Epac 8_pMeOPT_2_O_Me_cAMP->Epac activates Rap1_GDP Rap1-GDP (inactive) Epac->Rap1_GDP acts as GEF for Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP GTP loading Downstream Downstream Effectors Rap1_GTP->Downstream activates Cellular_Response Cellular Response (e.g., adhesion, secretion) Downstream->Cellular_Response leads to

Caption: Epac signaling pathway activated by this compound.

PKA Signaling Pathway (for control experiments)

PKA_Signaling cluster_input Input cluster_cellular Cellular Components cluster_downstream Downstream Effectors cAMP_analog cAMP / PKA-selective analog PKA_inactive PKA (inactive) cAMP_analog->PKA_inactive binds to regulatory subunits PKA_active PKA (active) PKA_inactive->PKA_active releases catalytic subunits Substrates Protein Substrates (e.g., CREB) PKA_active->Substrates phosphorylates Phosphorylated_Substrates Phosphorylated Substrates Substrates->Phosphorylated_Substrates Cellular_Response Cellular Response (e.g., gene transcription) Phosphorylated_Substrates->Cellular_Response leads to Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Prepare_Stock Prepare fresh stock solution of this compound Treat_Cells Treat cells with compound (and controls) Prepare_Stock->Treat_Cells Prepare_Cells Culture and plate cells Prepare_Cells->Treat_Cells Epac_Assay Epac Activity Assay (e.g., Rap1 activation) Treat_Cells->Epac_Assay PKA_Assay PKA Activity Assay (e.g., pCREB Western) Treat_Cells->PKA_Assay Functional_Assay Functional Readout (e.g., cell adhesion, secretion) Treat_Cells->Functional_Assay Analyze_Data Quantify and analyze results Epac_Assay->Analyze_Data PKA_Assay->Analyze_Data Functional_Assay->Analyze_Data Conclusion Draw conclusions on compound activity and selectivity Analyze_Data->Conclusion

References

common issues with 8-pMeOPT-2'-O-Me-cAMP-AM hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-pMeOPT-2'-O-Me-cAMP-AM, a cell-permeable activator of Exchange protein directly activated by cAMP (Epac).

Frequently Asked Questions (FAQs)

Q1: What is this compound-AM and what is its primary mechanism of action?

A1: this compound-AM is a cell-permeable analog of cyclic AMP (cAMP).[1][2] The "AM" (acetoxymethyl ester) modification allows the molecule to passively cross cell membranes.[3][4] Once inside the cell, intracellular esterases cleave the AM group, releasing the active compound, this compound.[3][5] This active form is a selective activator of the Epac signaling pathway, which is involved in various cellular processes, including cell adhesion, insulin (B600854) secretion, and vascular function.[1][5][6][7] The modifications to the cAMP core make it selective for Epac over Protein Kinase A (PKA).[8][9]

Q2: How should I prepare and store stock solutions of this compound-AM?

A2: Proper preparation and storage are critical for the compound's efficacy. Follow these guidelines:

  • Reconstitution: Dissolve the compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to make a concentrated stock solution (e.g., 50-100 mM).[1][5] Ensure the DMSO is anhydrous, as moisture can lead to premature hydrolysis of the AM ester.[4]

  • Storage: Store the lyophilized solid desiccated at -20°C for up to two years.[5] Once reconstituted in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[5][7] Keep stock solutions well-sealed and protected from light.[10]

Q3: What is the recommended working concentration for this compound?

A3: The optimal working concentration is cell-type and application-dependent and should be determined empirically. However, a general starting range is between 1 and 10 µM.[4][10] For some applications, concentrations as low as 0.3-3.0 µM have been shown to be effective.[7] It is recommended to use the lowest possible concentration that elicits a sufficient biological response to minimize potential off-target effects or cytotoxicity.[4][10]

Q4: Why must experiments be conducted in serum-free media?

A4: It is crucial to add this compound-AM to cell cultures in the absence of serum. Serum contains esterases that will cleave the AM group extracellularly.[5] This premature hydrolysis prevents the compound from efficiently crossing the cell membrane, thereby significantly reducing its intracellular concentration and biological activity.[5]

Signaling Pathway and Hydrolysis Mechanism

The diagrams below illustrate the intended pathway of activation and the chemical mechanism of intracellular release.

G cluster_intracellular Intracellular Space Compound_AM This compound-AM (Cell-Permeable) Compound_Active Active this compound Compound_AM->Compound_Active Passive Diffusion & Hydrolysis Epac Epac Compound_Active->Epac Activation Esterases Intracellular Esterases Rap1_GDP Rap1-GDP (Inactive) Epac->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream Downstream Effectors Rap1_GTP->Downstream

Fig. 1: Cellular uptake and Epac signaling pathway.

G AM_Ester cAMP-Analog-AM Hydrolysis Esterase-catalyzed Hydrolysis AM_Ester->Hydrolysis Intermediate Unstable Intermediate Hydrolysis->Intermediate Active_Compound Active cAMP Analog (Carboxylate) Intermediate->Active_Compound Byproducts Formaldehyde + Acetic Acid Intermediate->Byproducts

Fig. 2: AM ester hydrolysis by intracellular esterases.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound-AM.

Observed Problem Potential Cause Recommended Solution
No or low biological response 1. Extracellular Hydrolysis: Presence of serum in the media.Always perform loading in serum-free media to prevent extracellular esterase activity.[5]
2. Incomplete Intracellular Hydrolysis: Low esterase activity in the specific cell type used.Increase incubation time (e.g., from 30 minutes to 1 hour).[10] Ensure the working concentration is adequate, but avoid excessively high concentrations that can be toxic.
3. Compound Degradation: Improper storage of stock solutions (e.g., exposure to moisture, repeated freeze-thaw cycles).Prepare fresh DMSO stock solutions. Ensure DMSO is anhydrous and store aliquots at -20°C or -80°C, protected from light and moisture.[4][10]
4. Low Cell Permeability: Although designed for permeability, some cell types may have lower uptake.Optimize loading conditions by adjusting concentration and incubation time. Ensure the final DMSO concentration in the media is minimal (ideally ≤0.1%) to avoid solvent effects.[4]
High cell death or cytotoxicity 1. Byproduct Toxicity: Hydrolysis of the AM ester releases byproducts like formaldehyde, which can be toxic to cells.[4][11]Use the lowest effective concentration of the compound. Reduce the incubation time to the minimum required to observe the desired effect.
2. Compound Overloading: High intracellular concentrations of the trapped, active compound can lead to cellular stress.Perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell line and assay.[10]
3. DMSO Toxicity: High concentrations of DMSO in the final working solution.Keep the final concentration of DMSO in the cell culture medium as low as possible (ideally under 0.1%).[4]
High background or off-target effects 1. PKA Activation: Although selective, very high concentrations might lead to non-specific activation of other pathways like PKA.Verify the effect is Epac-specific by using an Epac inhibitor (e.g., ESI-09) or by performing experiments in cells where Epac has been knocked down.[6][12]
2. Leakage of Active Compound: Some cell types express organic anion transporters that can pump the de-esterified, negatively charged compound out of the cell.Consider using an anion transporter inhibitor, such as probenecid (B1678239) (1-2.5 mM), in your buffer to reduce leakage of the active compound.[10]
Inconsistent or variable results 1. Stock Solution Instability: Gradual hydrolysis of the AM ester in the DMSO stock solution over time.Use freshly prepared stock solutions or ensure stored aliquots have not been kept beyond the recommended time (1 month at -20°C).[5]
2. Cell Density/Health: The metabolic state and esterase activity of cells can vary with confluency and overall health.Standardize cell plating density and ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
3. Incomplete Dissolution: The compound may not be fully dissolved in DMSO, leading to inaccurate concentrations.Ensure the compound is completely dissolved in DMSO before making further dilutions. Gentle vortexing or warming may be necessary.

Experimental Protocol: Measuring Rap1 Activation

A common downstream application for this compound is to measure the activation of the small GTPase Rap1.

G A 1. Seed and Culture Cells (e.g., HEK293, INS-1) B 2. Starve Cells (e.g., serum-free media for 2-4h) A->B C 3. Treat with this compound-AM (e.g., 1-10 µM in serum-free media for 30 min) B->C D 4. Lyse Cells (Use ice-cold lysis buffer containing protease inhibitors) C->D E 5. Perform Rap1 Pulldown Assay (Use GST-RalGDS-RBD beads to capture active Rap1-GTP) D->E F 6. Wash and Elute (Wash beads to remove non-specific binding, then elute protein) E->F G 7. Western Blot Analysis (Probe for total Rap1 in lysate and active Rap1 in pulldown) F->G H 8. Quantify and Analyze (Normalize active Rap1 to total Rap1) G->H

Fig. 3: Workflow for a Rap1 activation pulldown assay.

Methodology:

  • Cell Preparation: Plate cells (e.g., INS-1 or HUVECs) and allow them to adhere and reach the desired confluency.

  • Starvation: Prior to treatment, starve the cells in serum-free medium for a period of 2-4 hours to reduce basal signaling activity.

  • Treatment: Prepare the working solution of this compound-AM in serum-free medium. Remove the starvation medium and add the treatment solution to the cells. Incubate for the desired time (e.g., 30 minutes) at 37°C.[7]

  • Lysis: After incubation, immediately place the culture dish on ice and wash cells with ice-cold PBS. Lyse the cells using a specialized lysis buffer for GTPase assays (containing MgCl₂, protease inhibitors, and non-ionic detergents).

  • Pulldown of Active Rap1: Clarify the cell lysates by centrifugation. Incubate a portion of the supernatant with beads conjugated to the Ras-binding domain (RBD) of RalGDS, which specifically binds to the active, GTP-bound form of Rap1.

  • Western Blotting: Wash the beads to remove unbound proteins. Elute the bound proteins in SDS-PAGE sample buffer. Analyze the eluates (active Rap1) and a portion of the total cell lysate (total Rap1) by Western blotting using a Rap1-specific antibody.

  • Analysis: Quantify the band intensities using densitometry. The level of Rap1 activation is determined by the ratio of active Rap1 in the pulldown fraction to the total Rap1 in the lysate.

References

interpreting unexpected results from 8-pMeOPT-2'-O-Me-cAMP studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-pMeOPT-2'-O-Me-cAMP and related Epac-selective cAMP analogs. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively using this compound and interpreting experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and cell-permeable analog of cyclic AMP (cAMP).[1] It is designed to selectively activate the Exchange protein directly activated by cAMP (Epac), also known as cAMP-regulated guanine (B1146940) nucleotide exchange factor (cAMP-GEF).[2] Unlike the endogenous second messenger cAMP, which activates both Epac and Protein Kinase A (PKA), this compound is engineered to be highly selective for Epac, with minimal to no activation of PKA at typical working concentrations.[1][3] This selectivity allows for the specific investigation of Epac-mediated signaling pathways.

A closely related and more extensively studied analog is 8-pCPT-2'-O-Me-cAMP. Both compounds share a similar mechanism of action and experimental considerations. The acetoxymethyl (AM) ester version of these compounds (e.g., 8-pCPT-2'-O-Me-cAMP-AM) exhibits improved cell permeability; the AM group is cleaved by intracellular esterases to release the active compound inside the cell.[4][5]

Q2: How should I prepare and store the compound?

  • Reconstitution: The compound is typically soluble in DMSO. For example, a stock solution of 50 mg/mL in DMSO can be prepared.[4]

  • Storage: Store the solid compound desiccated at -20°C for long-term stability (up to 2 years). Once reconstituted in DMSO, store the solution at -20°C for up to one month.[4] Always refer to the manufacturer's data sheet for specific storage recommendations.

Q3: Why am I not observing any effect after treating my cells?

This is a common issue that can arise from several factors:

  • Compound Inactivity: Ensure the compound has not degraded. Prepare fresh stock solutions if there is any doubt about the age or storage conditions of the current stock.

  • Cell Permeability Issues: If you are using the non-AM ester version, it has poor membrane permeability and may not reach its intracellular target effectively.[5] The AM-ester version is strongly recommended for live-cell experiments.

  • Extracellular Hydrolysis (for AM-esters): The acetoxymethyl (AM) ester is crucial for cell permeability but can be cleaved by esterases present in serum. It is critical to perform cell treatments in serum-free media to prevent premature, extracellular hydrolysis of the AM group, which would reduce cell permeability.[4]

  • Insufficient Concentration or Incubation Time: The optimal concentration and treatment duration are cell-type and endpoint-dependent. A dose-response and time-course experiment is recommended. Working concentrations can range from the low micromolar (e.g., 2.5 µM) to higher ranges depending on the assay.[6]

  • Lack of Endogenous Epac: The cell line you are using may not express Epac or may express it at very low levels. Verify Epac expression using techniques like Western blot or qPCR.

Troubleshooting Unexpected Results

Q1: I am observing PKA pathway activation (e.g., CREB phosphorylation). Isn't this compound supposed to be Epac-selective?

While this compound and its analogs are designed for high Epac selectivity, observing PKA activation can occur under certain conditions:

  • High Concentrations: At very high concentrations, the selectivity for Epac over PKA may diminish, leading to off-target PKA activation. Always perform a dose-response curve to identify the optimal concentration that activates Epac without significantly affecting PKA.

  • Indirect Activation: Epac signaling can sometimes indirectly lead to the activation of kinases that may phosphorylate PKA substrates. For example, Epac can influence Ca2+ signaling, which can have widespread effects on other pathways.[7][8]

  • Compound Purity: Ensure the purity of your compound. Impurities could potentially activate PKA.

  • Metabolic Conversion: While unlikely for this specific modification, cells can metabolize compounds in unexpected ways.

To confirm Epac-specificity, use an Epac inhibitor as a negative control or a PKA-specific activator (like 6-Bnz-cAMP) as a positive control for PKA pathway activation.[9]

Q2: My results are inconsistent between experiments. What could be the cause?

Variability can be introduced at multiple stages:

  • Cell Culture Conditions: Ensure cells are at a consistent passage number and confluency, as signaling responses can change with cell state.

  • Compound Preparation: Prepare fresh dilutions of the compound from a validated stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock.

  • Serum Contamination: As mentioned, even small amounts of serum during treatment with AM-esters can drastically alter the effective intracellular concentration. Ensure thorough washing of cells to remove all serum before adding the treatment media.

  • Assay Timing: For signaling events, timing is critical. Ensure that incubation times are precisely controlled across all samples and experiments.

Data Presentation: Activator Specificity

The key feature of these compounds is their selectivity for Epac over PKA. The table below summarizes the activation constants (AC₅₀) for the widely studied analog 8-pCPT-2'-O-Me-cAMP, demonstrating this selectivity.

CompoundTarget ProteinAC₅₀ (µM)Selectivity Ratio (PKA/Epac)Reference
8-pCPT-2'-O-Me-cAMPEpac11.8~139[10]
PKA>250[3]

Note: Data for this compound is less prevalent in the literature, but it is also characterized as a specific Epac activator that does not activate PKA.[1]

Experimental Protocols

Protocol: Rap1 Activation Assay

This assay is a common method to confirm the activation of Epac, as Epac is a direct guanine nucleotide exchange factor for the small G-protein Rap1.

Materials:

  • Cell line of interest cultured to 70-80% confluency.

  • This compound or its AM-ester version.

  • Serum-free culture medium.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease/phosphatase inhibitors).

  • RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain) beads for pull-down of active, GTP-bound Rap1.

  • Anti-Rap1 antibody.

  • SDS-PAGE and Western blotting equipment.

Methodology:

  • Cell Seeding: Seed cells in appropriate culture plates and grow to 70-80% confluency.

  • Serum Starvation: Before treatment, wash cells twice with phosphate-buffered saline (PBS) and replace the growth medium with serum-free medium. Incubate for 2-4 hours.

  • Compound Treatment: Prepare the desired concentration of this compound in serum-free medium. Add the treatment solution to the cells and incubate for the desired time (e.g., 5 to 30 minutes). Include a vehicle control (e.g., DMSO in serum-free media).

  • Cell Lysis: After incubation, immediately place the culture plate on ice. Aspirate the medium and wash once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

  • Clarification: Centrifuge the lysate at >10,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Input Sample: Reserve a small portion (e.g., 20 µL) of the supernatant as the "total Rap1" input control.

  • Pull-Down of Active Rap1: Add RalGDS-RBD beads to the remaining lysate. Incubate for 1 hour at 4°C with gentle rotation to pull down GTP-bound (active) Rap1.

  • Washing: Pellet the beads by centrifugation and wash them 3-4 times with lysis buffer to remove non-specific binders.

  • Elution: Resuspend the beads and the "total Rap1" input sample in SDS-PAGE loading buffer and boil for 5 minutes.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an anti-Rap1 antibody. The signal from the pull-down samples represents the amount of active Rap1, while the input sample confirms the total amount of Rap1 protein in each sample.

Visualizations

Signaling Pathways

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Epac Epac cAMP->Epac PKA PKA cAMP->PKA Rap1 Rap1 Activation Epac->Rap1 Activates CREB CREB Phosphorylation PKA->CREB Activates Compound This compound Compound->Epac Selective Activator

Caption: Canonical cAMP signaling and the specific action of this compound.

Experimental Workflow

start Start: Seed Cells serum_starve Serum Starve Cells (2-4 hours) start->serum_starve wash Wash with PBS serum_starve->wash treat Treat with Compound in Serum-Free Media wash->treat lyse Lyse Cells on Ice treat->lyse pulldown Pull-down Active Protein (e.g., Rap1-GTP) lyse->pulldown wb Western Blot Analysis pulldown->wb end End: Quantify Results wb->end

Caption: General workflow for a pull-down based activation assay.

Troubleshooting Logic

cluster_no_effect Observation: No Effect cluster_pka Observation: PKA Activation start Experiment Shows Unexpected Result q1 Used AM-ester in serum-free media? start->q1 No Effect q2 Was concentration too high? start->q2 PKA Signal check_compound Check compound degradation q1->check_compound Yes check_serum Re-run experiment in serum-free media q1->check_serum No check_epac Check Epac expression run_dose Run dose-response experiment q2->run_dose Yes check_indirect Investigate indirect crosstalk q2->check_indirect No

Caption: Logic diagram for troubleshooting common unexpected results.

References

minimizing cytotoxicity of 8-pMeOPT-2'-O-Me-cAMP at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of 8-pMeOPT-2'-O-Me-cAMP at high concentrations during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific activator of the Exchange protein activated by cyclic AMP (Epac), also known as cAMP-GEF.[1] It is designed to have high lipophilicity and membrane permeability, allowing it to efficiently cross cell membranes.[1][2] A key feature of this analog is that it selectively activates Epac without significantly activating Protein Kinase A (PKA), a common downstream effector of cAMP.[1][2] This selectivity allows for the specific investigation of Epac-mediated signaling pathways.

Q2: Why am I observing cytotoxicity at high concentrations of this compound?

While this compound is a valuable tool for studying Epac signaling, high concentrations can lead to cytotoxicity through several potential mechanisms:

  • Prolonged and Excessive Epac Activation: While the role of Epac in cell fate is context-dependent, sustained and supraphysiological activation could potentially trigger pro-apoptotic pathways in certain cell types.

  • Off-Target Effects: Although designed for specificity, at very high concentrations, the possibility of off-target effects on other cellular proteins cannot be entirely ruled out.

  • Metabolic Burden: The introduction of a high concentration of any small molecule can place a metabolic stress on cells.

  • Solvent Toxicity: If the compound is dissolved in a solvent like DMSO, high concentrations of the solvent itself can be toxic to cells.[3]

  • Compound Precipitation: Poor solubility in cell culture media can lead to the formation of precipitates, which can be cytotoxic.

Q3: What are the typical working concentrations for this compound?

The optimal working concentration is highly dependent on the cell type and the specific biological question being investigated. Generally, for cAMP analogs, concentrations in the range of 10 µM to 200 µM are used in cell culture experiments.[3] Cytotoxicity may become a concern at concentrations above 100 µM, but this can vary significantly.[3] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.

Q4: How can I determine if the observed cytotoxicity is due to on-target Epac activation or off-target effects?

To dissect the mechanism of cytotoxicity, consider the following control experiments:

  • Use an Epac Inhibitor: Co-treatment with a specific Epac inhibitor should rescue the cytotoxic effect if it is mediated by Epac activation.

  • Knockdown or Knockout of Epac: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate Epac expression should confer resistance to the cytotoxicity induced by this compound if the effect is on-target.

  • Compare with other Epac Activators: Test other structurally different Epac activators. If they induce similar cytotoxicity at concentrations that elicit a comparable biological response, it strengthens the evidence for an on-target effect.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound at high concentrations.

Problem Possible Cause Recommended Solution
High cell death observed at the desired working concentration. The concentration is above the cytotoxic threshold for your specific cell line.Perform a dose-response experiment to determine the IC50 for cytotoxicity using a viability assay (e.g., MTT, CellTiter-Glo®). Use the lowest effective concentration that produces the desired biological response.
Prolonged exposure to a high concentration of the compound.Optimize the incubation time. A shorter exposure may be sufficient to activate the desired signaling pathway without causing significant cell death.
The compound has precipitated out of the solution.Visually inspect the culture medium for any signs of precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.5%). Prepare fresh stock solutions and dilute them appropriately in pre-warmed culture medium.
Inconsistent results between experiments. Degradation or instability of the compound in the culture medium.Prepare fresh dilutions from a frozen stock solution for each experiment. Store stock solutions at -20°C or -80°C as recommended by the manufacturer.[4]
Variability in cell health or density.Maintain consistent cell culture practices, including cell passage number and seeding density. Ensure cells are healthy and in the logarithmic growth phase before treatment.
No biological effect is observed, even at high concentrations. The compound is not entering the cells efficiently.Although designed for membrane permeability, efficiency can vary between cell lines. Consider using a cell-permeable AM-ester version of the compound if available, which can enhance intracellular delivery.[4]
Rapid degradation of the compound by phosphodiesterases (PDEs).Although some analogs are more resistant to PDEs, high intracellular PDE activity can reduce the effective concentration.[3] Consider co-treatment with a broad-spectrum PDE inhibitor like IBMX, but be aware of its own potential effects on the cells.[3][5]
The Epac signaling pathway is not the primary mediator of the desired effect in your cell model.Investigate the involvement of other cAMP effectors like PKA using PKA-selective agonists or antagonists.[3]

Quantitative Data Summary

Direct comparative IC50 data for the cytotoxicity of this compound across multiple cell lines is limited in the available literature. Researchers should empirically determine the cytotoxic profile in their specific cell line of interest. The table below provides a general reference for the solubility of a related Epac activator, 8-pCPT-2'-O-Me-cAMP, which can inform stock solution preparation.

Table 1: Solubility of 8-pCPT-2'-O-Me-cAMP

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO25-
DMF30-
Ethanol0.5-
PBS (pH 7.2)10-

Data for 8-pCPT-2'-O-Me-cAMP, a structurally similar Epac activator.[6] Solubility for this compound may vary.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to attach and recover overnight in a 37°C, 5% CO2 incubator.[3]

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a positive control for cytotoxicity (e.g., staurosporine).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the 2x compound dilutions to the respective wells. Include untreated cells (medium only) as a negative control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Visualizations

Epac_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates Ligand Hormone/Ligand Ligand->GPCR cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Epac Epac cAMP->Epac Activates PDE PDE cAMP->PDE Degraded by Rap1_GDP Rap1-GDP (Inactive) Epac->Rap1_GDP Promotes GDP/GTP Exchange Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Activates 8_pMeOPT This compound 8_pMeOPT->Epac Directly Activates AMP AMP PDE->AMP

Caption: Simplified signaling pathway of Epac activation by this compound.

troubleshooting_workflow start Start: High Cytotoxicity Observed dose_response Perform Dose-Response (e.g., MTT Assay) start->dose_response is_cytotoxic Is cytotoxicity still high at desired effective concentration? dose_response->is_cytotoxic optimize_time Optimize Incubation Time (Shorter Exposure) is_cytotoxic->optimize_time Yes on_target Investigate On-Target vs. Off-Target Effects is_cytotoxic->on_target No check_solubility Check for Precipitation & Solvent Toxicity optimize_time->check_solubility check_solubility->on_target epac_inhibitor Co-treat with Epac Inhibitor on_target->epac_inhibitor epac_knockdown Use Epac Knockdown/ Knockout Cells on_target->epac_knockdown compare_agonists Compare with other Epac Agonists on_target->compare_agonists end_on_target Conclusion: On-Target Epac-Mediated Cytotoxicity epac_inhibitor->end_on_target Cytotoxicity Rescued end_off_target Conclusion: Off-Target Effect or other issues epac_inhibitor->end_off_target No Change epac_knockdown->end_on_target Resistance Observed epac_knockdown->end_off_target Still Cytotoxic compare_agonists->end_on_target Similar Cytotoxicity compare_agonists->end_off_target Different Cytotoxicity

Caption: Troubleshooting workflow for addressing high cytotoxicity of this compound.

References

Technical Support Center: 8-pMeOPT-2'-O-Me-cAMP and Related Epac Activators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers achieve reproducible results with 8-pMeOPT-2'-O-Me-cAMP and the widely used, structurally similar Epac (Exchange Protein directly Activated by cAMP) activator, 8-pCPT-2'-O-Me-cAMP. The acetoxymethyl ester form (-AM) of these compounds enhances cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and 8-pCPT-2'-O-Me-cAMP?

These compounds are analogs of cyclic AMP (cAMP) that are highly selective activators of Epac proteins (Epac1 and Epac2).[1][2] Unlike the endogenous messenger cAMP, which activates both Epac and Protein Kinase A (PKA), these synthetic analogs are designed to activate Epac without significantly activating PKA, allowing for the specific study of Epac-mediated signaling pathways.[3][4]

Q2: What is the purpose of the acetoxymethyl ester (-AM) modification?

The -AM group makes the compound more lipophilic, which significantly improves its ability to cross the plasma membrane of living cells.[1] Once inside the cell, endogenous esterases cleave off the -AM group, releasing the active form of the compound. This modification leads to a much more potent activation of intracellular Epac signaling compared to the non-AM form.[5]

Q3: How should I prepare and store stock solutions?

Stock solutions of 8-pCPT-2'-O-Me-cAMP-AM should be prepared in anhydrous DMSO at concentrations up to 100 mM.[6] It is crucial to use a high-purity solvent to avoid hydrolysis of the ester group. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7][8] Stock solutions are typically stable for up to one month at -20°C and for longer periods at -80°C.[8]

Q4: Should I use serum in my cell culture medium during treatment?

No, it is highly recommended to use serum-free medium during the treatment period.[7][9] Serum contains esterases that can cleave the -AM group extracellularly, converting the compound to its less membrane-permeable form and reducing its efficacy.[7][9]

Q5: What is the difference between this compound and 8-pCPT-2'-O-Me-cAMP?

These are structurally related analogs of cAMP. 8-pCPT-2'-O-Me-cAMP is the more extensively studied and cited compound. While both are potent Epac activators, their specific binding affinities and off-target effects might differ slightly. For consistency and comparability with a broader range of literature, many researchers prefer to use 8-pCPT-2'-O-Me-cAMP.

Troubleshooting Guides

Problem 1: No or weak downstream signaling response (e.g., no Rap1 activation).
Possible Cause Troubleshooting Step
Degradation of the -AM compound Ensure you are using serum-free medium during the experiment. Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment.
Insufficient concentration or incubation time Optimize the concentration and incubation time for your specific cell type and assay. A typical starting concentration for the -AM form is 1-10 µM, with incubation times ranging from 5 minutes to several hours. For the less permeable non-AM form, much higher concentrations (e.g., 50-100 µM) may be required.[4][5]
Low Epac expression in your cell line Verify the expression of Epac1 and/or Epac2 in your cells using techniques like Western blotting or qPCR.
Inefficient cleavage of the -AM ester While generally efficient, the rate of intracellular conversion can vary between cell types. You may need to increase the incubation time to allow for sufficient accumulation of the active compound.
Incorrect assay for downstream signaling Confirm that the downstream readout you are using (e.g., a Rap1 activation assay) is functioning correctly with appropriate positive controls.
Problem 2: Results are inconsistent or not reproducible.
Possible Cause Troubleshooting Step
Variability in stock solution Prepare a large batch of stock solution, aliquot it, and store it properly to ensure consistency across experiments. Avoid repeated freeze-thaw cycles.
Inconsistent cell culture conditions Maintain consistent cell density, passage number, and serum starvation protocols, as these can affect cellular signaling pathways.
Hydrolysis of the -AM compound in aqueous solution Prepare fresh dilutions in serum-free medium or PBS immediately before adding to the cells.[10]
Off-target effects At high concentrations, 8-pCPT-2'-O-Me-cAMP may have off-target effects, including weak PKA activation or inhibition of phosphodiesterases (PDEs).[1][11] Perform dose-response experiments and use the lowest effective concentration. Consider using a PKA inhibitor (like H-89) as a control to confirm that the observed effect is PKA-independent.[5]
Problem 3: Unexpected or contradictory results (e.g., PKA pathway activation).
Possible Cause Troubleshooting Step
High concentration leading to off-target PKA activation While highly selective for Epac, very high concentrations might lead to some PKA activation.[1] Reduce the concentration of the compound.
Inhibition of PDEs Some cAMP analogs can inhibit PDEs, leading to an overall increase in endogenous cAMP levels, which in turn can activate PKA.[11] Use specific PKA inhibitors as controls and compare your results to those obtained with a general adenylyl cyclase activator like forskolin, which raises cAMP levels and activates both PKA and Epac.[12]
Byproducts of -AM ester hydrolysis The cleavage of the -AM group releases formaldehyde (B43269) and acetic acid, which could potentially have non-specific effects on cells. Include a vehicle control (DMSO) in all experiments.

Data Presentation

Table 1: Comparison of Rap1 Activation by 8-pCPT-2'-O-Me-cAMP Analogs in INS-1 Cells

This table summarizes the differential effects of the cell-permeable (-AM) and non-permeable forms of 8-pCPT-2'-O-Me-cAMP on Rap1 activation.

CompoundConcentration (µM)Incubation TimeFold Increase in Active Rap1 (relative to control)Citation
8-pCPT-2'-O-Me-cAMP3.030 min1.41[5]
8-pCPT-2'-O-Me-cAMP-AM3.030 min4.79[5]

Data from studies in rat INS-1 cells transfected with FLAG-Rap1 and Epac1.

Table 2: Recommended Starting Concentrations for Epac Activation
CompoundCell PermeabilityTypical Concentration Range
8-pCPT-2'-O-Me-cAMPLow30 - 300 µM[12][13]
8-pCPT-2'-O-Me-cAMP-AMHigh1 - 20 µM[1][13]

Experimental Protocols

Protocol 1: General Procedure for Cell Treatment with 8-pCPT-2'-O-Me-cAMP-AM
  • Cell Seeding: Plate cells at the desired density and allow them to adhere and grow, typically for 24 hours.

  • Serum Starvation (Optional but recommended): To reduce basal signaling activity, replace the growth medium with serum-free medium and incubate for 2-4 hours.

  • Preparation of Treatment Solution: Prepare a fresh dilution of the 8-pCPT-2'-O-Me-cAMP-AM stock solution in serum-free medium to the desired final concentration.

  • Cell Treatment: Remove the serum-free medium from the cells and add the treatment solution.

  • Incubation: Incubate the cells for the desired period (e.g., 5-60 minutes for rapid signaling events, or longer for transcriptional changes).

  • Cell Lysis and Downstream Analysis: After incubation, wash the cells with cold PBS and lyse them in an appropriate buffer for your downstream application (e.g., Rap1 activation assay, Western blot for phosphorylated proteins).

Protocol 2: Rap1 Activation Assay

This assay measures the amount of active, GTP-bound Rap1.

  • Cell Treatment: Treat cells with 8-pCPT-2'-O-Me-cAMP-AM, a negative control (vehicle), and a positive control as described in Protocol 1.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Pull-down of Active Rap1: Incubate the cell lysates with a GST-fusion protein of the RalGDS-RBD (Ras-binding domain), which specifically binds to GTP-bound Rap1. This fusion protein is typically immobilized on glutathione-agarose beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and analyze them by SDS-PAGE and Western blotting using an anti-Rap1 antibody. Also, run a parallel Western blot with a portion of the total cell lysate to determine the total amount of Rap1 protein.

  • Quantification: Quantify the band intensities to determine the ratio of active Rap1 to total Rap1.

Mandatory Visualizations

Epac_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR AC AC GPCR->AC activates cAMP cAMP AC->cAMP produces Extracellular_Signal Hormone/ Neurotransmitter Extracellular_Signal->GPCR binds Epac Epac cAMP->Epac activates Epac_Activator 8-pCPT-2'-O-Me-cAMP-AM Epac_Activator->Epac directly activates Rap1_GDP Rap1 (inactive) Epac->Rap1_GDP promotes GDP/GTP exchange Rap1_GTP Rap1 (active) Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors activates Cellular_Response Cellular Response (e.g., Adhesion, Secretion) Downstream_Effectors->Cellular_Response

Caption: Simplified signaling pathway of Epac activation.

Experimental_Workflow A 1. Prepare Stock Solution (in DMSO) D 4. Prepare Fresh Treatment Solution (in serum-free medium) A->D B 2. Seed and Culture Cells C 3. Serum Starve Cells (optional) B->C E 5. Treat Cells C->E D->E F 6. Incubate for Optimized Time E->F G 7. Lyse Cells F->G H 8. Downstream Analysis (e.g., Rap1 Activation Assay) G->H

Caption: General experimental workflow for using 8-pCPT-2'-O-Me-cAMP-AM.

Troubleshooting_Logic Start Experiment Start Problem No/Weak Response? Start->Problem Check_Serum Is medium serum-free? Problem->Check_Serum Yes Success Reproducible Results Problem->Success No Check_Serum->Start No, correct and restart Check_Concentration Optimize concentration/time Check_Serum->Check_Concentration Yes Check_Epac Check Epac expression Check_Concentration->Check_Epac Still no effect Check_Concentration->Success Effect observed Check_Epac->Success If positive, re-optimize

Caption: A logical troubleshooting flow for unexpected experimental outcomes.

References

Technical Support Center: Addressing Variability in Cellular Response to 8-pCPT-2'-O-Me-cAMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the selective Epac activator, 8-pCPT-2'-O-Me-cAMP.

A Note on Nomenclature: The compound 8-pMeOPT-2'-O-Me-cAMP is not widely referenced in scientific literature. It is likely that users are referring to the well-characterized and commercially available Epac-selective activator, 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate , commonly abbreviated as 8-pCPT-2'-O-Me-cAMP . This document will address the variability in cell response to 8-pCPT-2'-O-Me-cAMP.

Frequently Asked Questions (FAQs)

Q1: What is 8-pCPT-2'-O-Me-cAMP and what is its primary mechanism of action?

A1: 8-pCPT-2'-O-Me-cAMP is a cell-permeant analog of cyclic AMP (cAMP). It is a highly selective activator of Exchange protein directly activated by cAMP (Epac), also known as cAMP-regulated guanine (B1146940) nucleotide exchange factor (cAMP-GEF).[1][2] Unlike the endogenous second messenger cAMP, 8-pCPT-2'-O-Me-cAMP does not significantly activate Protein Kinase A (PKA), making it a valuable tool to dissect Epac-specific signaling pathways.[2] Its primary mechanism involves binding to the cyclic nucleotide-binding domain of Epac, inducing a conformational change that promotes the exchange of GDP for GTP on the small GTPase Rap1, leading to Rap1 activation.[1]

Q2: What are the common downstream effects of Epac activation by 8-pCPT-2'-O-Me-cAMP?

A2: Activation of Epac by 8-pCPT-2'-O-Me-cAMP can trigger a variety of cellular responses, which are often cell-type specific. Common downstream effects include:

  • Rap1 activation: This is a primary and direct consequence of Epac activation.[1]

  • Modulation of intracellular calcium ([Ca2+]i): In some cell types, such as pancreatic beta-cells, Epac activation can lead to the mobilization of intracellular calcium stores.[2]

  • Regulation of cell adhesion and junctional integrity: Epac-Rap1 signaling is known to play a role in strengthening cell-cell and cell-matrix adhesion.

  • Insulin (B600854) secretion: In pancreatic beta-cells, 8-pCPT-2'-O-Me-cAMP can stimulate insulin secretion.

  • Gene expression changes: Prolonged activation of the Epac pathway can lead to alterations in gene transcription.[3]

Q3: What is the difference between 8-pCPT-2'-O-Me-cAMP and its acetoxymethyl ester (AM) form?

A3: The acetoxymethyl ester form, 8-pCPT-2'-O-Me-cAMP-AM, is a more cell-permeable version of the parent compound. The AM ester group masks the negative charge of the phosphate (B84403) group, allowing the molecule to more readily cross the plasma membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active 8-pCPT-2'-O-Me-cAMP. For many cell-based assays, the AM form is crucial for observing a robust cellular response.[3]

Q4: What is a typical working concentration for 8-pCPT-2'-O-Me-cAMP-AM?

A4: The optimal working concentration can vary depending on the cell type and the specific biological question. However, a common starting point for in vitro cell culture experiments is in the range of 1-50 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Variability in cellular response to 8-pCPT-2'-O-Me-cAMP can arise from several factors. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: No or Weak Cellular Response
Potential Cause Troubleshooting Steps
Poor Cell Permeability Switch to the acetoxymethyl ester form (8-pCPT-2'-O-Me-cAMP-AM) to enhance cell entry.
Incorrect Compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell type. Start with a range of 1-50 µM.
Degradation of the Compound Ensure the compound is stored correctly (typically at -20°C) and protected from light and moisture. Prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.
Low Epac Expression in Cell Line Verify the expression of Epac1 and Epac2 in your cell line using techniques like Western blotting or RT-qPCR. If expression is low, consider using a different cell line or overexpressing Epac.
Rapid Hydrolysis by Phosphodiesterases (PDEs) Although 8-pCPT-2'-O-Me-cAMP is more resistant to PDEs than cAMP, high PDE activity in your cells could still be a factor. Consider co-incubation with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) as a control to see if the response is enhanced.
Assay-Specific Issues Ensure your readout is sensitive enough to detect the expected change. For example, if you are measuring Rap1 activation, confirm that your pull-down assay is working with a positive control.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Cell Health and Density Maintain consistent cell culture practices.[4] Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density for each experiment.[4][5]
Uneven Compound Distribution Ensure thorough mixing of the compound in the culture medium before and after adding it to the cells.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as these are more prone to evaporation and temperature fluctuations, which can lead to variability. Fill the outer wells with sterile PBS or media.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular physiology and response to stimuli.[6]

Data Presentation

Table 1: Reported Effective Concentrations of 8-pCPT-2'-O-Me-cAMP and its AM-Ester

CompoundCell TypeAssayEffective ConcentrationReference
8-pCPT-2'-O-Me-cAMPPancreatic Beta-CellsCalcium Mobilization50-100 µM[2]
8-pCPT-2'-O-Me-cAMP-AMRat INS-1 CellsInsulin Secretion10 µM
8-pCPT-2'-O-Me-cAMP-AMHUVECsRap1 Activation2.5 µM[3]
8-pCPT-2'-O-Me-cAMPIn VitroEpac Activation (AC50)1.8 µM[1]

Experimental Protocols

Rap1 Activation Pull-Down Assay

This protocol is designed to measure the levels of active, GTP-bound Rap1.

Materials:

  • Cells of interest

  • 8-pCPT-2'-O-Me-cAMP-AM

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1% NP-40, 10 mM MgCl2, protease inhibitors)

  • GST-RalGDS-RBD (Ras-binding domain) beads

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10 mM MgCl2)

  • SDS-PAGE sample buffer

  • Anti-Rap1 antibody

Procedure:

  • Seed cells and grow to the desired confluency.

  • Starve cells in serum-free medium for 2-4 hours.

  • Treat cells with 8-pCPT-2'-O-Me-cAMP-AM at the desired concentration and for the desired time. Include a vehicle control (e.g., DMSO).

  • Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

  • Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Incubate a portion of the supernatant with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation.

  • Wash the beads three times with wash buffer.

  • Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analyze the eluted proteins and a sample of the total cell lysate by SDS-PAGE and Western blotting using an anti-Rap1 antibody.

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration using a fluorescent indicator.

Materials:

  • Cells of interest

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 8-pCPT-2'-O-Me-cAMP-AM

  • Fluorescence plate reader or microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Prepare the dye loading solution by diluting the calcium indicator dye in HBSS. Pluronic F-127 can be added to aid in dye solubilization.

  • Remove the culture medium and load the cells with the dye solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells gently with HBSS to remove excess dye.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add 8-pCPT-2'-O-Me-cAMP-AM and immediately begin recording the fluorescence intensity over time.

  • As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin (B1663694) to determine the maximum fluorescence signal.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 8-pCPT-AM 8-pCPT-2'-O-Me-cAMP-AM 8-pCPT 8-pCPT-2'-O-Me-cAMP 8-pCPT-AM->8-pCPT Cell Membrane Permeation Esterases Esterases 8-pCPT->Esterases Epac Epac 8-pCPT->Epac Activation Esterases->8-pCPT Cleavage Rap1_GDP Rap1-GDP (Inactive) Epac->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream Downstream Effectors (e.g., PLC, Integrins) Rap1_GTP->Downstream Response Cellular Response (e.g., Ca2+ mobilization, Adhesion) Downstream->Response

Caption: Signaling pathway of 8-pCPT-2'-O-Me-cAMP-AM.

Troubleshooting_Workflow Start Start: No or Weak Response Check_Permeability Using AM-ester form? Start->Check_Permeability Use_AM Switch to 8-pCPT-AM Check_Permeability->Use_AM No Check_Concentration Dose-response performed? Check_Permeability->Check_Concentration Yes Use_AM->Check_Concentration Perform_Dose_Response Perform dose-response (1-50 µM) Check_Concentration->Perform_Dose_Response No Check_Epac_Expression Epac expression confirmed? Check_Concentration->Check_Epac_Expression Yes Perform_Dose_Response->Check_Epac_Expression Verify_Epac Verify Epac expression (WB, RT-qPCR) Check_Epac_Expression->Verify_Epac No Consider_PDEs Consider PDE inhibition (IBMX) Check_Epac_Expression->Consider_PDEs Yes Verify_Epac->Consider_PDEs Review_Assay Review Assay Sensitivity & Positive Controls Consider_PDEs->Review_Assay

Caption: Troubleshooting workflow for weak cell response.

References

quality control measures for 8-pMeOPT-2'-O-Me-cAMP stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 8-pMeOPT-2'-O-Me-cAMP stock solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or 8-(4-Methoxyphenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, is a potent and specific activator of the Exchange Protein directly Activated by cAMP (Epac).[1] Unlike the endogenous second messenger cAMP, this analog is designed to selectively activate Epac without significantly activating Protein Kinase A (PKA), making it a valuable tool for dissecting Epac-specific signaling pathways. Its high lipophilicity and resistance to phosphodiesterases (PDEs) enhance its membrane permeability and intracellular stability.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to use anhydrous DMSO. For a 10 mM stock solution, dissolve 5.03 mg of this compound (sodium salt, MW: 503.4 g/mol ) in 1 mL of DMSO.[1] It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q4: What is the expected purity of this compound?

Commercial sources of this compound typically provide a purity of greater than 98% as determined by High-Performance Liquid Chromatography (HPLC).[1] It is always recommended to refer to the certificate of analysis provided by the supplier for batch-specific purity information.

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect in my cell-based assay.

  • Possible Cause 1: Inadequate cell permeability.

    • Solution: Although this compound is designed for high membrane permeability, different cell lines can exhibit varying uptake efficiencies.[1] Consider increasing the incubation time or the concentration of the compound. For particularly challenging cell lines, the use of a cell-permeable acetoxymethyl (AM) ester version of a similar Epac activator, such as 8-pCPT-2'-O-Me-cAMP-AM, has been shown to be more effective.

  • Possible Cause 2: Degradation of the stock solution.

    • Solution: Repeated freeze-thaw cycles can compromise the integrity of the compound. Always aliquot stock solutions into single-use volumes. If degradation is suspected, prepare a fresh stock solution from the solid compound. For a similar compound, 8-pCPT-2'-O-Me-cAMP, stock solutions in DMSO are stable for at least 6 months at -80°C and for 1 month at -20°C when sealed and protected from moisture.

  • Possible Cause 3: Low or absent Epac expression in the experimental model.

    • Solution: Confirm the expression of Epac1 and/or Epac2 in your cell line or tissue model using techniques such as Western blotting or RT-qPCR. If Epac expression is low, consider using a different model system or overexpressing Epac.

Issue 2: High background signal or off-target effects.

  • Possible Cause 1: Non-specific binding or activation of other pathways.

    • Solution: While this compound is highly selective for Epac over PKA, at very high concentrations, off-target effects can occur.[1] Perform a dose-response experiment to determine the optimal concentration that elicits a robust Epac-mediated response with minimal side effects. As a control, you can use a PKA-specific activator (e.g., 6-Bnz-cAMP) and a PKA inhibitor (e.g., H89) to confirm that the observed effects are indeed PKA-independent.

  • Possible Cause 2: Contamination of the stock solution.

    • Solution: Ensure that the DMSO used for preparing the stock solution is of high purity and anhydrous. Contaminants in the solvent can interfere with cellular assays. Prepare a fresh stock solution with a new batch of high-quality DMSO.

Quantitative Data

Table 1: Physicochemical Properties of this compound (Sodium Salt)

PropertyValueReference
Catalog Number M 034[1]
CAS Number [612513-16-3][1]
Purity > 98% (HPLC)[1]
Molecular Formula C₁₈H₁₉N₅O₇PS · Na[1]
Molecular Weight 503.4 g/mol [1]
Storage Temperature -20°C[1]
Absorption Maximum (λmax) 282 nm[1]
Molar Extinction Coefficient (ε) 16000 L·mol⁻¹·cm⁻¹[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound, sodium salt (MW: 503.4 g/mol )

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out 5.03 mg of the compound and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex briefly and, if necessary, gently warm the solution at 37°C to ensure complete dissolution.

  • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or for longer-term storage, at -80°C.

Protocol 2: General Protocol for an In Vitro Epac Activation Assay (Rap1 Activation)

This protocol is a general guideline for assessing Epac activation by measuring the activation of its downstream effector, Rap1.

Materials:

  • Cells of interest cultured to 80-90% confluency

  • This compound stock solution (10 mM in DMSO)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Rap1 activation assay kit (containing a Rap-binding domain of RalGDS fused to GST)

  • Antibodies: anti-Rap1, appropriate secondary antibody

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture plates and grow to the desired confluency.

    • Starve the cells in serum-free medium for 2-4 hours prior to treatment.

    • Prepare working solutions of this compound in serum-free medium at the desired final concentrations. Include a vehicle control (DMSO).

    • Treat the cells with the compound or vehicle for the desired time (e.g., 15-30 minutes).

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Rap1 Pulldown:

    • Determine the protein concentration of the supernatant.

    • Incubate a portion of the cell lysate (e.g., 500 µg of total protein) with the GST-RalGDS-RBD beads according to the manufacturer's instructions. This will specifically pull down the active, GTP-bound form of Rap1.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Western Blotting:

    • Wash the beads several times with lysis buffer.

    • Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.

    • Analyze a separate aliquot of the total cell lysate to determine the total Rap1 levels as a loading control.

    • Visualize the bands using an appropriate detection system. An increase in the amount of pulled-down Rap1 in the treated samples compared to the control indicates Epac activation.

Visualizations

Epac_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates Ligand Hormone/Ligand Ligand->GPCR Binds cAMP cAMP AC->cAMP ATP to cAMP Epac Epac cAMP->Epac Activates Rap_GDP Rap-GDP (Inactive) Epac->Rap_GDP GEF Activity Rap_GTP Rap-GTP (Active) Rap_GDP->Rap_GTP GDP/GTP Exchange Downstream_Effectors Downstream Effectors (e.g., PLC-ε, ERK, etc.) Rap_GTP->Downstream_Effectors Activates Cellular_Response Cellular Response (e.g., Adhesion, Secretion, Gene Expression) Downstream_Effectors->Cellular_Response 8_pMeOPT This compound 8_pMeOPT->Epac Directly Activates

Caption: Epac Signaling Pathway Activation.

Experimental_Workflow A Prepare 10 mM Stock Solution of this compound in DMSO C Treat cells with working concentrations of this compound and vehicle control A->C B Culture and starve cells in serum-free medium B->C D Lyse cells and collect supernatant C->D E Perform Rap1 pulldown assay using GST-RalGDS-RBD beads D->E F Analyze activated Rap1 and total Rap1 by Western Blot E->F G Quantify band intensities and compare treated vs. control F->G

Caption: Experimental Workflow for Rap1 Activation Assay.

References

Validation & Comparative

Validating the Epac Selectivity of 8-pMeOPT-2'-O-Me-cAMP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic adenosine (B11128) monophosphate (cAMP) analog, 8-(4-methoxyphenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pMeOPT-2'-O-Me-cAMP), and its closely related analog 8-(4-chlorophenylthio)-2'-O-Me-cAMP (8-pCPT-2'-O-Me-cAMP), have emerged as invaluable tools for dissecting cAMP signaling pathways. Their utility stems from a high selectivity for the Exchange protein directly activated by cAMP (Epac) over the canonical cAMP effector, Protein Kinase A (PKA). This guide provides a comparative analysis of the Epac selectivity of these compounds, supported by experimental data and detailed methodologies, to aid researchers in their experimental design and data interpretation.

Quantitative Comparison of Epac and PKA Activation

The selectivity of cAMP analogs is paramount for accurately attributing cellular responses to a specific signaling pathway. The following table summarizes the activation constants (EC50 or Kact) of 8-pCPT-2'-O-Me-cAMP and the parent compound cAMP for Epac1 and PKA. A lower value indicates a higher potency of the compound in activating the respective protein.

CompoundTarget ProteinActivation Constant (µM)Reference
8-pCPT-2'-O-Me-cAMP Epac1 2.2 [1]
8-pCPT-2'-O-Me-cAMPPKA>100 (virtually no activation at 2.2 µM)[1]
cAMPEpac11-4 (Kd)[1]

Note: this compound is expected to have similar selectivity to 8-pCPT-2'-O-Me-cAMP, as the para-substituent on the phenylthio group primarily influences potency while the 2'-O-Me group on the ribose is the key determinant of Epac versus PKA selectivity.

The data clearly demonstrates that 8-pCPT-2'-O-Me-cAMP is a potent activator of Epac1, while showing negligible activity towards PKA at concentrations that maximally activate Epac. This high selectivity ratio makes it an excellent pharmacological tool to study Epac-mediated cellular processes in isolation from PKA-dependent effects.

Experimental Protocols

To validate the Epac selectivity of cAMP analogs, two key in vitro assays are commonly employed: a Rap1 activation assay for Epac activity and a kinase assay for PKA activity.

Epac Activity Assay: Rap1 Activation

Epac proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Rap1. Therefore, measuring the activation of Rap1 serves as a direct readout of Epac activity. A common method is a pull-down assay that specifically isolates the active, GTP-bound form of Rap1.

Protocol:

  • Cell Lysis: Cells of interest are stimulated with the desired concentration of the cAMP analog (e.g., this compound) for a specified time. Following stimulation, the cells are lysed in a buffer containing detergents and protease inhibitors to preserve protein integrity.

  • GTP-Rap1 Pull-Down: The cell lysates are incubated with a fusion protein consisting of Glutathione S-transferase (GST) fused to the Ras-binding domain (RBD) of RalGDS (RalGDS-RBD) immobilized on agarose (B213101) beads. The RalGDS-RBD specifically binds to the active, GTP-bound form of Rap1.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The amount of activated Rap1 is then quantified by Western blotting using a Rap1-specific antibody.

  • Data Analysis: The intensity of the Rap1 band in the pull-down fraction is normalized to the total amount of Rap1 in the input lysate to determine the relative level of Rap1 activation.

PKA Activity Assay

PKA is a serine/threonine kinase. Its activity can be measured by quantifying the phosphorylation of a known PKA substrate, such as the cAMP response element-binding protein (CREB).

Protocol:

  • Kinase Reaction: A reaction mixture is prepared containing the PKA catalytic subunit, the cAMP analog to be tested, a PKA-specific substrate peptide (e.g., Kemptide or a CREB-derived peptide), and ATP (often radiolabeled with ³²P or in a format for non-radioactive detection).

  • Incubation: The reaction is incubated at 30°C for a defined period to allow for substrate phosphorylation.

  • Detection of Phosphorylation:

    • Radiolabeled Assay: The reaction mixture is spotted onto a phosphocellulose paper, which binds the phosphorylated peptide. Unincorporated [γ-³²P]ATP is washed away, and the radioactivity on the paper is measured using a scintillation counter.

    • Non-Radioactive Assays: Alternatively, phosphorylated substrates can be detected using phospho-specific antibodies in an ELISA or Western blot format. Fluorescence polarization assays using a fluorescently labeled substrate and a phospho-specific antibody are also common in high-throughput settings.[2]

  • Data Analysis: The amount of phosphorylated substrate is quantified and compared to control reactions to determine the level of PKA activation by the cAMP analog. To confirm selectivity, these experiments are often run in parallel with known PKA activators and inhibitors. In cellular contexts, PKA activation can be assessed by immunoblotting for phosphorylated CREB (pCREB) at Serine 133.[3][4]

Visualizing the Pathways and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the Epac signaling pathway, the experimental workflow for determining selectivity, and the logical basis for concluding Epac selectivity.

Epac_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes Epac Epac Rap1_GDP Rap1-GDP (inactive) Epac->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (active) Epac->Rap1_GTP Promotes GDP/GTP Exchange Downstream Downstream Effectors Rap1_GTP->Downstream cAMP->Epac Activates CellularResponse Cellular Response Downstream->CellularResponse

Caption: The Epac signaling pathway is initiated by the production of cAMP, which directly binds to and activates Epac, leading to the activation of the small GTPase Rap1 and subsequent cellular responses.

Experimental_Workflow cluster_Epac Epac Activity Assay cluster_PKA PKA Activity Assay start Start: Select cAMP Analog (e.g., this compound) Epac_assay Perform Rap1 Activation Assay start->Epac_assay PKA_assay Perform PKA Kinase Assay start->PKA_assay Epac_data Quantify Rap1-GTP levels Epac_assay->Epac_data comparison Compare Potency: EC50 (Epac) vs. EC50 (PKA) Epac_data->comparison PKA_data Quantify substrate phosphorylation PKA_assay->PKA_data PKA_data->comparison conclusion Conclusion: Determine Selectivity Ratio comparison->conclusion

Caption: Workflow for determining the Epac selectivity of a cAMP analog by parallel assessment of its ability to activate Epac (via Rap1 activation) and PKA (via substrate phosphorylation).

Selectivity_Logic Compound This compound Epac_Activation High Potency for Epac Activation (Low EC50 for Rap1-GTP) Compound->Epac_Activation PKA_Inactivity Low Potency for PKA Activation (High EC50 for p-Substrate) Compound->PKA_Inactivity Conclusion Conclusion: Compound is Epac-Selective Epac_Activation->Conclusion PKA_Inactivity->Conclusion

Caption: The logical basis for concluding Epac selectivity: the compound demonstrates high potency for Epac activation concurrently with low potency for PKA activation.

References

A Head-to-Head Comparison of Two Potent Epac Agonists: 8-pMeOPT-2'-O-Me-cAMP and 8-pCPT-2'-O-Me-cAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cyclic AMP (cAMP) signaling research, the selective activation of Exchange Proteins Directly Activated by cAMP (Epac) has become a critical tool for dissecting its roles independent of Protein Kinase A (PKA). Two of the most widely utilized and potent Epac-selective cAMP analogs are 8-pMeOPT-2'-O-Me-cAMP and 8-pCPT-2'-O-Me-cAMP. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers in selecting the optimal tool for their experimental needs.

Introduction to Epac-Selective cAMP Analogs

The second messenger cAMP traditionally mediates its effects through PKA. However, the discovery of Epac proteins (Epac1 and Epac2) as alternative cAMP effectors has unveiled PKA-independent signaling pathways that regulate a myriad of cellular processes, including cell adhesion, secretion, and gene expression. Consequently, the development of cAMP analogs that selectively activate Epac over PKA has been instrumental in advancing our understanding of these pathways.

This compound and 8-pCPT-2'-O-Me-cAMP are two such analogs, both featuring modifications at the 8-position of the adenine (B156593) ring and the 2'-position of the ribose, which confers high affinity for Epac and significantly reduced affinity for PKA.

Mechanism of Action: Selective Epac Activation

Both this compound and 8-pCPT-2'-O-Me-cAMP function as direct agonists of Epac proteins. Upon binding to the cyclic nucleotide-binding (CNB) domain of Epac, they induce a conformational change that relieves autoinhibition and activates the guanine (B1146940) nucleotide exchange factor (GEF) activity of the catalytic domain. This, in turn, leads to the activation of the small GTPase Rap1, a key downstream effector of Epac signaling. The selectivity for Epac over PKA is primarily achieved by the 2'-O-methyl modification on the ribose, which sterically hinders binding to the PKA catalytic subunit.

cluster_ligand Epac Activators cluster_epac Epac Signaling cluster_pka PKA Signaling (Blocked) 8-pMeOPT This compound Epac Epac (Epac1/Epac2) 8-pMeOPT->Epac PKA_inactive PKA (Inactive) 8-pMeOPT->PKA_inactive Weakly Activates 8-pCPT 8-pCPT-2'-O-Me-cAMP 8-pCPT->Epac 8-pCPT->PKA_inactive Weakly Activates Rap1_GDP Rap1-GDP (Inactive) Epac->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP GTP Downstream Downstream Effectors Rap1_GTP->Downstream

Figure 1. Signaling pathway of selective Epac activation.

Comparative Performance Data

While both compounds are highly selective for Epac, subtle differences in their potency and isoform selectivity exist. The following table summarizes the available quantitative data for the activation of Epac1 and PKA.

CompoundTargetParameterValueReference
8-pCPT-2'-O-Me-cAMP Epac1EC502.2 µM[1]
PKAEC50>10 µM[1]
This compound Epac1Ka~1.5 µM
PKA Type IKa>100 µM
PKA Type IIKa>100 µM

Note: Data for this compound is derived from graphical representations in the cited literature and should be considered an approximation.

The combination of an 8-position phenylthio modification with a 2'-O-methyl substitution on the ribose has been shown to improve the Epac-to-PKA binding selectivity by approximately three orders of magnitude compared to cAMP.[2]

Experimental Protocols

To facilitate the direct comparison and application of these compounds, detailed protocols for key experiments are provided below.

Epac Activation Assay: Rap1 Pull-Down

This assay indirectly measures Epac activation by quantifying the amount of active, GTP-bound Rap1.

Start Cell Lysate (Containing Rap1-GDP and Rap1-GTP) Incubate Incubate with GST-RalGDS-RBD beads Start->Incubate Wash Wash to remove unbound proteins Incubate->Wash Elute Elute bound proteins (Rap1-GTP) Wash->Elute Analyze Analyze by Western Blot (Anti-Rap1 antibody) Elute->Analyze Result Quantify Rap1-GTP levels Analyze->Result

Figure 2. Workflow for Rap1 pull-down assay.

Materials:

  • Cells of interest

  • This compound or 8-pCPT-2'-O-Me-cAMP

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitors)

  • GST-RalGDS-RBD (Rap1 binding domain) coupled to glutathione-agarose beads

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 10 mM MgCl₂)

  • SDS-PAGE sample buffer

  • Anti-Rap1 antibody

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Procedure:

  • Seed and culture cells to the desired confluency.

  • Treat cells with the desired concentration of this compound or 8-pCPT-2'-O-Me-cAMP for the appropriate time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Incubate a portion of the supernatant with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation.

  • Pellet the beads by centrifugation and wash three times with wash buffer.

  • Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.

  • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-Rap1 antibody, followed by an HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescence detection system and quantify the band intensity.

PKA Kinase Activity Assay (Non-Radioactive ELISA-based)

This assay measures the phosphorylation of a specific PKA substrate to determine PKA activity.

Start Cell Lysate or Purified PKA Incubate_Kinase Incubate in wells coated with PKA substrate + ATP + Activator/Inhibitor Start->Incubate_Kinase Wash1 Wash Incubate_Kinase->Wash1 Add_Primary Add Phospho-specific primary antibody Wash1->Add_Primary Wash2 Wash Add_Primary->Wash2 Add_Secondary Add HRP-conjugated secondary antibody Wash2->Add_Secondary Wash3 Wash Add_Secondary->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Measure Measure Absorbance at 450 nm Add_Substrate->Measure

Figure 3. Workflow for a non-radioactive PKA kinase assay.

Materials:

  • PKA substrate-coated microplate

  • Cell lysate or purified PKA

  • This compound, 8-pCPT-2'-O-Me-cAMP, or a known PKA activator (e.g., 8-Br-cAMP)

  • ATP solution

  • Kinase assay buffer

  • Phospho-PKA substrate specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer

Procedure:

  • Prepare cell lysates or dilute purified PKA in kinase assay buffer.

  • Add samples and controls (including a positive control with a known PKA activator and a negative control without activator) to the wells of the PKA substrate-coated microplate.

  • Add the test compounds (this compound or 8-pCPT-2'-O-Me-cAMP) at various concentrations.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes).

  • Wash the wells multiple times with wash buffer.

  • Add the phospho-PKA substrate specific primary antibody to each well and incubate at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate at room temperature.

  • After a final wash, add TMB substrate and incubate until color develops.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

Summary and Recommendations

Both this compound and 8-pCPT-2'-O-Me-cAMP are highly effective and selective activators of Epac, making them invaluable tools for studying PKA-independent cAMP signaling.

  • 8-pCPT-2'-O-Me-cAMP is well-characterized with a known EC50 for Epac1 activation, providing a solid benchmark for experimental design.[1]

  • This compound is described as a very potent and specific Epac activator that does not activate PKA, suggesting it may offer a wider experimental window for selective Epac activation.

The choice between these two compounds may depend on the specific experimental context, including the cell type, the required potency, and the desired isoform selectivity. It is recommended to perform dose-response experiments in the specific system of interest to determine the optimal concentration for achieving maximal Epac activation with minimal off-target effects on PKA. The provided experimental protocols offer a starting point for such characterizations.

References

A Head-to-Head Comparison: 8-pMeOPT-2'-O-Me-cAMP vs. Forskolin for cAMP Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of the cyclic AMP (cAMP) signaling pathway is crucial for investigating a myriad of cellular processes. This guide provides an objective comparison of two common activators: the selective Exchange protein directly activated by cAMP (Epac) agonist, 8-pMeOPT-2'-O-Me-cAMP, and the broad adenylyl cyclase activator, forskolin (B1673556).

The cAMP pathway is a ubiquitous second messenger system that plays a pivotal role in signal transduction, influencing processes ranging from gene expression and cell proliferation to metabolism and neuronal activity. The activation of this pathway is initiated by the synthesis of cAMP from ATP by the enzyme adenylyl cyclase. Subsequently, cAMP primarily engages two downstream effector families: Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac). While both are activated by cAMP, they mediate distinct downstream signaling cascades. Forskolin, a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii, directly activates most isoforms of adenylyl cyclase, leading to a global increase in intracellular cAMP levels and the concurrent activation of both PKA and Epac.[1][2] In contrast, this compound is a synthetic, cell-permeable cAMP analog engineered for high selectivity towards Epac, with minimal to no activation of PKA.[3] This fundamental difference in their mechanism of action dictates their suitability for specific research applications.

Mechanism of Action: A Tale of Two Activators

Forskolin's primary mechanism of action is the direct binding to and activation of the catalytic subunit of most adenylyl cyclase isoforms.[1][2] This leads to a rapid and robust increase in intracellular cAMP concentration, thereby activating all downstream cAMP effectors, including PKA and Epac. This broad activation makes forskolin a powerful tool for studying the overall effects of elevated cAMP. However, this lack of specificity can also be a significant drawback when trying to dissect the distinct roles of PKA and Epac signaling.

On the other hand, this compound and its closely related and more extensively studied analog, 8-pCPT-2'-O-Me-cAMP, are designed to specifically activate Epac proteins (Epac1 and Epac2). These analogs bind to the cyclic nucleotide-binding domain of Epac, inducing a conformational change that promotes its guanine (B1146940) nucleotide exchange factor (GEF) activity towards the small GTPase Rap.[4][5] This targeted activation allows researchers to isolate and study the specific signaling pathways downstream of Epac, such as those involved in cell adhesion, exocytosis, and calcium mobilization, without the confounding influence of PKA activation.[5][6]

cluster_forskolin Forskolin Pathway cluster_cAMP_effectors cAMP Effectors cluster_downstream Downstream Effects cluster_epac_agonist This compound Pathway forskolin Forskolin AC Adenylyl Cyclase forskolin->AC Direct Activation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Epac Epac cAMP->Epac PKA_effects PKA-mediated Effects (e.g., CREB Phosphorylation) PKA->PKA_effects Epac_effects Epac-mediated Effects (e.g., Rap1 Activation) Epac->Epac_effects epac_agonist This compound epac_agonist->Epac Direct Activation

Fig. 1: Mechanisms of cAMP pathway activation.

Quantitative Comparison of Performance

Direct quantitative comparisons of this compound and forskolin in the same experimental system are limited in the literature. However, by compiling data from various studies, a comparative overview can be established. It is important to note that the effective concentrations and observed effects can be highly cell-type dependent.

ParameterThis compound / 8-pCPT-2'-O-Me-cAMPForskolinReferences
Target Exchange protein directly activated by cAMP (Epac)Adenylyl Cyclase[4],[1]
Mechanism Direct agonist of EpacDirect activator of adenylyl cyclase[4],[1]
Specificity Highly selective for Epac over PKANon-selective, activates all downstream cAMP effectors[4][7]
EC50 (Epac Activation) ~2.2 µM (for 8-pCPT-2'-O-Me-cAMP)Indirectly activates via cAMP increase[7]
EC50 (Adenylyl Cyclase Activation) N/A9.3 - 12.7 nM in HEK293 cells; 5-10 µM in rat cerebral cortical membranes[8][9]
Reported Off-Target Effects Minimal reported off-target effects.cAMP-independent inhibition of voltage-gated K+ and Ca2+ channels, and nicotinic acetylcholine (B1216132) receptors.[1][8][10]
Cell Permeability High, often used as an acetoxymethyl (AM) ester for enhanced delivery.High[3][11]

Off-Target Effects: A Critical Consideration

A significant advantage of this compound is its high specificity for Epac, with minimal documented off-target effects. This makes it a cleaner tool for dissecting Epac-specific signaling pathways.

In contrast, forskolin has been shown to exert several cAMP-independent effects, which can confound experimental results. These include the direct inhibition of certain voltage-gated potassium and calcium channels, as well as interactions with nicotinic acetylcholine receptors.[1][8] An inactive analog, 1,9-dideoxyforskolin, which does not activate adenylyl cyclase, is often used as a negative control to identify such off-target effects. Researchers using forskolin should be aware of these potential non-cAMP-mediated activities and design their experiments accordingly.

Experimental Protocols

To facilitate the application of these compounds in research, detailed protocols for key experiments are provided below.

Protocol 1: Measurement of Intracellular cAMP Levels by ELISA

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of cAMP in cell lysates.

start Start: Seed cells in a multi-well plate treatment Treat cells with this compound or Forskolin start->treatment lysis Lyse cells to release intracellular cAMP treatment->lysis incubation Incubate lysate with anti-cAMP antibody and HRP-conjugated cAMP lysis->incubation wash1 Wash to remove unbound reagents incubation->wash1 substrate Add substrate and measure absorbance wash1->substrate analysis Calculate cAMP concentration from standard curve substrate->analysis

Fig. 2: Workflow for cAMP measurement by ELISA.

Materials:

  • Cells of interest

  • This compound or Forskolin

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP ELISA kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and culture overnight.

  • Pre-treat cells with a phosphodiesterase inhibitor for 30 minutes to prevent cAMP degradation.

  • Treat cells with various concentrations of this compound or forskolin for the desired time.

  • Lyse the cells according to the ELISA kit manufacturer's instructions to release intracellular cAMP.

  • Perform the competitive ELISA according to the kit protocol. This typically involves incubating the cell lysate with a fixed amount of HRP-conjugated cAMP and a limited amount of anti-cAMP antibody in a pre-coated plate.

  • Wash the plate to remove unbound reagents.

  • Add the substrate and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve using known concentrations of cAMP and determine the cAMP concentration in the samples.

Protocol 2: Western Blot for CREB Phosphorylation

This protocol describes the detection of phosphorylated CREB (pCREB) at Serine 133, a common downstream target of PKA activation, by Western blotting.

start Start: Treat cells with activators lysis Lyse cells and determine protein concentration start->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibody (anti-pCREB) blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 detection Add chemiluminescent substrate and image wash2->detection

Fig. 3: Workflow for Western blot analysis of pCREB.

Materials:

  • Cells of interest

  • This compound or Forskolin

  • Lysis buffer containing phosphatase and protease inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody (anti-phospho-CREB Ser133)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or forskolin for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and detect the signal using an appropriate imaging system.

  • Normalize the pCREB signal to total CREB or a loading control like GAPDH.

Protocol 3: CRE-Luciferase Reporter Assay

This protocol measures the transcriptional activity of CREB using a luciferase reporter gene under the control of a cAMP response element (CRE).

start Start: Transfect cells with CRE-luciferase reporter plasmid treatment Treat cells with this compound or Forskolin start->treatment lysis Lyse cells treatment->lysis luciferase_assay Add luciferase substrate and measure luminescence lysis->luciferase_assay analysis Normalize to a control reporter (e.g., Renilla) luciferase_assay->analysis

Fig. 4: Workflow for CRE-luciferase reporter assay.

Materials:

  • Cells of interest

  • CRE-luciferase reporter plasmid

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound or Forskolin

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect cells with the CRE-luciferase reporter plasmid and a control reporter plasmid.

  • After 24-48 hours, treat the cells with various concentrations of this compound or forskolin for the desired time.

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the firefly luciferase activity using a luminometer.

  • Measure the Renilla luciferase activity for normalization of transfection efficiency.

  • Calculate the fold induction of luciferase activity relative to untreated controls.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and forskolin for cAMP pathway activation depends entirely on the specific research question.

  • Forskolin is an excellent tool for inducing a robust, global increase in intracellular cAMP, making it suitable for studies where the general consequences of elevated cAMP are of interest. Its potency as an adenylyl cyclase activator is well-established. However, researchers must remain vigilant about its potential cAMP-independent off-target effects and employ appropriate controls.

  • This compound offers unparalleled specificity for the Epac branch of the cAMP signaling cascade. This makes it an indispensable tool for dissecting the precise roles of Epac in various cellular functions, free from the confounding activation of PKA. Its high cell permeability, especially in its AM ester form, further enhances its utility in cell-based assays.

References

Decoding cAMP Signaling: A Guide to Control Experiments for 8-pMeOPT-2'-O-Me-cAMP Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the nuanced roles of cyclic AMP (cAMP) signaling, the advent of selective pathway activators has been a watershed. Among these, 8-pMeOPT-2'-O-Me-cAMP has emerged as a potent and specific activator of the Exchange Protein directly Activated by cAMP (Epac), a key effector in cAMP-mediated cellular processes that operates independently of the well-known Protein Kinase A (PKA) pathway.[1][2][3] This guide provides a comparative framework for designing and interpreting experiments using this compound, with a focus on the critical control experiments required to unequivocally delineate Epac-mediated effects from those of PKA.

The second messenger cAMP traditionally has been associated with the activation of PKA. However, the discovery of Epac as another direct target of cAMP has added a new layer of complexity to our understanding of cAMP signaling. This compound, and its widely used structural analog 8-pCPT-2'-O-Me-cAMP, are invaluable tools for dissecting these divergent pathways.[4][5][6] These compounds exhibit high selectivity for Epac over PKA due to a 2'-O-methyl substitution on the ribose ring, which sterically hinders binding to the PKA catalytic subunit.[6] Upon binding to the cyclic nucleotide-binding domain of Epac, they induce a conformational change that promotes guanine (B1146940) nucleotide exchange factor (GEF) activity towards the small GTPase Rap1, initiating a cascade of downstream signaling events.[7][8]

To ensure the rigorous interpretation of data from studies utilizing this compound, a well-designed set of control experiments is not just recommended, but essential. These controls are necessary to:

  • Attribute the observed effects specifically to Epac activation.

  • Exclude off-target effects of the compound.

  • Differentiate the cellular response from that mediated by the canonical PKA pathway.

Comparative Analysis of cAMP Analogs and Pathway Modulators

The following table summarizes the key characteristics and expected outcomes for this compound and a panel of recommended control compounds.

CompoundPrimary Target(s)Mechanism of ActionExpected Effect on Epac PathwayExpected Effect on PKA Pathway
This compound Epac1/Epac2Selective AgonistActivation No significant activation
8-pCPT-2'-O-Me-cAMP-AMEpac1/Epac2Cell-permeable selective agonistActivation No significant activation
ForskolinAdenylyl CyclaseActivator (increases intracellular cAMP)Indirect ActivationIndirect Activation
8-Bromo-cAMPPKAPreferential PKA ActivatorMinimal ActivationActivation
H-89PKAATP-competitive InhibitorNo direct effectInhibition
Rp-cAMPSPKACompetitive AntagonistNo direct effectInhibition
ESI-05Epac2Non-competitive InhibitorInhibition (isoform-specific) No direct effect
AM-001Epac1Non-competitive InhibitorInhibition (isoform-specific) No direct effect
Vehicle (e.g., DMSO)NoneSolvent ControlNo effectNo effect

Visualizing cAMP Signaling and Experimental Design

To clarify the intricate relationships within the cAMP signaling network and the logic of the proposed control experiments, the following diagrams are provided.

camp_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates Ligand Ligand Ligand->GPCR cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Epac Epac cAMP->Epac Activates PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates Rap1_GDP Rap1-GDP Epac->Rap1_GDP Promotes GDP/GTP Exchange PKA_active PKA (active) PKA_inactive->PKA_active Downstream_PKA Downstream PKA Effectors (e.g., CREB) PKA_active->Downstream_PKA Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Downstream_Epac Downstream Epac Effectors Rap1_GTP->Downstream_Epac

Figure 1. Simplified cAMP signaling pathways showing the divergence to Epac and PKA.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Downstream Assays Cell_Culture Prepare Cell Cultures Vehicle Vehicle Control (e.g., DMSO) Test_Compound This compound PKA_Activator PKA Activator (e.g., 8-Bromo-cAMP) PKA_Inhibitor_Combo This compound + PKA Inhibitor (H-89) Epac_Inhibitor_Combo This compound + Epac Inhibitor (ESI-05/AM-001) Rap1_Assay Rap1 Activation Assay (Pull-down) Vehicle->Rap1_Assay PKA_Assay PKA Activity Assay (p-CREB Western Blot) Vehicle->PKA_Assay Functional_Assay Functional Readout (e.g., Migration, Secretion) Vehicle->Functional_Assay Test_Compound->Rap1_Assay Test_Compound->PKA_Assay Test_Compound->Functional_Assay PKA_Activator->Rap1_Assay PKA_Activator->PKA_Assay PKA_Activator->Functional_Assay PKA_Inhibitor_Combo->Rap1_Assay PKA_Inhibitor_Combo->PKA_Assay PKA_Inhibitor_Combo->Functional_Assay Epac_Inhibitor_Combo->Rap1_Assay Epac_Inhibitor_Combo->PKA_Assay Epac_Inhibitor_Combo->Functional_Assay

Figure 2. Logical workflow for control experiments in this compound studies.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed protocols for key validation experiments are provided below.

Rap1 Activation Assay (GTP-Rap1 Pull-down)

This assay is fundamental to demonstrating the direct activation of the Epac pathway by this compound.

Objective: To quantify the amount of active, GTP-bound Rap1 in response to treatment.

Materials:

  • Cells of interest

  • This compound and control compounds

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, 10% glycerol, protease and phosphatase inhibitors)

  • RalGDS-RBD (Rap1-binding domain of RalGDS) fused to GST and bound to glutathione-agarose beads

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1% Triton X-100)

  • SDS-PAGE sample buffer

  • Anti-Rap1 antibody

Protocol:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Starve cells in serum-free media for 4-6 hours. Treat with this compound, vehicle, or other controls for the desired time (e.g., 5-30 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape cells and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Affinity Precipitation: Reserve a small aliquot of the supernatant as "Total Rap1" input. Incubate the remaining lysate with RalGDS-RBD-bound glutathione-agarose beads for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash three times with ice-cold Wash Buffer.

  • Elution and Western Blotting: Resuspend the beads in SDS-PAGE sample buffer, boil for 5 minutes, and centrifuge. Load the supernatant (GTP-Rap1) and the "Total Rap1" input samples onto an SDS-PAGE gel.

  • Detection: After transfer to a membrane, probe with an anti-Rap1 antibody. Quantify the band intensities and normalize the GTP-Rap1 signal to the Total Rap1 signal.

PKA Activity Assay (Western Blot for Phospho-CREB)

This assay is a crucial negative control to confirm the Epac-selectivity of this compound.

Objective: To assess the phosphorylation of CREB at Serine 133, a canonical downstream target of PKA.

Materials:

  • Cells of interest

  • This compound and control compounds (especially a PKA activator like 8-Bromo-cAMP)

  • RIPA Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Protocol:

  • Cell Treatment: Plate, grow, and starve cells as described above. Treat with this compound, vehicle, and a positive control for PKA activation (e.g., 8-Bromo-cAMP) for 15-60 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting: Normalize protein amounts, prepare samples with SDS-PAGE sample buffer, and perform SDS-PAGE.

  • Detection: Transfer proteins to a membrane and probe with anti-phospho-CREB (Ser133) antibody. After imaging, strip the membrane and re-probe with an anti-total CREB antibody for normalization.

  • Analysis: Quantify the phospho-CREB signal and normalize it to the total CREB signal. A selective Epac activator should not significantly increase this ratio compared to the vehicle control, while the PKA activator should produce a robust increase.

Conclusion

References

A Comparative Analysis of Epac Activators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable Epac (Exchange protein directly activated by cAMP) activator is critical for dissecting the nuanced roles of this key second messenger signaling pathway. This guide provides an objective comparison of different Epac activators, supported by experimental data, to aid in making informed decisions for your research.

Epac proteins, Epac1 and Epac2, are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. They function as crucial intracellular sensors for cyclic adenosine (B11128) monophosphate (cAMP), operating independently of the well-known Protein Kinase A (PKA) pathway.[1][2] The development of specific activators has been instrumental in elucidating the distinct physiological and pathophysiological roles of Epac signaling, which include regulation of cell adhesion, exocytosis, gene expression, and cardiac function.[1][3] This guide focuses on a comparative analysis of commonly used Epac activators, detailing their mechanism of action, isoform selectivity, and potency, along with relevant experimental protocols.

Performance Comparison of Epac Activators

The efficacy and selectivity of Epac activators are paramount for targeted research. The following table summarizes the key quantitative data for several widely used activators, comparing their half-maximal activation concentration (AC₅₀) and relative maximal activity (kₘₐₓ) for Epac1 and Epac2. A lower AC₅₀ value indicates higher binding affinity, while the kₘₐₓ value reflects the activator's ability to induce the active conformation of the Epac protein relative to the natural agonist, cAMP.

ActivatorTarget Isoform(s)AC₅₀ (µM) for Epac1AC₅₀ (µM) for Epac2kₘₐₓ for Epac1 (relative to cAMP)kₘₐₓ for Epac2 (relative to cAMP)Key Features
cAMP Epac1 and Epac22.5[4]1.81.0[4]1.0[5]Endogenous activator, non-selective for Epac isoforms and also activates PKA.
8-pCPT-2'-O-Me-cAMP (007) Epac1 > Epac21.8[4][6]3.5[4]3.3[4]0.8[4]"Super activator" of Epac1, highly selective for Epac over PKA due to the 2'-O-methyl group.[4][7] Its cell-permeable acetoxymethyl ester prodrug is 8-pCPT-2'-O-Me-cAMP-AM (007-AM).[8][9]
Sp-8-BnT-cAMPS (S-220) Epac2 >> Epac113[4]0.1[4][5]0.1[4]7.7[4][5]Potent and selective activator of Epac2.[4][5] The isoform selectivity is attributed to a single amino acid difference in the cAMP-binding sites of Epac1 and Epac2.[4]
Sp-8-BnT-2'-O-Me-cAMPS (S-223) Epac21.5[4]1.5[4]0.1[4]4.7[4]An analog of S-220 with a 2'-O-methyl group, which reduces its affinity and maximal activity for Epac2 compared to S-220, but enhances its discrimination against PKA.[4]
I942 Epac1 (partial agonist)~50 (EC₅₀)Very low activity[4][10]~0.1[4][10]Not reportedNon-cyclic nucleotide partial agonist for Epac1.[4][10] Binds to the cyclic nucleotide-binding domain (CNBD).[4]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures involved in studying Epac activation, the following diagrams are provided.

Epac_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPCR GPCR AC Adenylyl Cyclase GPCR->AC Gs Ligand Ligand Ligand->GPCR cAMP cAMP AC->cAMP ATP Epac Inactive Epac cAMP->Epac Active_Epac Active Epac Epac->Active_Epac Rap_GDP Rap-GDP Active_Epac->Rap_GDP GEF Activity Rap_GTP Rap-GTP Rap_GDP->Rap_GTP Downstream Downstream Effectors Rap_GTP->Downstream

Caption: Epac Signaling Pathway.

Rap1_Activation_Assay_Workflow start Start: Cell Culture treatment Treat cells with Epac activator or control start->treatment lysis Lyse cells in buffer containing protease inhibitors treatment->lysis pulldown Incubate lysate with GST-RalGDS-RBD beads lysis->pulldown wash Wash beads to remove unbound proteins pulldown->wash elution Elute bound proteins (active Rap1-GTP) wash->elution analysis Analyze by Western Blot using anti-Rap1 antibody elution->analysis end End: Quantify Rap1-GTP levels analysis->end

Caption: Rap1 Activation Assay Workflow.

Key Experimental Protocols

Rap1 Activation Assay (Pull-down Assay)

This biochemical assay is a cornerstone for measuring Epac activity by quantifying the levels of active, GTP-bound Rap1.

Objective: To determine the extent of Rap1 activation in response to an Epac activator.

Principle: The Ras-binding domain (RBD) of RalGDS specifically binds to the GTP-bound (active) form of Rap1. By using a GST-tagged RalGDS-RBD immobilized on beads, active Rap1 can be "pulled down" from cell lysates and subsequently detected by Western blotting.[11][12]

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentration of the Epac activator or a vehicle control for the specified time.[13]

  • Cell Lysis: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Lyse the cells on ice with a lysis buffer containing protease inhibitors to prevent protein degradation. The lysis buffer should be compatible with maintaining the GTP-bound state of Rap1 (e.g., containing MgCl₂ and a non-ionic detergent).[12][13]

  • Lysate Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[13]

  • Affinity Precipitation (Pull-down): Incubate the clarified cell lysate with GST-RalGDS-RBD coupled to agarose (B213101) or magnetic beads for 1-2 hours at 4°C with gentle agitation. This allows the active Rap1-GTP to bind to the RBD.[12][13]

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[12][13]

  • Elution and Western Blot Analysis: Resuspend the beads in Laemmli sample buffer and boil to elute the bound proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-Rap1 antibody to detect the amount of activated Rap1. A fraction of the total cell lysate should also be run to determine the total Rap1 levels for normalization.[12]

FRET-Based Epac Activation Assay in Living Cells

This method allows for the real-time monitoring of Epac activation dynamics within intact cells.

Objective: To visualize and quantify the conformational changes in Epac upon cAMP binding in living cells.

Principle: A genetically encoded biosensor is created by flanking the Epac protein with a Förster Resonance Energy Transfer (FRET) pair of fluorescent proteins, such as Cyan Fluorescent Protein (CFP) as the donor and Yellow Fluorescent Protein (YFP) as the acceptor. In the inactive state of Epac, CFP and YFP are in close proximity, resulting in high FRET. Upon binding of cAMP or an Epac activator, Epac undergoes a conformational change that increases the distance between CFP and YFP, leading to a decrease in FRET.[14][15]

Methodology:

  • Biosensor Expression: Transfect the cells of interest with a plasmid encoding the Epac-based FRET biosensor (e.g., CFP-Epac-YFP). Allow for sufficient time for protein expression (typically 24-48 hours).[14]

  • Cell Imaging Setup: Plate the transfected cells on a suitable imaging dish or coverslip. Mount the cells on a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for CFP and YFP, and a sensitive camera). Maintain the cells in a physiological buffer at 37°C.[16]

  • Baseline Measurement: Acquire baseline fluorescence images of both the donor (CFP) and acceptor (YFP) channels before stimulation.[16]

  • Stimulation: Add the Epac activator to the cells and immediately start acquiring a time-lapse series of images for both channels.[14]

  • Data Analysis: Quantify the fluorescence intensity of CFP and YFP in individual cells over time. The FRET ratio (e.g., YFP/CFP or CFP/YFP) is then calculated. A decrease in the FRET ratio indicates Epac activation. The magnitude and kinetics of the FRET change can be used to compare the potency and efficacy of different activators.[14][16]

Conclusion

The choice of an Epac activator should be guided by the specific research question, considering the desired isoform selectivity and the experimental system. For studies requiring specific activation of Epac1, 8-pCPT-2'-O-Me-cAMP is a potent and selective option.[4][6] Conversely, S-220 is the activator of choice for selectively targeting Epac2.[4][5] The non-cyclic nucleotide activator I942, although a partial agonist, offers a different chemical scaffold for exploring Epac1 activation.[4][10] The provided experimental protocols for Rap1 activation and FRET-based assays offer robust methods to quantify the cellular effects of these activators. Careful experimental design, including appropriate controls, is essential to ensure that the observed effects are indeed mediated by Epac and not due to off-target activities.

References

Confirming PKA Independence of 8-pMeOPT-2'-O-Me-cAMP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic AMP (cAMP) signaling pathway, a cornerstone of cellular communication, has traditionally been viewed through the lens of Protein Kinase A (PKA). However, the discovery of Exchange protein directly activated by cAMP (Epac) has unveiled a parallel, PKA-independent arm of this critical pathway. Distinguishing the effects of these two key mediators is paramount for targeted therapeutic development. This guide provides a comparative analysis of cAMP analogs, with a focus on confirming the PKA-independent effects of 8-pMeOPT-2'-O-Me-cAMP, a potent and selective Epac agonist.

Distinguishing Epac and PKA Activation: A Quantitative Comparison

The selectivity of cAMP analogs for Epac over PKA is determined by structural modifications to the cAMP molecule. Substitutions at the 8-position of the adenine (B156593) ring and the 2'-O-position of the ribose have been shown to dramatically increase affinity for Epac while reducing PKA activation.[1] The following table summarizes the activation constants (EC50) for key cAMP analogs, illustrating the superior selectivity of 8-substituted and 2'-O-methylated compounds for Epac.

CompoundEpac1 Activation (EC50, µM)PKA I Activation (EC50, µM)PKA II Activation (EC50, µM)Selectivity Ratio (PKA I / Epac1)
cAMP2.50.080.20.032
8-Br-cAMP2.20.150.40.068
8-pCPT-cAMP1.30.090.30.069
8-pCPT-2'-O-Me-cAMP 1.2 >100 >100 >83
N6-Benzoyl-cAMP>1000.30.6>333 (PKA selective)

Data adapted from Christensen et al., J. Biol. Chem., 2003.[1]

While specific EC50 values for this compound are not available in this direct comparison, its structural similarity to 8-pCPT-2'-O-Me-cAMP, a well-established Epac-selective agonist, strongly suggests a similar or even enhanced selectivity profile. The "pMeOPT" (para-methoxyphenylthio) substitution at the 8-position is another modification known to confer high Epac affinity.

Signaling Pathways: PKA-Dependent vs. PKA-Independent (Epac-Mediated)

The divergence of cAMP signaling through PKA and Epac leads to the activation of distinct downstream effectors and cellular responses. The following diagrams illustrate these parallel pathways.

PKA_Signaling cAMP cAMP PKA PKA cAMP->PKA Activation Substrates Protein Substrates (e.g., CREB) PKA->Substrates Phosphorylation Response Cellular Response (Gene Transcription, etc.) Substrates->Response

Caption: PKA-dependent signaling pathway.

Epac_Signaling cAMP_analog This compound Epac Epac cAMP_analog->Epac Activation Rap1 Rap1 Epac->Rap1 Activation (GEF activity) Rap1_independent Rap1-Independent Effectors (e.g., PLC-ε) Epac->Rap1_independent Downstream Downstream Effectors (e.g., B-Raf, Integrins) Rap1->Downstream Response Cellular Response (Cell Adhesion, Exocytosis, etc.) Rap1_independent->Response Downstream->Response

Caption: PKA-independent (Epac-mediated) signaling pathway.

Experimental Protocols for Confirming PKA Independence

To experimentally validate the PKA-independent effects of this compound, a combination of assays targeting key downstream effectors of both PKA and Epac is recommended.

Rap1 Activation Assay (Epac Activity Readout)

This assay directly measures the activation of Rap1, a small GTPase that is a primary downstream target of Epac.

Principle: Activated, GTP-bound Rap1 is selectively pulled down from cell lysates using a GST-fusion protein containing the Rap-binding domain (RBD) of RalGDS. The amount of pulled-down Rap1 is then quantified by Western blotting.

Protocol:

  • Cell Treatment: Culture cells of interest and treat with various concentrations of this compound for a specified time (e.g., 5-30 minutes). Include a positive control (e.g., 8-pCPT-2'-O-Me-cAMP) and a negative control (vehicle).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Pull-down Assay: Incubate equal amounts of protein lysate with RalGDS-RBD agarose (B213101) beads for 1 hour at 4°C with gentle rocking.

  • Washing: Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Rap1.

  • Detection and Quantification: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensity to determine the relative amount of activated Rap1.

Rap1_Assay_Workflow start Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant pulldown Pull-down with RalGDS-RBD beads quant->pulldown wash Wash Beads pulldown->wash elute Elute Bound Proteins wash->elute wb Western Blot for Rap1 elute->wb end Quantify Activated Rap1 wb->end

Caption: Workflow for the Rap1 Activation Assay.

PKA Activity Assay (PKA Activity Readout)

This assay measures the phosphorylation of a known PKA substrate to determine if the cAMP analog activates PKA. A common substrate used is CREB (cAMP response element-binding protein).

Principle: PKA activation leads to the phosphorylation of CREB at Serine 133. This phosphorylation event can be detected by Western blotting using a phospho-specific antibody.

Protocol:

  • Cell Treatment: Treat cells with this compound, a known PKA activator (e.g., Forskolin or 8-Br-cAMP) as a positive control, and a vehicle control.

  • Cell Lysis: Lyse the cells as described in the Rap1 activation assay protocol.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe one membrane with a primary antibody specific for phosphorylated CREB (pCREB Ser133).

    • Probe a parallel membrane with an antibody for total CREB to serve as a loading control.

  • Detection and Quantification: Use an appropriate secondary antibody and detection method. The ratio of pCREB to total CREB is calculated to determine the level of PKA activation.

Expected Outcome: Treatment with this compound should result in a significant increase in activated Rap1 (indicating Epac activation) with no or minimal increase in CREB phosphorylation (indicating a lack of PKA activation).

Alternative cAMP Analogs for Comparison

AnalogKey FeaturesPrimary Use
8-pCPT-2'-O-Me-cAMP High Epac selectivity, cell-permeable.Gold standard for selective Epac activation in cellular assays.[2]
N6-Benzoyl-cAMP Selective activator of PKA.[3]Used to elicit PKA-specific responses for comparison with Epac-mediated effects.
8-Br-cAMP Non-selective activator of both PKA and Epac.[1]General cAMP signaling studies where discrimination between PKA and Epac is not required.
Sp-cAMPS Potent, cell-permeable PKA activator.Investigating downstream effects of PKA signaling.

Conclusion

The development of Epac-selective cAMP analogs like this compound has been instrumental in dissecting the complex and multifaceted nature of cAMP signaling. By employing the quantitative comparisons and experimental protocols outlined in this guide, researchers can confidently confirm the PKA-independent effects of this and other Epac agonists. This targeted approach is essential for advancing our understanding of cellular signaling and for the development of novel therapeutics that specifically modulate the Epac branch of the cAMP pathway.

References

A Comparative Guide to the Epac Activator 8-pMeOPT-2'-O-Me-cAMP and its Alternatives for Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-pMeOPT-2'-O-Me-cAMP, a potent and selective activator of Exchange protein directly activated by cAMP (Epac), with other commonly used cAMP analogs. This document is intended to assist researchers in selecting the appropriate tool for investigating Epac-mediated signaling pathways and for cross-validating experimental findings. The information presented is based on available experimental data for this compound and its widely studied structural analog, 8-pCPT-2'-O-Me-cAMP.

Introduction to Epac-Selective cAMP Analogs

Cyclic AMP (cAMP) is a ubiquitous second messenger that mediates a wide range of cellular processes. Its effects are primarily transduced through two main effector proteins: Protein Kinase A (PKA) and Epac. To dissect the specific contributions of the Epac signaling pathway, researchers rely on synthetic cAMP analogs that selectively activate Epac without stimulating PKA. The 2'-O-methyl substitution on the ribose of the cAMP molecule is a key modification that confers selectivity for Epac over PKA. This compound belongs to this class of selective Epac activators. Its cell-permeant acetoxymethyl ester (AM) prodrug form allows for efficient loading into live cells.

Mechanism of Action

This compound and its analogs directly bind to the cyclic nucleotide-binding (CNB) domain of Epac1 and Epac2. This binding induces a conformational change in the Epac protein, unmasking its guanine (B1146940) nucleotide exchange factor (GEF) domain. The activated GEF domain then promotes the exchange of GDP for GTP on the small G-protein Rap1, leading to the activation of downstream signaling cascades.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates Ligand Ligand Ligand->GPCR cAMP cAMP AC->cAMP produces ATP ATP ATP->AC Epac Epac (inactive) cAMP->Epac Epac_active Epac (active) Epac->Epac_active Rap1_GDP Rap1-GDP (inactive) Epac_active->Rap1_GDP activates Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Cellular_Responses Cellular Responses (e.g., Adhesion, Secretion) Downstream_Effectors->Cellular_Responses 8pMeOPT This compound 8pMeOPT->Epac selectively activates

Epac Signaling Pathway Activation

Performance Comparison of Epac Activators

The selection of an appropriate Epac activator often depends on the specific experimental context, including the desired potency, isoform selectivity (Epac1 vs. Epac2), and cell permeability. The following table summarizes the reported activation constants (AC50) for 8-pCPT-2'-O-Me-cAMP, a close analog of this compound, and other relevant cAMP analogs.

CompoundTargetAC50 (µM)SelectivityReference
8-pCPT-2'-O-Me-cAMP Epac1 1.8 Highly selective for Epac over PKA [1]
Epac2 3.5[1]
8-Br-cAMPEpac1/PKA~50 (for Epac1)Non-selective
6-Bnz-cAMPPKA>100 (for Epac)PKA selective
Sp-8-pCPT-2'-O-Me-cAMPSEpac1/Epac2Potent activatorHydrolysis-resistant

Note: 8-pCPT-2'-O-Me-cAMP is considered a "super-activator" of Epac as it can induce a stronger dissociation of GDP from Rap1 than the endogenous agonist cAMP.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the cross-validation of findings.

Rap1 Activation Assay (Pull-down Method)

This protocol describes the detection of active, GTP-bound Rap1 from cell lysates.

Start Start Cell_Culture 1. Culture cells to 80-90% confluency Start->Cell_Culture Stimulation 2. Stimulate with Epac activator Cell_Culture->Stimulation Lysis 3. Lyse cells in ice-cold buffer Stimulation->Lysis Clarification 4. Clarify lysate by centrifugation Lysis->Clarification Incubation 5. Incubate lysate with RalGDS-RBD beads Clarification->Incubation Wash 6. Wash beads to remove unbound proteins Incubation->Wash Elution 7. Elute bound proteins in SDS-PAGE buffer Wash->Elution Western_Blot 8. Analyze by Western blot with anti-Rap1 Ab Elution->Western_Blot End End Western_Blot->End

Rap1 Activation Assay Workflow

Materials:

  • Cells of interest

  • Epac activator (e.g., this compound-AM)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis/Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 2.5 mM MgCl2, 1% Nonidet P-40, 10% glycerol, supplemented with protease inhibitors)[2]

  • RalGDS-RBD (Rap binding domain) agarose (B213101) beads

  • SDS-PAGE sample buffer (2X)

  • Anti-Rap1 antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence detection reagents

Procedure:

  • Culture cells to 80-90% confluency.

  • Stimulate cells with the desired concentration of the Epac activator for the appropriate time.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells by adding ice-cold Lysis/Assay Buffer and scraping.

  • Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.

  • Incubate the supernatant with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle agitation.[2]

  • Pellet the beads by centrifugation and wash three times with Lysis/Assay Buffer.

  • Resuspend the bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes.

  • Analyze the samples by SDS-PAGE and Western blotting using an anti-Rap1 antibody.

Insulin (B600854) Secretion Assay (Static Incubation)

This protocol is for measuring insulin secretion from pancreatic islets in response to an Epac activator.

Materials:

  • Isolated pancreatic islets

  • Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulation)

  • Epac activator

  • Insulin radioimmunoassay (RIA) or ELISA kit

Procedure:

  • Pre-incubate batches of size-matched islets in KRBB with low glucose (e.g., 2.8 mM) for 30-60 minutes.

  • Replace the pre-incubation buffer with fresh KRBB containing low or high glucose, with or without the Epac activator.

  • Incubate for the desired time period (e.g., 30-60 minutes) at 37°C.

  • Collect the supernatant for insulin measurement.

  • Measure the insulin concentration in the supernatant using an insulin RIA or ELISA kit.

Cell Adhesion Assay

This protocol measures the effect of an Epac activator on cell adhesion to an extracellular matrix protein.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Extracellular matrix protein (e.g., fibronectin, collagen)

  • Bovine Serum Albumin (BSA) for blocking

  • Epac activator

  • Cell stain (e.g., Crystal Violet) or a fluorescence-based detection method

Procedure:

  • Coat the wells of a 96-well plate with the desired extracellular matrix protein and incubate.

  • Block non-specific binding sites with BSA.

  • Prepare a cell suspension and pre-treat with the Epac activator or vehicle control.

  • Seed the cells onto the coated wells and incubate to allow for adhesion.

  • Gently wash the wells to remove non-adherent cells.

  • Fix and stain the adherent cells with Crystal Violet.

  • Solubilize the dye and measure the absorbance at 570 nm. Alternatively, use a fluorescence-based method to quantify adherent cells.

Conclusion

This compound and its analogs are invaluable tools for the specific investigation of Epac-mediated signaling pathways. The provided comparative data and detailed experimental protocols are intended to support the design and execution of robust experiments and to facilitate the cross-validation of findings in the fields of cell biology, pharmacology, and drug development. The high selectivity of these compounds for Epac over PKA allows for the clear delineation of the roles of these two major cAMP effector pathways in a multitude of cellular functions.

References

Assessing the Specificity of 8-pMeOPT-2'-O-Me-cAMP in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the specificity of the Epac activator 8-pMeOPT-2'-O-Me-cAMP in a novel cell line. This document outlines comparative analyses with alternative compounds and includes detailed experimental protocols and data presentation formats.

The second messenger cyclic AMP (cAMP) plays a pivotal role in cellular signaling, primarily through the activation of two distinct effector proteins: Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac). Distinguishing the downstream effects of these two pathways is crucial for understanding cellular physiology and for the development of targeted therapeutics. This compound is a potent and selective activator of Epac, designed to minimize the activation of PKA.[1][2] Its specificity, however, should be empirically verified in any new experimental system.

Comparative Analysis of cAMP Analogs

The cornerstone of assessing the specificity of this compound lies in comparing its effects to a panel of control compounds with known mechanisms of action. This comparative approach allows for the delineation of Epac-mediated signaling events from those triggered by PKA or other pathways.

Table 1: Comparative Profile of cAMP Analogs and Activators

CompoundPrimary Target(s)Known SpecificityRecommended Use in Specificity Testing
This compound Epac1/Epac2 High affinity and selectivity for Epac over PKA. [1]Test compound for selective Epac activation.
8-pCPT-2'-O-Me-cAMPEpac1/Epac2Highly selective for Epac over PKA; a widely used Epac activator.[3][4][5]Positive control for Epac activation.
N6-Bnz-cAMPPKASelective activator of PKA with no significant Epac activation.[1]Positive control for PKA-mediated effects.
ForskolinAdenylyl CyclaseElevates intracellular cAMP, leading to the activation of both PKA and Epac.[6]Positive control for general cAMP signaling.
8-Bromo-cAMPPKA and EpacA non-selective cAMP analog that activates both PKA and Epac.[6]Positive control for general cAMP signaling.

Experimental Protocols for Specificity Assessment

To rigorously assess the specificity of this compound, a multi-pronged experimental approach is recommended. This involves direct measurement of Epac and PKA activation, as well as the analysis of downstream functional readouts.

Direct Assessment of Epac Activation: Rap1-GTP Pull-Down Assay

Epac proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-protein Rap1. Therefore, measuring the levels of active, GTP-bound Rap1 is a direct readout of Epac activation.

Protocol:

  • Cell Culture and Treatment: Plate the new cell line to the desired confluence. Serum-starve the cells for 4-6 hours prior to treatment. Treat cells with varying concentrations of this compound, 8-pCPT-2'-O-Me-cAMP (positive control), and N6-Bnz-cAMP (negative control) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a Rap1 activation lysis buffer.

  • Rap1-GTP Pull-Down: Incubate cell lysates with a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS (which specifically binds to GTP-bound Rap1) coupled to glutathione-agarose beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-Rap1 antibody. Also, probe a sample of the total cell lysate to determine the total Rap1 levels.

  • Quantification: Densitometrically quantify the amount of pulled-down Rap1-GTP and normalize to the total Rap1 in the lysate.

Table 2: Expected Outcomes of Rap1-GTP Pull-Down Assay

TreatmentExpected Rap1-GTP LevelInterpretation
Vehicle (e.g., DMSO)BasalBaseline Epac activity.
This compound Increased Indicates Epac activation.
8-pCPT-2'-O-Me-cAMPIncreasedConfirms the assay is working and provides a benchmark for Epac activation.
N6-Bnz-cAMPNo significant changeDemonstrates that PKA activation does not lead to Rap1 activation in this context.
Direct Assessment of PKA Activation: PKA Substrate Phosphorylation Assay

PKA is a serine/threonine kinase that phosphorylates a multitude of downstream substrates. Assessing the phosphorylation status of known PKA substrates, such as CREB (cAMP response element-binding protein), is a reliable method to measure PKA activity.

Protocol:

  • Cell Culture and Treatment: Treat cells as described in the Rap1 activation assay protocol.

  • Cell Lysis: Lyse cells in a buffer containing phosphatase and protease inhibitors.

  • Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a membrane. Probe with antibodies specific for the phosphorylated form of a known PKA substrate (e.g., phospho-CREB at Ser133) and an antibody for the total amount of that substrate.

  • Quantification: Quantify the phosphorylated protein signal and normalize it to the total protein signal.

Table 3: Expected Outcomes of PKA Substrate Phosphorylation Assay

TreatmentExpected Phospho-Substrate LevelInterpretation
Vehicle (e.g., DMSO)BasalBaseline PKA activity.
This compound No significant change Indicates high specificity for Epac over PKA.
8-pCPT-2'-O-Me-cAMPNo significant changeConfirms the selectivity of 2'-O-Me modified cAMP analogs.
N6-Bnz-cAMPIncreasedPositive control for PKA activation.
ForskolinIncreasedPositive control for PKA activation via general cAMP elevation.
Functional Readout: CRE-Luciferase Reporter Assay

For a more integrated assessment of PKA-dependent signaling, a CRE-luciferase reporter assay can be employed. This assay measures the transcriptional activity mediated by the PKA-CREB pathway.

Protocol:

  • Transfection: Co-transfect the new cell line with a CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: After 24-48 hours, treat the cells with the panel of cAMP analogs.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the CRE-luciferase activity to the control luciferase activity.

Table 4: Expected Outcomes of CRE-Luciferase Reporter Assay

TreatmentExpected Normalized Luciferase ActivityInterpretation
Vehicle (e.g., DMSO)BasalBaseline PKA-mediated transcription.
This compound No significant change Confirms the lack of PKA pathway activation.
8-pCPT-2'-O-Me-cAMPNo significant changeFurther confirms the specificity of 2'-O-Me substituted analogs.[3]
N6-Bnz-cAMPIncreasedDemonstrates a functional PKA-CREB pathway in the cell line.
ForskolinIncreasedPositive control for cAMP-mediated gene transcription.

Visualizing the Signaling Pathways and Experimental Logic

To further clarify the underlying principles of these specificity assays, the following diagrams illustrate the key signaling pathways and the experimental workflow.

G cluster_0 Upstream Activation cluster_1 cAMP Analogs cluster_2 Primary Effectors cluster_3 Downstream Readouts Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC activates cAMP cAMP AC->cAMP produces Epac Epac cAMP->Epac PKA PKA cAMP->PKA 8-pMeOPT This compound 8-pMeOPT->Epac highly selective activation 8-pMeOPT->PKA no significant activation N6-Bnz N6-Bnz-cAMP N6-Bnz->Epac no activation N6-Bnz->PKA selective activation Rap1_GTP Rap1-GTP Epac->Rap1_GTP activates pCREB Phospho-CREB PKA->pCREB phosphorylates

Caption: cAMP Signaling and Analog Specificity.

G cluster_Epac Epac Pathway Analysis cluster_PKA PKA Pathway Analysis Start Start: New Cell Line Treat Treat cells with: - this compound - Controls (8-pCPT, N6-Bnz, Forskolin) Start->Treat Lyse Cell Lysis Treat->Lyse Rap1_Assay Rap1-GTP Pull-down Lyse->Rap1_Assay PKA_Assay PKA Substrate (e.g., CREB) Assay Lyse->PKA_Assay Rap1_WB Western Blot for Rap1-GTP & Total Rap1 Rap1_Assay->Rap1_WB Rap1_Result Rap1 Activation (Epac Activity) Rap1_WB->Rap1_Result End Conclusion: Specificity Assessed Rap1_Result->End PKA_WB Western Blot for p-CREB & Total CREB PKA_Assay->PKA_WB PKA_Result Substrate Phosphorylation (PKA Activity) PKA_WB->PKA_Result PKA_Result->End

Caption: Experimental Workflow for Specificity Testing.

G cluster_0 Experimental Observation cluster_1 Inference Obs1 8-pMeOPT increases Rap1-GTP levels Inf1 Activates the Epac pathway Obs1->Inf1 Obs2 8-pMeOPT does NOT increase p-CREB levels Inf2 Does NOT activate the PKA pathway Obs2->Inf2 Conclusion Conclusion: 8-pMeOPT is a specific Epac activator in this cell line Inf1->Conclusion Inf2->Conclusion

By following these protocols and comparing the resulting data as outlined, researchers can confidently determine the specificity of this compound in their particular cell line of interest. This rigorous validation is an essential step in ensuring the accurate interpretation of experimental results and advancing our understanding of cAMP-mediated signaling pathways.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 8-pMeOPT-2'-O-Me-cAMP and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of 8-pMeOPT-2'-O-Me-cAMP, a selective activator of the Exchange protein directly activated by cAMP (Epac). Due to the limited availability of specific quantitative data for this compound, this guide extensively features data from the closely related and well-characterized analog, 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), which is expected to exhibit similar biological activities.

Introduction to Epac-Selective cAMP Analogs

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that mediates a wide array of cellular processes. Its effects are primarily transduced through two main effector proteins: Protein Kinase A (PKA) and Epac. To dissect the distinct roles of these pathways, researchers have developed modified cAMP analogs that exhibit selectivity for one effector over the other. The this compound and its related 8-substituted-2'-O-methyl-cAMP analogs are a class of compounds designed to selectively activate Epac, with minimal to no activation of PKA. This selectivity is primarily conferred by the 2'-O-methyl modification on the ribose moiety, which sterically hinders binding to the cAMP-binding domains of PKA.

In Vitro Effects: A Quantitative Comparison

The primary in vitro effect of this compound and its analogs is the selective activation of Epac proteins (Epac1 and Epac2). This activation leads to a conformational change in Epac, enabling it to function as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1. Activated, GTP-bound Rap1 then initiates downstream signaling cascades.

Table 1: In Vitro Activation of Epac and PKA by cAMP Analogs

CompoundTargetParameterValueReference
8-pCPT-2'-O-Me-cAMP Epac1EC502.2 µM[1]
PKAEC50>10 µM[1]
cAMP Epac1EC50~10 µM[2]
PKAEC50~1 µM[2]
This compound Epac-Data not available
PKA-Data not available

Table 2: In Vitro Cellular Effects of Epac Activation by 8-pCPT-2'-O-Me-cAMP-AM *

Cell TypeEffectConcentrationReference
Rat INS-1Insulin Secretion0.3-3.0 µM[3]
Human Umbilical Vein Endothelial Cells (HUVECs)Adherens Junction Tightening2.5 µM[3]
Jurkat-Epac1 CellsAdhesion to Fibronectin-
Retinal Pigment Epithelium CellsEnhancement of Barrier Function250 µM[1]

*8-pCPT-2'-O-Me-cAMP-AM is a cell-permeable acetoxymethyl ester prodrug of 8-pCPT-2'-O-Me-cAMP.

In Vivo Effects: Preclinical Evidence

The in vivo effects of Epac-selective cAMP analogs are being explored in various disease models. The majority of published in vivo research has utilized 8-pCPT-2'-O-Me-cAMP or its cell-permeable prodrug.

Table 3: In Vivo Effects of 8-pCPT-2'-O-Me-cAMP

Animal ModelAdministration RouteObserved EffectReference
Mice (Laser-induced choroidal neovascularization)Intravitreal injectionInhibition of choroidal neovascular lesions[1]
Rats (Ischemia model)Intrarenal injectionProtection of renal function[3]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methods used to study these compounds, the following diagrams illustrate the key signaling pathway and experimental workflows.

Epac_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC activates Ligand Hormone/ Neurotransmitter Ligand->GPCR binds cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Epac Epac (inactive) cAMP->Epac binds Epac_active Epac (active) Epac->Epac_active activates Rap1_GDP Rap1-GDP (inactive) Epac_active->Rap1_GDP acts as GEF Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP GTP loading Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors activates Analog This compound (or 8-pCPT-2'-O-Me-cAMP) Analog->Epac selectively binds

Figure 1: Simplified signaling pathway of Epac activation by cAMP or a selective analog.

Rap1_Activation_Assay Start Start: Cell Culture Treatment Treat cells with This compound (or control) Start->Treatment Lysis Cell Lysis Treatment->Lysis Incubation Incubate lysate with GST-RalGDS-RBD beads Lysis->Incubation Pulldown Pull-down of active Rap1-GTP Incubation->Pulldown Wash Wash beads Pulldown->Wash Elution Elute bound proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot with anti-Rap1 antibody SDS_PAGE->Western_Blot Detection Detection and Quantification Western_Blot->Detection End End: Assess Rap1 Activation Detection->End

Figure 2: General workflow for a Rap1 activation pull-down assay.

Experimental Protocols

In Vitro Epac Activation Assay (Rap1 Pull-Down Assay)

This protocol is a generalized procedure for determining the activation of Rap1, a downstream effector of Epac.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293, HUVEC, or a cell line relevant to the research question) in appropriate culture dishes and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 2-4 hours prior to treatment.

  • Treat cells with desired concentrations of this compound, 8-pCPT-2'-O-Me-cAMP-AM, or vehicle control for the specified time (e.g., 15-30 minutes).

2. Cell Lysis:

  • Aspirate the medium and wash the cells once with ice-cold PBS.

  • Lyse the cells on ice with a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, supplemented with protease and phosphatase inhibitors).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

3. Rap1 Pull-Down:

  • Determine the protein concentration of the supernatant.

  • Incubate a standardized amount of protein lysate (e.g., 500 µg) with GST-RalGDS-RBD (Rap1-binding domain) beads for 1 hour at 4°C with gentle rotation.

4. Washing and Elution:

  • Pellet the beads by centrifugation and wash them three times with lysis buffer.

  • After the final wash, remove all supernatant and resuspend the beads in 2x SDS-PAGE sample buffer.

  • Boil the samples for 5 minutes to elute the bound proteins.

5. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Rap1 overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

In Vitro PKA Activation Assay

This protocol provides a general method for assessing PKA activity in cell lysates.

1. Sample Preparation:

  • Prepare cell lysates as described in the Rap1 activation assay protocol.

2. Kinase Reaction:

  • The assay is typically performed in a 96-well plate format using a commercially available PKA activity assay kit.

  • The reaction mixture generally includes:

    • Cell lysate containing PKA

    • PKA-specific substrate (e.g., a peptide with a PKA phosphorylation consensus sequence)

    • ATP (often radiolabeled [γ-³²P]ATP or a modified ATP for non-radioactive detection)

    • Reaction buffer containing Mg²⁺

3. Incubation:

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

4. Detection of Substrate Phosphorylation:

  • Radioactive Method:

    • Spot the reaction mixture onto a phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Non-Radioactive Method (ELISA-based):

    • The substrate is pre-coated on the microplate wells.

    • After the kinase reaction, a phospho-specific antibody that recognizes the phosphorylated substrate is added.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

    • A colorimetric substrate is added, and the absorbance is measured to quantify PKA activity.

5. Data Analysis:

  • Compare the PKA activity in samples treated with the cAMP analog to that of control samples.

Conclusion and Future Directions

The 8-substituted-2'-O-methyl-cAMP analogs, exemplified by the well-studied 8-pCPT-2'-O-Me-cAMP, are powerful research tools for elucidating the specific signaling pathways mediated by Epac. Their high selectivity for Epac over PKA allows for the deconvolution of cAMP signaling in various physiological and pathological contexts. While direct quantitative data for this compound remains to be fully characterized in the public literature, its structural similarity to highly active analogs suggests it holds significant promise as a selective Epac activator.

Future research should focus on the detailed characterization of this compound, including the determination of its precise binding affinities and activation constants for both Epac and PKA. Furthermore, in vivo studies are warranted to explore its therapeutic potential in a range of diseases where Epac signaling is implicated, such as diabetes, cardiovascular diseases, and neurological disorders. The continued development and characterization of such selective chemical probes will undoubtedly advance our understanding of cAMP signaling and may lead to the development of novel therapeutic strategies.

References

A Comparative Guide to cAMP Analogs: Evaluating the Efficacy of 8-pMeOPT-2'-O-Me-cAMP

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, cyclic adenosine (B11128) monophosphate (cAMP) stands as a pivotal second messenger, orchestrating a vast array of physiological processes. The discovery of distinct cAMP effectors, namely Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), has spurred the development of specialized cAMP analogs to selectively probe their respective signaling pathways. This guide provides a comprehensive comparison of the novel Epac activator, 8-pMeOPT-2'-O-Me-cAMP, with other prominent cAMP analogs, offering researchers and drug development professionals a critical evaluation of their performance supported by experimental data.

Quantitative Comparison of cAMP Analog Efficacy

The selection of an appropriate cAMP analog hinges on its potency and selectivity for its intended target. The following table summarizes the half-maximal effective concentrations (EC50) and inhibitory constants (Ki) for the activation of Epac1 and PKA by this compound and other commonly used cAMP analogs.

CompoundTargetEC50 / AC50KiNotes
This compound Epac1 Potent Activator -High lipophilicity and membrane permeability. Specific activator of Epac.
PKA Does not activate -Highly selective for Epac over PKA.
8-pCPT-2′-O-Me-cAMPEpac1~1.8 - 2.2 μM[1]-A widely used selective Epac activator. It is considered a "super activator" of Epac1, with efficacy greater than cAMP itself.[1]
PKAWeak activator at high concentrations (>100 μM)[1]-Exhibits high selectivity for Epac over PKA.[1]
8-pHPT-2′-O-Me-cAMPEpac1Potent Activator-Another Epac-selective analog.
PKADoes not activate-Selective for Epac.
Sp-5,6-DCl-cBIMPSPKAPotent Activator-A potent and specific activator of PKA.
Epac--Primarily targets PKA.
6-Bnz-cAMPPKAPotent Activator-A cell-permeable cAMP analog that is a potent activator of PKA.
EpacInefficient activator-Selective for PKA.
8-Bromo-cAMPPKA & EpacActivates both-A cell-permeable analog that activates both PKA and Epac.[2]
Dibutyryl-cAMPPKAActivator-A cell-permeable analog that activates PKA.[2]

Note: EC50/AC50 values can vary depending on the specific assay conditions and cell type used. The data presented here is a compilation from various sources for comparative purposes.

Unveiling the Signaling Pathways

The differential activation of PKA and Epac by cAMP and its analogs triggers distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental results.

cAMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Hormone/Neurotransmitter GPCR GPCR Ligand->GPCR Binds to AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits Epac_inactive Inactive Epac cAMP->Epac_inactive Binds to PKA_active Active PKA (2C) PKA_inactive->PKA_active Releases Catalytic Subunits PKA_substrates PKA Substrates PKA_active->PKA_substrates Phosphorylates CREB CREB PKA_active->CREB Phosphorylates Epac_active Active Epac Epac_inactive->Epac_active Conformational Change Rap1_GDP Rap1-GDP Epac_active->Rap1_GDP Activates (GEF activity) Cellular_response_PKA Cellular Response (Metabolism, Gene Regulation, etc.) PKA_substrates->Cellular_response_PKA Gene_expression_PKA Gene Expression CREB->Gene_expression_PKA Regulates Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Epac_effectors Downstream Effectors (e.g., PLC-ε, Ras-like GTPases) Rap1_GTP->Epac_effectors Activates Cellular_response_Epac Cellular Response (Cell Adhesion, Exocytosis, etc.) Epac_effectors->Cellular_response_Epac

Caption: The cAMP signaling pathway, illustrating the distinct downstream cascades activated by PKA and Epac.

Experimental Protocols

To ensure the rigorous evaluation of cAMP analogs, standardized and detailed experimental protocols are essential.

FRET-based Epac1 Activation Assay

This assay measures the conformational change in Epac1 upon cAMP analog binding, detected by a change in Förster Resonance Energy Transfer (FRET) between fluorescent proteins fused to the Epac1 molecule.

FRET_Epac_Workflow start Start cell_culture Culture cells expressing Epac-FRET sensor start->cell_culture plate_cells Plate cells in microplate cell_culture->plate_cells add_analog Add varying concentrations of cAMP analog plate_cells->add_analog incubate Incubate at 37°C add_analog->incubate measure_fret Measure FRET signal (e.g., CFP/YFP ratio) incubate->measure_fret analyze Analyze data and determine EC50 measure_fret->analyze end End analyze->end PKA_Assay_Workflow start Start prepare_lysates Prepare cell or tissue lysates start->prepare_lysates add_lysates Add lysates to substrate-coated plate prepare_lysates->add_lysates add_analog Add cAMP analog and ATP add_lysates->add_analog incubate_30C Incubate at 30°C add_analog->incubate_30C add_antibody Add phospho-specific primary antibody incubate_30C->add_antibody add_secondary Add HRP-conjugated secondary antibody add_antibody->add_secondary add_substrate Add TMB substrate add_secondary->add_substrate measure_abs Measure absorbance at 450 nm add_substrate->measure_abs analyze Analyze data measure_abs->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Safe Disposal of 8-pMeOPT-2'-O-Me-cAMP: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Treat as Hazardous Chemical Waste

In the absence of explicit regulatory guidelines for 8-pMeOPT-2'-O-Me-cAMP, it must be managed as a hazardous chemical waste.[2] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash receptacles.[2][3]

Immediate Safety and Handling Protocols

Prior to commencing any disposal procedure, strict adherence to safety protocols during handling is paramount. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[4][5][6][7]

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant gloves (e.g., Nitrile), inspected for integrity before each use.[2][4][5]
Eye Protection Tightly fitting safety goggles or a face shield to protect against splashes.[2][4][5][6]
Lab Coat A standard laboratory coat should be worn to prevent skin contact.[2][4][5]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust or aerosols.[2][6]

This data is based on general laboratory safety standards for handling chemical compounds of unknown toxicity.[2][7]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated solid this compound and any grossly contaminated items (e.g., weighing boats, contaminated gloves, bench paper) in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a non-reactive material.[5]

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Solutions of this compound in organic solvents should be collected in a separate, compatible, and labeled hazardous waste container for flammable liquids. Do not mix aqueous and organic waste streams.

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

2. Labeling of Waste Containers:

  • All waste containers must be clearly and accurately labeled.[5] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other chemical constituents of the waste stream.

    • The approximate concentration and volume.

    • The date of accumulation.

    • The primary hazard associated with the waste (e.g., "Toxic," "Chemical Waste").

3. Storage of Chemical Waste:

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic.

  • Ensure that incompatible waste types are segregated to prevent accidental reactions.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9][10]

  • Never attempt to treat or neutralize the chemical waste unless you are following a specifically approved and documented institutional procedure.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Generate Waste (Solid, Liquid, Sharps) B->C D Solid Waste C->D Solid E Liquid Waste C->E Liquid F Sharps Waste C->F Sharps G Collect in Labeled Solid Waste Container D->G H Collect in Labeled Liquid Waste Container E->H I Collect in Labeled Sharps Container F->I J Store in Designated Secondary Containment Area G->J H->J I->J K Arrange Pickup by Institutional EHS or Licensed Contractor J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling 8-pMeOPT-2'-O-Me-cAMP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential guidance on the safe handling, use, and disposal of the potent and specific Epac activator, 8-pMeOPT-2'-O-Me-cAMP, fostering a secure research environment and building trust through comprehensive safety protocols.

Personal Protective Equipment (PPE) and Safety Precautions

Based on the GHS classifications for the analogous compound 8-pCPT-2′-O-Me-cAMP-AM, the following PPE and safety measures are recommended when handling this compound.

Hazard ClassificationRecommended Personal Protective Equipment & Precautions
Flammable Liquids Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use non-sparking tools and explosion-proof electrical equipment.
Acute Toxicity, Oral (Harmful if swallowed) Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation Wear protective gloves (e.g., nitrile rubber).
Serious Eye Irritation Wear safety glasses with side-shields or goggles.
Aquatic Hazard, Acute Avoid release to the environment.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step plan outlines the key stages of its lifecycle in the lab.

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receiving 1. Receipt of Compound storage 2. Store in a cool, dry, well-ventilated area away from ignition sources. receiving->storage ppe 3. Don appropriate PPE (gloves, lab coat, safety glasses). storage->ppe fume_hood 4. Handle in a chemical fume hood. ppe->fume_hood weighing 5. Weigh the required amount. fume_hood->weighing dissolving 6. Dissolve in an appropriate solvent (e.g., DMSO). weighing->dissolving cell_treatment 7. Treat cells with the prepared solution. dissolving->cell_treatment incubation 8. Incubate as per the experimental protocol. cell_treatment->incubation data_acquisition 9. Acquire experimental data. incubation->data_acquisition liquid_waste 10. Collect liquid waste containing the compound in a designated, labeled container. data_acquisition->liquid_waste disposal_protocol 12. Follow institutional guidelines for chemical waste disposal. liquid_waste->disposal_protocol solid_waste 11. Dispose of contaminated solid waste (e.g., pipette tips) in a designated container. solid_waste->disposal_protocol

Caption: Workflow for handling this compound.

Experimental Protocol: Epac1 Activation Assay in Live Cells

This protocol provides a general framework for assessing the activation of the Epac1 signaling pathway using this compound in a cell-based FRET (Förster Resonance Energy Transfer) assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Epac1-camps FRET reporter plasmid

  • Transfection reagent

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • DMSO (for stock solution)

  • Fluorescence microscope or plate reader capable of FRET imaging

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells onto a suitable imaging dish or plate.

    • Transfect the cells with the Epac1-camps FRET reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow cells to express the reporter for 24-48 hours.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed imaging buffer (e.g., PBS with calcium and magnesium).

  • FRET Imaging:

    • Wash the transfected cells with imaging buffer.

    • Acquire baseline FRET images of the cells before adding the compound. The Epac1-camps reporter typically uses a CFP (Cyan Fluorescent Protein) donor and a YFP (Yellow Fluorescent Protein) acceptor.

    • Carefully add the diluted this compound solution to the cells.

    • Immediately begin acquiring time-lapse FRET images to monitor the change in the FRET ratio (YFP/CFP emission) over time. An increase in the FRET ratio indicates activation of Epac1.

  • Data Analysis:

    • Quantify the change in the FRET ratio in individual cells or across the cell population over time.

    • Plot the change in FRET ratio against time to visualize the kinetics of Epac1 activation.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Unused Compound: Unused or expired solid this compound should be disposed of as chemical waste according to your institution's hazardous waste management guidelines.

  • Liquid Waste: All solutions containing this compound, including unused experimental solutions and cell culture media from treated cells, should be collected in a clearly labeled, sealed waste container. This container should be designated for non-halogenated organic waste, assuming DMSO or a similar solvent was used.

  • Contaminated Materials: Solid waste contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated solid waste container for chemical waste.

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. They can provide guidance on proper waste segregation, labeling, and pickup procedures.

By adhering to these safety and logistical guidelines, researchers can confidently and safely utilize this compound in their studies, contributing to the advancement of scientific knowledge while maintaining the highest standards of laboratory safety.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.